molecular formula C6H8ClFN2 B15299787 3-Fluoro-4-methylpyridin-2-amine hydrochloride

3-Fluoro-4-methylpyridin-2-amine hydrochloride

Número de catálogo: B15299787
Peso molecular: 162.59 g/mol
Clave InChI: WZRXHRBTZNIJHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H8ClFN2 and its molecular weight is 162.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-methylpyridin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylpyridin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H8ClFN2

Peso molecular

162.59 g/mol

Nombre IUPAC

3-fluoro-4-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-4-2-3-9-6(8)5(4)7;/h2-3H,1H3,(H2,8,9);1H

Clave InChI

WZRXHRBTZNIJHU-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=NC=C1)N)F.Cl

Origen del producto

United States
Foundational & Exploratory

3-Fluoro-4-methylpyridin-2-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathway and Methodological Framework for 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Executive Summary

3-Fluoro-4-methylpyridin-2-amine hydrochloride (Molecular Formula: C6​H8​ClFN2​ ; MW: 162.59 g/mol ) is a highly valued fluorinated heterocyclic building block[1]. The strategic placement of a fluorine atom on the pyridine ring significantly alters the physicochemical and pharmacokinetic properties of the molecule, enhancing metabolic stability, bioavailability, and lipophilicity[2]. Consequently, it is extensively utilized as a foundational intermediate in the development of novel pharmaceuticals and agrochemicals[1]. This technical guide delineates the optimal synthesis pathway, detailing the mechanistic rationale, step-by-step experimental protocols, and analytical validation systems required to produce this compound with high regioselectivity and yield.

Mechanistic Rationale & Pathway Selection

The synthesis of 3-fluoro-4-methylpyridin-2-amine can theoretically be approached via two primary pathways:

  • Pathway A (Direct Electrophilic Fluorination): The direct fluorination of 4-methylpyridin-2-amine utilizing Selectfluor® under mild conditions[1].

  • Pathway B (De Novo Amination): The nucleophilic amination of 3-fluoro-4-methylpyridine via a Chichibabin reaction using sodium amide ( NaNH2​ )[2].

Pathway A is the preferred industrial and laboratory standard. It offers superior atom economy, utilizes bench-stable reagents, and avoids the hazardous conditions associated with strong nucleophilic bases like NaNH2​ [1].

Mechanistic Causality of Regioselectivity: In 4-methylpyridin-2-amine, the strongly electron-donating C2-amino group activates both the C3 (ortho) and C5 (para) positions toward electrophilic aromatic substitution[3]. Classical electrophilic halogenation (e.g., chlorination) of 2-aminopyridines predominantly occurs at the less sterically hindered C5 position[3]. However, fluorination utilizing Selectfluor exhibits a unique and counterintuitive regioselectivity, heavily favoring the C3 position[3]. This C3-selectivity is hypothesized to arise from the initial hydrogen-bonding or coordination of the Selectfluor reagent with the exocyclic C2-amino group or the basic pyridine nitrogen, which effectively directs the electrophilic fluorine ( F+ ) delivery to the proximal C3 carbon via a localized Wheland intermediate[3].

SynthesisRoutes A 4-Methylpyridin-2-amine B Selectfluor CHCl3 / H2O, 25°C A->B C 3-Fluoro-4-methylpyridin-2-amine B->C D HCl (g) or HCl/Et2O 0°C to RT C->D E 3-Fluoro-4-methylpyridin-2-amine HCl (Target) D->E F 3-Fluoro-4-methylpyridine G NaNH2, Toluene, Δ (Chichibabin Amination) F->G G->C

Figure 1: Divergent synthetic pathways for 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

Detailed Experimental Protocol: Direct Fluorination Pathway

To ensure a self-validating and reproducible system, the following protocol integrates in-process controls (IPCs) at critical junctions.

Phase 1: Substrate Preparation & Fluorination
  • Solvent System Preparation: Prepare a biphasic solvent system consisting of Chloroform ( CHCl3​ ) and Deionized Water ( H2​O ) in a 1:1 (v/v) ratio. This aqueous-organic mixture is critical as it modulates the reactivity of Selectfluor, suppressing N-oxide formation and radical side reactions[3].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 4-methylpyridin-2-amine in the biphasic solvent system under continuous magnetic stirring at 25 °C.

  • Electrophilic Addition: Portion-wise, add 1.2 equivalents of Selectfluor® over 30 minutes. Maintain the reaction temperature strictly at or below 25 °C to prevent over-fluorination and thermal degradation[1].

  • IPC 1 (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:2) eluent. The C3-fluoro product will exhibit a higher Rf​ value than the starting material due to the electron-withdrawing nature of fluorine reducing the basicity and altering the molecular dipole moment.

Phase 2: Workup and Purification
  • Phase Separation: Upon complete consumption of the starting material (typically 4-6 hours), separate the organic ( CHCl3​ ) and aqueous phases. Extract the aqueous phase twice with fresh CHCl3​ .

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize any generated HF, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 3-fluoro-4-methylpyridin-2-amine free base (PubChem CID: 29919323)[4], separating it from trace C5-fluoro isomers.

Phase 3: Hydrochloride Salt Formation
  • Salt Precipitation: Dissolve the purified free base in anhydrous diethyl ether ( Et2​O ) or 1,4-dioxane. Cool the solution to 0 °C in an ice bath.

  • Acidification: Dropwise, add a standardized solution of HCl in 1,4-dioxane (1.1 equivalents). A white precipitate of 3-fluoro-4-methylpyridin-2-amine hydrochloride will immediately form[1].

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous Et2​O , and dry in a vacuum desiccator to constant weight.

Mechanism N1 4-Methylpyridin-2-amine (Activated at C3/C5) N2 Selectfluor Complexation (N-F bond activation) N1->N2 + Selectfluor N3 Electrophilic Attack at C3 (Wheland Intermediate) N2->N3 F+ transfer N4 Deprotonation & Aromatization (- H+) N3->N4 N5 3-Fluoro-4-methylpyridin-2-amine N4->N5

Figure 2: Mechanistic sequence of C3-selective electrophilic fluorination using Selectfluor.

Quantitative Data & Reaction Optimization

The choice of solvent system and temperature profoundly impacts the regioselectivity and overall yield. The data below summarizes the optimization parameters for the fluorination step, demonstrating the superiority of the biphasic aqueous system[3]:

Solvent SystemTemperature (°C)Selectfluor (equiv)C3-Fluoro Yield (%)C5-Fluoro Yield (%)Mechanistic Observations
Dichloromethane ( CH2​Cl2​ )251.14515Poor solubility of Selectfluor; moderate selectivity.
Acetonitrile ( MeCN )251.16010Faster reaction, but increased N-oxidation side products.
CHCl3​ / H2​O (1:1) 25 1.2 82 < 5 Optimal biphasic system; high C3-regioselectivity.
CHCl3​ / H2​O (1:1)601.240N/ASubstantial thermal degradation and over-fluorination.

Analytical Validation & Self-Validating Systems

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed prior to downstream application:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to confirm the exact mass of the free base. The expected [M+H]+ peak is m/z 127.06[4].

  • 19F Nuclear Magnetic Resonance (NMR): The most definitive tool for establishing regiochemistry. A single sharp resonance in the 19F NMR spectrum confirms the absence of the C5-fluoro isomer. The chemical shift will be characteristic of an ortho-amino-substituted fluoropyridine.

  • 1H NMR: The aromatic region will display two distinct doublets (or a pair of coupled signals) for the C5 and C6 protons, confirming substitution at C3. Furthermore, the C4 -methyl protons will exhibit long-range scalar coupling ( 4JHF​ ) with the C3-fluorine atom, providing definitive proof of the structural connectivity.

References

  • EvitaChem: Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399). Retrieved from1

  • PubChem: 2-Amino-3-Fluoro-4-methylpyridine (CID 29919323). National Center for Biotechnology Information. Retrieved from4

  • Wang, C., et al. (2018): Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, ACS Publications. Retrieved from 3

  • Fier, P. S., & Hartwig, J. F. (via RSC) (2014): Recent Advances in C-H Fluorination. The Royal Society of Chemistry. Retrieved from2

Sources

3-Fluoro-4-methylpyridin-2-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Fluoro-4-methylpyridin-2-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative that has emerged as a critical building block in modern synthetic chemistry.[1] Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the compound's physicochemical properties, detailed synthetic methodologies, characteristic spectral data, and key reactivity patterns. Furthermore, it explores its applications in research and development and outlines essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Compound Identification and Physicochemical Properties

3-Fluoro-4-methylpyridin-2-amine hydrochloride is classified as a heterocyclic amine.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base, making it more convenient for storage and use in various reaction conditions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-fluoro-4-methylpyridin-2-amine hydrochloride[1][2]
Synonyms 2-Amino-3-fluoro-4-methylpyridine HCl, 2-Amino-3-fluoro-4-picoline HCl[2]
CAS Number 1003710-35-7 (Free Base)[2]
Molecular Formula C₆H₈ClFN₂[1]
Molecular Weight 162.59 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 80°C - 84°C[1]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from salt structure

Synthesis and Purification

The synthesis of 3-fluoro-4-methylpyridin-2-amine is most commonly achieved through electrophilic fluorination of the parent amine, 4-methylpyridin-2-amine. This approach is favored for its regioselectivity and efficiency.

Synthetic Rationale and Workflow

The introduction of a fluorine atom onto an electron-rich pyridine ring requires a potent electrophilic fluorinating agent. The choice of Selectfluor® (F-TEDA-BF₄) is strategic; it is a user-friendly, solid reagent that delivers an electrophilic fluorine species ("F+") under relatively mild conditions, minimizing side reactions that can occur with harsher reagents like elemental fluorine.[1] The reaction typically includes a weak base to neutralize the acid generated during the substitution, driving the reaction to completion.[1]

SynthesisWorkflow SM 4-Methylpyridin-2-amine (Starting Material) Product_FB 3-Fluoro-4-methylpyridin-2-amine (Free Base) SM->Product_FB Electrophilic Fluorination Reagent Selectfluor® (F-TEDA-BF₄) Base (e.g., NaHCO₃) Solvent (e.g., Acetonitrile) Reagent->Product_FB Product_HCl 3-Fluoro-4-methylpyridin-2-amine HCl (Final Product) Product_FB->Product_HCl Salt Formation Reagent_HCl HCl in Ether or Dioxane Reagent_HCl->Product_HCl

Caption: General workflow for the synthesis of 3-Fluoro-4-methylpyridin-2-amine HCl.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example based on established chemical principles and should be adapted and optimized based on laboratory conditions.

  • Fluorination of the Free Base:

    • To a solution of 4-methylpyridin-2-amine (1.0 eq) in acetonitrile, add sodium bicarbonate (1.5 eq).[1]

    • Cool the mixture to 0°C in an ice bath.

    • Add Selectfluor® (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The use of an electrophilic source like Selectfluor® is crucial for direct fluorination of the activated pyridine ring.[1]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Purification:

    • Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-fluoro-4-methylpyridin-2-amine.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white powder.

Spectral Analysis

The structural features of 3-fluoro-4-methylpyridin-2-amine hydrochloride give rise to a distinct spectroscopic signature. Understanding these features is essential for quality control and reaction monitoring.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Methyl Protons (-CH₃): Singlet around δ 2.2-2.4 ppm.Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the fluorine will show doublet of doublets splitting due to coupling with both the adjacent proton and the fluorine atom (³JHF).Amine Protons (-NH₂·HCl): A broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Six distinct signals. The carbon directly bonded to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons will show smaller two- and three-bond C-F couplings.Methyl Carbon: A single peak in the aliphatic region (δ 15-20 ppm).
Mass Spec (ESI+) Molecular Ion Peak [M+H]⁺: Corresponding to the mass of the free base (C₆H₇FN₂), m/z ≈ 127.06.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by three primary features: the nucleophilic 2-amino group, the pyridine ring, and the C3-fluorine substituent.

Key Reactive Sites
  • 2-Amino Group: Acts as a potent nucleophile and a directing group. It can undergo standard amine reactions such as acylation, alkylation, and diazotization. Its presence activates the pyridine ring towards electrophilic substitution.

  • 3-Fluoro Group: The fluorine atom is a weak leaving group but can be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions or with highly activated nucleophiles.[1] Its strong electron-withdrawing nature also influences the overall electron density of the ring.

  • Pyridine Ring: The ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds, enabling complex molecule construction.[1]

ReactivityMap cluster_0 Reactivity of 3-Fluoro-4-methylpyridin-2-amine mol Molecule Structure Amino 2-Amino Group (Nucleophilic Center) mol->Amino Acylation, Alkylation, Diazotization Fluoro 3-Fluoro Group (SNA_r Site) mol->Fluoro Nucleophilic Substitution Ring Pyridine Ring (Coupling Site) mol->Ring Suzuki & Other Cross-Coupling Reactions

Sources

3-Fluoro-4-methylpyridin-2-amine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Fluoro-4-methylpyridin-2-amine hydrochloride

This guide provides a comprehensive technical overview of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications.

Core Compound Identity and Properties

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate in drug discovery.[1][2][3]

While a specific CAS number for the hydrochloride salt is not consistently reported in public databases, it is commonly referenced by the CAS number of its free base, 3-Fluoro-4-methylpyridin-2-amine: 1003710-35-7 .[4] Chemical suppliers often assign their own catalog numbers for the hydrochloride salt.[1]

Physicochemical and Structural Data

A summary of the key properties of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is presented in the table below.

PropertyValueSource(s)
IUPAC Name 3-fluoro-4-methylpyridin-2-amine;hydrochloride[1]
Molecular Formula C₆H₈ClFN₂[1]
Molecular Weight 162.59 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 80°C - 84°C[1]
Canonical SMILES CC1=C(C(=NC=C1)N)F.Cl[1]
InChI Key WZRXHRBTZNIJHU-UHFFFAOYSA-N[1]
InChI InChI=1S/C6H7FN2.ClH/c1-4-2-3-9-6(8)5(4)7;/h2-3H,1H3,(H2,8,9);1H[1]

Synthesis and Chemical Reactivity

The synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride typically involves the electrophilic fluorination of 4-methylpyridin-2-amine. This transformation is a critical step in introducing the fluorine atom onto the pyridine ring, a common strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[2][3]

A prevalent method for this synthesis utilizes an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is generally conducted under mild conditions, often in the presence of a base to facilitate the substitution.[1] The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Illustrative Synthesis Workflow

G cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Salt Formation Start 4-methylpyridin-2-amine Product1 3-Fluoro-4-methylpyridin-2-amine (Free Base) Start->Product1 Solvent (e.g., Acetonitrile) Base (e.g., NaHCO₃) Reagent1 Selectfluor® (Electrophilic Fluorinating Agent) Reagent1->Product1 FinalProduct 3-Fluoro-4-methylpyridin-2-amine hydrochloride Product1->FinalProduct Reagent2 HCl in a suitable solvent (e.g., Dioxane, Ether) Reagent2->FinalProduct

Caption: A generalized workflow for the synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

The resulting compound can participate in a variety of chemical reactions, including nucleophilic substitution of the fluorine atom, oxidation or reduction of the pyridine ring, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This chemical versatility makes it a valuable building block for creating a diverse range of more complex molecules.[1]

Applications in Drug Discovery and Development

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features are leveraged in the development of therapies for a range of diseases, from cancer to inflammatory conditions.[4]

A notable application is in the synthesis of Olaparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[4] The fluorinated pyridine moiety is an integral part of the final drug structure, contributing to its efficacy.

Furthermore, derivatives of 2-amino-4-methylpyridine have been investigated as potential inhibitors of inducible nitric oxide synthase (iNOS).[5] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a significant therapeutic target.[5] The development of selective iNOS inhibitors is an active area of research, and fluorinated pyridines are explored for their potential to serve as positron emission tomography (PET) radiotracers for imaging iNOS expression in vivo.[5]

Role in Targeting the iNOS Pathway

G L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO Citrulline L-Citrulline iNOS->Citrulline Inflammation Inflammatory Response (e.g., vasodilation, cytotoxicity) NO->Inflammation Inhibitor 3-Fluoro-4-methylpyridin-2-amine analogs (Potential Inhibitors) Inhibitor->iNOS Inhibition

Caption: Inhibition of the iNOS pathway by 2-amino-4-methylpyridine analogs.

Safety, Handling, and Storage

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][9]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6][9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid breathing dust, vapor, mist, or gas.[6]

  • Wash hands thoroughly after handling.[9]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[6][9] If on skin, wash with plenty of soap and water.[6] Seek immediate medical attention if symptoms persist or in case of significant exposure.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Conclusion

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fine chemical with significant utility in the pharmaceutical and agrochemical industries.[1] Its value as a synthetic intermediate is well-established, particularly in the creation of targeted therapies like PARP inhibitors. The strategic incorporation of fluorine in its structure underscores a key principle in modern drug design aimed at optimizing molecular properties for enhanced therapeutic effect. As research into new therapeutic agents continues, the demand for such versatile and strategically functionalized building blocks is expected to grow.

References

  • EvitaChem. (n.d.). Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399).
  • NextSDS. (n.d.). (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylpyridin-4-amine | 15931-21-2.
  • Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 809-814.
  • BLD Pharm. (n.d.). 15931-21-2|3-Fluoro-2-methylpyridin-4-amine.
  • NextSDS. (n.d.). 5-fluoro-N-Methylpyridin-2-aMine hydrochloride — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity 3-Fluoro-4-methylpyridine: A Manufacturer's Guide.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-2-chloro-4-methylpyridine.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Amino-4-picoline.
  • NextSDS. (n.d.). 3-fluoro-2-methoxypyridin-4-amine — Chemical Substance Information.
  • MilliporeSigma. (2025). Safety Data Sheet: 2-aminopyridine.
  • Wang, H., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(15), 10489-10503.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-methylpyridin-4-amine | 1393532-84-7.
  • Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Ielo, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6065.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Zhdankin, V. V., & Shastin, A. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5236.

Sources

Comprehensive Technical Guide: 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a highly versatile fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development [1]. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly alters the molecule's physicochemical properties—modulating basicity (pKa), enhancing metabolic stability, and increasing lipophilicity. This whitepaper provides an authoritative, step-by-step methodology for the regioselective synthesis, structural characterization, and application of this compound in drug discovery.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of both the free base and its hydrochloride salt is critical for downstream formulation and synthetic applications [2]. The table below summarizes the core quantitative data.

PropertyDescription / Value
Chemical Name 3-Fluoro-4-methylpyridin-2-amine hydrochloride
CAS Number (HCl Salt) 2913245-25-5
CAS Number (Free Base) 1003710-35-7
Molecular Formula C₆H₈ClFN₂ (Free Base: C₆H₇FN₂)
Molecular Weight 162.59 g/mol (Free Base: 126.13 g/mol )
SMILES (Free Base) CC1=C(C(=NC=C1)N)F
Appearance Pale yellow to off-white solid
Solubility Soluble in water, DMSO, and methanol

Mechanistic Rationale for Regioselective Fluorination

The direct fluorination of pyridines is notoriously challenging due to the electron-deficient nature of the heteroaromatic ring. However, the presence of the C2-amino group strongly activates the ring toward electrophilic aromatic substitution via resonance donation.

Causality of Regioselectivity: The C2-NH₂ group directs electrophiles to the ortho (C3) and para (C5) positions. Concurrently, the C4-methyl group provides hyperconjugative electron density and significant steric hindrance at the C5 position. Consequently, the synergistic electronic and steric effects funnel the electrophilic attack exclusively to the C3 position, yielding the 3-fluoro derivative with high regioselectivity [1].

Mechanism N1 2-Aminopyridine System (Electron-Rich) N3 Wheland Intermediate (C3-Fluorinated) N1->N3 Electrophilic Attack at C3 N2 Selectfluor (Electrophilic F+) N2->N3 Electrophilic Attack at C3 N4 Deprotonation (Base/H2O) N3->N4 Loss of H+ N5 3-Fluoro-4-methylpyridin-2-amine N4->N5 Rearomatization

Mechanistic pathway of electrophilic fluorination at the C3 position.

Self-Validating Synthesis Protocol

The traditional Balz-Schiemann reaction requires harsh conditions (diazotization followed by heating in anhydrous HF), which are incompatible with many sensitive functional groups. To circumvent this, the following protocol utilizes Selectfluor—a bench-stable, electrophilic fluorine (F⁺) donor—in a biphasic aqueous system [1].

Causality of Solvent Choice: A 1:1 mixture of chloroform (CHCl₃) and water is critical. Water dissolves the Selectfluor and stabilizes the highly polar Wheland intermediate. Chloroform acts as an organic sink; as the fluorinated free base forms, it partitions into the organic layer, driving the reaction forward and preventing over-fluorination or degradation.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 12.0 mmol of 4-methylpyridin-2-amine in 7.5 mL of chloroform.

  • Aqueous Addition: Dissolve 3.0 mmol of Selectfluor in 7.5 mL of deionized water. Add this aqueous solution dropwise to the organic phase at 15 °C under vigorous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (EtOAc/Hexane) or ¹⁹F NMR. The appearance of a distinct fluorine signal around -142 ppm confirms the formation of the C3-fluorinated product.

  • Phase Separation: After 24 hours of stirring, transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional CHCl₃ (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the 3-fluoro-4-methylpyridin-2-amine free base.

  • Salt Formation: Dissolve the purified free base in minimal diethyl ether. Add a stoichiometric amount of 2M HCl in ethanol dropwise at 0 °C. Filter the resulting precipitate and dry under vacuum to yield 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

SynthesisWorkflow A 4-Methylpyridin-2-amine (Starting Material) B Selectfluor CHCl3/H2O, 15-35°C A->B Electrophilic Fluorination C 3-Fluoro-4-methylpyridin-2-amine (Free Base) B->C Extraction & Purification D HCl in EtOH/Ether Salt Formation C->D Protonation E 3-Fluoro-4-methylpyridin-2-amine HCl (Final Product) D->E Crystallization

Step-by-step synthesis workflow from 4-methylpyridin-2-amine to the hydrochloride salt.

Analytical Validation & Characterization

To ensure trustworthiness and structural integrity, the synthesized compound must be rigorously characterized. The following table outlines the expected spectroscopic data for the free base [1].

Analytical TechniqueExpected Signals / Assignments
¹H NMR (400 MHz, CDCl₃) δ 7.70 (d, J = 5.1 Hz, 1H, C6-H), 6.48 (t, J = 5.1 Hz, 1H, C5-H), 4.50 (br s, 2H, NH₂), 2.22 (d, J = 2.0 Hz, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -142.5 (s, 1F, C3-F)
Mass Spectrometry (ESI+) m/z calculated for C₆H₈FN₂⁺ [M+H]⁺: 127.06; Found: 127.06
Infrared (IR) Spectroscopy ~3400-3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1050 cm⁻¹ (C-F stretch)

Strategic Applications in Drug Discovery

The 3-fluoro-2-aminopyridine motif is considered a "privileged scaffold" in medicinal chemistry [3].

  • pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent amino group and the pyridine nitrogen. This modulation prevents excessive protonation at physiological pH, thereby enhancing membrane permeability and oral bioavailability.

  • Kinase Inhibitors: The 2-aminopyridine core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The C3-fluorine can engage in orthogonal multipolar interactions with the protein backbone, increasing target binding affinity while simultaneously blocking Phase I metabolic oxidation (CYP450-mediated) at the C3 position.

References

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution Organic Letters (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 29919323, 2-Amino-3-Fluoro-4-methylpyridine PubChem (National Center for Biotechnology Information) URL:[Link]

3-Fluoro-4-Methylpyridin-2-Amine Hydrochloride: Pharmacophoric Mechanism of Action in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5 for HCl salt; 1003710-35-7 for free base) is not a standalone therapeutic agent, but rather a highly specialized, biologically active chemical building block. In modern drug development, it serves as a critical pharmacophore embedded within larger molecular scaffolds—most notably in the design of Receptor Tyrosine Kinase (RTK) inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and HER family proteins 1.

This whitepaper dissects the molecular mechanism of action (MoA) of this compound, detailing how its unique steric and electronic properties drive kinase selectivity, dictate downstream biological signaling, and validate its use in precision oncology.

Molecular Mechanism of Action (MoA)

The mechanism of action of 3-fluoro-4-methylpyridin-2-amine derivatives is fundamentally rooted in their ability to act as competitive inhibitors at the ATP-binding pocket (hinge region) of kinases. The efficacy of this scaffold is driven by three distinct structural features:

The 2-Aminopyridine Core: Hinge-Binding Dynamics

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. It forms a critical bidentate hydrogen-bonding network with the kinase hinge region. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase, while the pyridine nitrogen acts as a hydrogen bond acceptor to the backbone amide NH. This dual interaction anchors the inhibitor within the ATP pocket, outcompeting endogenous ATP.

The 3-Fluoro Substitution: Electronic Modulation

The introduction of a fluorine atom at the 3-position exerts a profound inductive electron-withdrawing effect (-I effect). This serves two mechanistic purposes:

  • pKa Modulation: It lowers the pKa of the adjacent pyridine nitrogen. By reducing the basicity of the molecule, it minimizes off-target binding to the hERG potassium channel (a primary cause of cardiotoxicity) and prevents excessive protonation in the acidic environment of the gut, thereby enhancing oral bioavailability.

  • Conformational Locking: The electrostatic repulsion between the fluorine lone pairs and the exocyclic amine lone pair forces the molecule into a pre-organized, coplanar conformation. This reduces the entropic penalty upon binding to the rigid kinase hinge region.

The 4-Methyl Substitution: Steric Targeting

The methyl group at the 4-position provides a precise hydrophobic vector. In EGFR and related multi-domain proteins, this methyl group projects into the hydrophobic gatekeeper pocket or adjacent sub-pockets 2. This steric bulk prevents the inhibitor from binding to off-target kinases with smaller gatekeeper residues, drastically improving the selectivity profile of the resulting drug.

Downstream Biological Pathways

When integrated into a mature drug scaffold (e.g., amino-substituted heteroaryls), the 3-fluoro-4-methylpyridin-2-amine core effectively shuts down aberrant RTK signaling. Abnormal RTK signaling is a primary driver of uncontrollable cell proliferation in various cancers 3. By blocking EGFR activation, the compound arrests the downstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, ultimately inducing cell cycle arrest and apoptosis.

Pathway Pharmacophore 3-Fluoro-4-methylpyridin-2-amine Derivative Hinge Kinase Hinge Region (ATP-Binding Pocket) Pharmacophore->Hinge Bidentate H-Bonds & Steric Fit EGFR EGFR / HER Family Receptor Tyrosine Kinase Hinge->EGFR Competitive Inhibition MAPK MAPK Pathway (Cell Proliferation) EGFR->MAPK Blocked PI3K PI3K/AKT Pathway (Cell Survival) EGFR->PI3K Blocked Apoptosis Cell Cycle Arrest & Apoptosis MAPK->Apoptosis Pathway Arrest PI3K->Apoptosis Pathway Arrest

Mechanism of EGFR inhibition via 3-Fluoro-4-methylpyridin-2-amine derivatives.

Quantitative Data & Physicochemical Profiling

The strategic addition of fluorine and methyl groups to the baseline aminopyridine structure yields highly favorable physicochemical properties for drug development 4.

Property4-Methylpyridin-2-amine3-Fluoro-4-methylpyridin-2-amineImpact on Drug Design
Molecular Weight 108.14 g/mol 126.13 g/mol Minimal size increase; maintains high ligand efficiency.
Pyridine pKa (approx) ~6.8~4.5 - 5.0Reduced basicity prevents off-target hERG binding.
Lipophilicity (LogP) ~1.2~1.6Enhances cell membrane permeability and target tissue distribution.
Conformation Flexible exocyclic aminePre-organized coplanarFluorine lone-pair repulsion locks amine for optimal hinge binding.

Experimental Validation Protocols

To ensure scientific integrity, the synthesis and biological validation of compounds utilizing 3-fluoro-4-methylpyridin-2-amine hydrochloride must follow self-validating workflows. The following protocols detail the integration of the pharmacophore and the subsequent validation of its MoA.

Scaffold Synthesis (Buchwald-Hartwig Amidation)

Objective: Couple 3-fluoro-4-methylpyridin-2-amine with an aryl halide core to generate a functional kinase inhibitor.

  • Preparation: In an inert atmosphere (N2 or Argon), combine 1.0 eq of the aryl halide core, 1.2 eq of 3-fluoro-4-methylpyridin-2-amine hydrochloride, and 2.5 eq of a strong base (e.g., Cs2​CO3​ to neutralize the HCl salt and facilitate the reaction).

  • Catalysis: Add 0.05 eq of Pd2​(dba)3​ and 0.1 eq of XPhos ligand. Suspend in anhydrous toluene.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Thin-Layer Chromatography) every 4 hours. The disappearance of the starting aryl halide spot confirms catalytic turnover.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (MeOH in DCM, 0-7% V/V) to isolate the final compound.

    • Self-Validation Checkpoint 2: Confirm product mass and >95% purity via LCMS (Liquid Chromatography-Mass Spectrometry) before proceeding to biological assays.

Fluorogenic Kinase Inhibition Assay

Objective: Validate the mechanism of action by measuring the repression of initial kinase velocity 3.

  • Reagent Assembly: Prepare a reaction buffer containing the target kinase (e.g., EGFR), a fluorogenic peptide substrate featuring an optimized kinase recognition motif, and ATP.

  • Compound Incubation: Mix the synthesized test compound (serial dilutions from 10 µM to 0.1 nM) with the kinase mixture. Include a positive control (e.g., Erlotinib) and a negative vehicle control (DMSO).

  • Kinetic Measurement: Record fluorescence every 2 minutes for 1.5 to 2 hours using a microplate reader.

    • Self-Validation Checkpoint 3: The DMSO negative control must show a linear, uninhibited increase in fluorescence over the first 30 minutes. If the signal is flat, the kinase has degraded, and the assay is invalid.

  • Data Analysis: Calculate the initial velocity (slope of fluorescence vs. time). Plot the initial velocity against compound concentration to determine the IC50​ value.

Workflow Synthesis 1. Scaffold Synthesis (Buchwald-Hartwig) LCMS 2. LCMS Validation (Mass/Purity Check) Synthesis->LCMS Intermediates Assay 3. Kinase Assay (Fluorogenic Substrate) LCMS->Assay >95% Purity Analysis 4. Kinetic Analysis (Initial Velocity) Assay->Analysis Fluorescence Data

Self-validating workflow for synthesis and kinase inhibition profiling.

References

  • EvitaChem. (2024). Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399).
  • Google Patents. (2012). CA2786277A1 - Methods and compositions of targeted drug development.
  • Google Patents. (2024). US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations.
  • PubChem, National Institutes of Health. (2024). 2-Amino-3-Fluoro-4-methylpyridine | C6H7FN2 | CID 29919323.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fluorinated aminopyridines are highly sought-after pharmacophores. The strategic placement of a fluorine atom modulates the basicity (pKa), lipophilicity (logP), and metabolic stability of the pyridine core. 3-Fluoro-4-methylpyridin-2-amine hydrochloride serves as a critical building block for synthesizing complex kinase inhibitors and agrochemicals[1]. However, working with fluorinated pyridine salts presents unique physicochemical challenges—most notably, anomalous solubility behaviors that can derail synthetic workflows if not properly understood.

This guide provides an in-depth mechanistic analysis of the compound's solubility dynamics and establishes self-validating experimental protocols for its integration into catalytic cross-coupling reactions.

Physicochemical Profiling & The Solubility Anomaly

To effectively utilize this building block, researchers must first understand its baseline physical properties. The quantitative data is summarized below.

Table 1: Physicochemical and Structural Data
PropertyValueAnalytical SignificanceReference
IUPAC Name 3-Fluoro-4-methylpyridin-2-amine hydrochlorideStandardized nomenclature[1]
CAS Number 2913245-25-5Registry identification[2]
Molecular Formula C₆H₈ClFN₂Includes HCl salt equivalent[1]
Molecular Weight 162.59 g/mol Required for stoichiometric precision[1],[2]
Melting Point 80°C – 84°CIndicates solid-state lattice energy[1]
Solubility Profile Soluble in EtOH/MeOH; Insoluble in H₂ODictates solvent selection[1]
Mechanistic Causality: Why is a Hydrochloride Salt Insoluble in Water?

A common assumption in synthetic chemistry is that hydrochloride salts of small amines are inherently water-soluble. However, supplier specifications explicitly note that 3-fluoro-4-methylpyridin-2-amine hydrochloride is insoluble in water while remaining soluble in alcohols[1].

The Causality: This anomaly is driven by the stereoelectronic influence of the C3-fluorine atom. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which drastically reduces the electron density on the adjacent pyridine nitrogen, lowering its pKa.

  • In Aqueous Media (High Dielectric): Water acts as a base. The weakly basic pyridinium ion undergoes rapid hydrolysis, transferring its proton to water to yield the neutral free base. Because the resulting free base is highly lipophilic (due to the fluoro and methyl groups) and lacks sufficient hydration energy, it undergoes hydrophobic collapse and precipitates out of solution.

  • In Alcoholic Media (Low Dielectric): In solvents like methanol or ethanol, the dielectric constant is lower. The ion pair remains stable, and solvation occurs via hydrogen bonding without triggering complete proton transfer, keeping the salt completely dissolved[1].

Solvation Dynamics and Phase Behavior Workflow

The following diagram illustrates the divergent thermodynamic pathways of the compound based on solvent selection.

SolvationDynamics cluster_Aqueous Aqueous Media cluster_Organic Alcoholic Media Start 3-Fluoro-4-methylpyridin-2-amine HCl (Solid State) Water Water Addition (High Dielectric) Start->Water Alcohol MeOH / EtOH (Low Dielectric) Start->Alcohol Hydrolysis Rapid Hydrolysis (pKa Driven) Water->Hydrolysis Proton Transfer Precipitate Free Base Precipitation (Insoluble) Hydrolysis->Precipitate Hydrophobic Collapse Solvation Ion-Pair Solvation (H-Bonding) Alcohol->Solvation Dielectric Stabilization Stock Clear Stock Solution (Soluble) Solvation->Stock Complete Dissolution

Thermodynamic solvation pathways of 3-Fluoro-4-methylpyridin-2-amine HCl.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation and an orthogonal check to verify success before proceeding.

Protocol A: Anhydrous Solvation and Stock Standardization

Objective: Prepare a 0.1 M standardized stock solution while mitigating aqueous hydrolysis.

  • Step 1: Gravimetric Charging. In a moisture-free environment, weigh exactly 162.6 mg (1.0 mmol) of 3-fluoro-4-methylpyridin-2-amine hydrochloride[1],[2].

  • Step 2: Solvent Introduction. Add 10.0 mL of anhydrous methanol (HPLC grade, <50 ppm H₂O). Causality: Anhydrous conditions prevent the water-driven deprotonation and subsequent precipitation of the free base.

  • Step 3: Sonication & Visual Validation. Sonicate the vial for 3 minutes at room temperature.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity or milky suspension indicates that the solvent has absorbed atmospheric moisture, triggering free-base precipitation. If turbid, discard and restart.

  • Step 4: Inert Storage. Purge the headspace with Argon gas, seal with a PTFE-lined cap, and store at -20°C to suppress thermal degradation.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: N-arylation of the aminopyridine core while suppressing high-temperature hydrodefluorination[3].

  • Step 1: Catalyst Pre-activation. In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv). Causality: XPhos is a bulky, electron-rich ligand that accelerates reductive elimination, preventing the competitive oxidative addition into the C-F bond (hydrodefluorination)[3].

  • Step 2: Reagent & Base Charging. Add 3-fluoro-4-methylpyridin-2-amine HCl (1.0 equiv), the target aryl halide (1.1 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality for Base Selection: A strong, non-nucleophilic base is required to first neutralize the HCl salt in situ (liberating the active free base) and subsequently deprotonate the amine during the catalytic cycle without coordinating to and poisoning the palladium center[3].

  • Step 3: Thermal Promoted Coupling. Add anhydrous toluene (0.2 M relative to the amine). Seal the tube, remove it from the glovebox, and heat at 100°C for 12 hours. Note: Exceeding 100°C significantly increases the risk of hydrodefluorination[3].

  • Step 4: Reaction Quenching & LC-MS Validation. Cool to room temperature and filter through a Celite pad.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The reaction is validated as complete only when the specific mass signal for the starting free base ( m/z 127 [M+H]⁺) is entirely consumed and replaced by the product mass.

References

  • Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399)
  • Buy 3-fluoro-N,4-dimethylpyridin-2-amine (EVT-13544722)
  • 3-氟-4-甲基吡啶-2-胺盐酸盐 (CAS: 2913245-25-5)

Sources

3-Fluoro-4-methylpyridin-2-amine Hydrochloride: Structural Rationale, Synthesis, and Applications in Targeted Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a highly specialized fluorinated heterocyclic building block[1]. With the increasing demand for precision medicines—particularly in the oncology space targeting Epidermal Growth Factor Receptor (EGFR) mutations—fluorinated pyridines have emerged as critical scaffolds[2]. The strategic placement of a fluorine atom at the 3-position and a methyl group at the 4-position of the 2-aminopyridine core profoundly influences the physicochemical and pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth technical analysis of its structural utility, synthetic methodologies, and integration into modern drug discovery pipelines.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. Below is a consolidated profile of the compound[1],[3].

PropertyValue
IUPAC Name 3-fluoro-4-methylpyridin-2-amine hydrochloride
CAS Number (Salt) 2913245-25-5
CAS Number (Free Base) 1003710-35-7
Molecular Formula C₆H₈ClFN₂
Molecular Weight 162.59 g/mol
Canonical SMILES CC1=C(C(=NC=C1)N)F.Cl
InChIKey (Free Base) GMRCETURKYMUNO-UHFFFAOYSA-N
The Causality of Structural Design

The molecular architecture of 3-fluoro-4-methylpyridin-2-amine is not arbitrary; it is a meticulously designed bioisostere[1]:

  • Fluorine at C3: The strong electron-withdrawing nature of fluorine via the inductive effect lowers the pKa of the adjacent C2-amine. This modulates its nucleophilicity and hydrogen-bond donor capacity, which is crucial for optimizing target binding kinetics. Furthermore, the C-F bond improves metabolic stability by blocking cytochrome P450-mediated oxidation at the otherwise vulnerable C3 position.

  • Methyl at C4: Provides a lipophilic vector that can occupy specific hydrophobic pockets within kinase active sites, such as the ATP-binding cleft of mutated EGFR[2].

  • Hydrochloride Salt Form: The free base is often prone to oxidation and has limited aqueous solubility. Conversion to the hydrochloride salt ensures long-term bench stability, reproducible stoichiometric weighing, and improved dissolution profiles during aqueous reaction workups[1].

Synthetic Methodology & Manufacturing

The synthesis of 3-fluoro-4-methylpyridin-2-amine hydrochloride typically relies on the regioselective electrophilic fluorination of 4-methylpyridin-2-amine[1].

Protocol 1: Regioselective Fluorination and Salt Formation

This self-validating protocol ensures high regioselectivity while minimizing over-fluorinated byproducts.

  • Preparation: Dissolve 4-methylpyridin-2-amine (1.0 eq) in a polar aprotic solvent, such as acetonitrile (MeCN), to facilitate the complete solubility of the fluorinating agent.

  • Electrophilic Fluorination: Cool the reaction mixture to 0 °C. Gradually add Selectfluor® (1.05 eq) in controlled portions.

    • Causality: is chosen over fluorine gas or DAST due to its mild nature, ease of handling, and high regioselectivity for the electron-rich C3 position (ortho to the directing amine group)[1].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Workup (Free Base Isolation): Quench with saturated aqueous NaHCO₃ to neutralize the reaction. Extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in minimal diethyl ether or dichloromethane. Introduce anhydrous HCl gas or add a stoichiometric amount of 4M HCl in dioxane at 0 °C.

    • Causality: Controlled precipitation of the hydrochloride salt selectively purifies the product. Unreacted starting materials and trace impurities remain dissolved in the organic supernatant, allowing for isolation without column chromatography.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield 3-fluoro-4-methylpyridin-2-amine hydrochloride as an off-white solid[1].

SynthesisWorkflow SM 4-Methylpyridin-2-amine (Starting Material) Reagent Selectfluor® in MeCN (Electrophilic Fluorination) SM->Reagent Intermediate 3-Fluoro-4-methylpyridin-2-amine (Free Base) Reagent->Intermediate Regioselective C3-Fluorination Acid Anhydrous HCl (Salt Formation) Intermediate->Acid Product 3-Fluoro-4-methylpyridin-2-amine HCl (Final Product) Acid->Product Precipitation & Purification

Caption: Workflow for the regioselective synthesis of 3-fluoro-4-methylpyridin-2-amine hydrochloride.

Mechanistic Utility in Drug Discovery: EGFR Inhibition

The primary application of 3-fluoro-4-methylpyridin-2-amine hydrochloride lies in the synthesis of advanced kinase inhibitors. Recent patent literature highlights its integration into amino-substituted heteroaryls (such as [1,2,4]triazolo[1,5-a]pyridines and 4-amino-quinazolines) designed to target [2]. These mutations, particularly the L858R point mutation and exon 20 insertions, are prevalent oncogenic drivers in non-small cell lung cancer (NSCLC) and glioblastoma[2].

When incorporated into a larger scaffold, the 2-aminopyridine moiety acts as a critical hinge-binding motif. It forms bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR ATP-binding pocket. The C3-fluorine atom restricts the dihedral angle of the attached core, locking the molecule into a bioactive conformation, while the C4-methyl group projects into the hydrophobic selectivity pocket, enhancing target affinity and reducing off-target wild-type EGFR toxicity[2].

Protocol 2: Downstream Functionalization (S_NAr Coupling)

To synthesize an EGFR inhibitor intermediate utilizing this building block:

  • Freebasing in situ: Suspend 3-fluoro-4-methylpyridin-2-amine hydrochloride (1.0 eq) and a heteroaryl chloride (e.g., a substituted quinazoline, 1.0 eq) in a polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add an organic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine and acts as an acid scavenger for the HCl generated during the Nucleophilic Aromatic Substitution (S_NAr) reaction.

  • Heating: Heat the mixture to 100–120 °C for 12 hours under an inert argon atmosphere.

  • Purification: Cool to room temperature, dilute with water to precipitate the coupled product, filter, and purify via flash chromatography (0-7% MeOH in DCM) to isolate the target kinase inhibitor scaffold[2].

EGFRPathway BuildingBlock 3-Fluoro-4-methylpyridin-2-amine Scaffold Inhibitor Targeted Kinase Inhibitor (e.g., Amino-heteroaryl) BuildingBlock->Inhibitor SNAr / Coupling MutantEGFR Mutant EGFR (L858R / Exon 20 ins) Inhibitor->MutantEGFR Hinge Binding Signaling Downstream Signaling (PI3K/AKT, MAPK) MutantEGFR->Signaling Inhibits Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Pathway Blockade

Caption: Integration of the building block into an EGFR inhibitor and its downstream pharmacological effect.

References

  • National Center for Biotechnology Information (NCBI) . "2-Amino-3-Fluoro-4-methylpyridine | C6H7FN2 | CID 29919323". PubChem Compound Summary. Available at:[Link]

  • Google Patents. "US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations". United States Patent and Trademark Office.

Sources

The Strategic Discovery and Application of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and integration of fluorinated heterocycles have fundamentally transformed medicinal chemistry. Among these, 3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5) has emerged as a highly versatile building block[1]. Characterized by its molecular formula C6​H8​ClFN2​ and a molecular weight of 162.59 g/mol , this compound is primarily utilized in the synthesis of advanced kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) mutations in non-small cell lung cancer (NSCLC)[2][3].

This whitepaper details the structural rationale, regioselective synthesis, and downstream pharmacological applications of this critical intermediate, providing self-validating protocols designed for high-yield scalability.

Structural Rationale & Chemical Profiling

The strategic placement of functional groups on the pyridine ring dictates both the chemical reactivity of the building block and the pharmacodynamics of the final Active Pharmaceutical Ingredient (API):

  • Fluorine at C3: The introduction of a fluorine atom exerts a strong inductive electron-withdrawing effect ( −I ), which lowers the pKa​ of the adjacent C2-amine. In kinase inhibitors, this fluorine often participates in crucial orthogonal multipolar interactions or acts as a hydrogen-bond acceptor within the kinase hinge region, enhancing target affinity[2].

  • Methyl at C4: The steric bulk of the methyl group restricts the rotational degrees of freedom of adjacent substituents in the final API, locking the molecule into a bioactive conformation that improves selectivity against off-target kinases.

  • Hydrochloride Salt Form: Free base electron-rich aminopyridines are notoriously susceptible to atmospheric oxidation, often degrading into dark, polymeric mixtures over time. Converting the free base to the hydrochloride salt protonates the highly basic ring nitrogen, stabilizing the electron density, drastically extending shelf-life, and improving powder flow properties for industrial scale-up[1][2].

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionAnalytical Causality / Implication
CAS Number 2913245-25-5Unique identifier for the HCl salt form.
Molecular Weight 162.59 g/mol Confirmed via LC-MS (Free base m/z : 127 [M+H]+ ).
Appearance Off-white to pale yellow powderDarkening indicates free-base oxidation/degradation.
Solubility High in H2​O , MeOH, DMSOHCl salt formation ensures excellent polar solvent solubility.

Process Chemistry: Regioselective Fluorination

Synthesizing 3-fluoro-4-methylpyridin-2-amine requires precise control over electrophilic aromatic substitution (EAS). The C2-amino group is strongly ortho/para-directing, while the C4-methyl is weakly ortho/para-directing. The C3 position is ortho to both, making it the most nucleophilic site on the ring.

To achieve this, EvitaChem and other commercial methodologies utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an electrophilic source of F+ [2][4].

SynthesisWorkflow SM 4-Methylpyridin-2-amine (Starting Material) Reagent Selectfluor® + NaHCO3 (Electrophilic Fluorination) SM->Reagent Intermediate 3-Fluoro-4-methylpyridin-2-amine (Free Base) Reagent->Intermediate SaltForm HCl / Et2O (Salt Formation) Intermediate->SaltForm Product 3-Fluoro-4-methylpyridin-2-amine HCl (CAS: 2913245-25-5) SaltForm->Product

Synthetic workflow for 3-Fluoro-4-methylpyridin-2-amine HCl using Selectfluor.

Self-Validating Experimental Protocol: Synthesis & Salt Formation

Step 1: Preparation & Base Addition

  • Action: Dissolve 4-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile ( CH3​CN ). Add sodium bicarbonate ( NaHCO3​ , 1.5 eq) and cool the suspension to 0–5 °C in an ice bath.

  • Causality: Acetonitrile provides optimal solubility for Selectfluor. NaHCO3​ is critical; it neutralizes the acidic tetrafluoroborate byproducts and HF generated during fluorination. Without the base, the starting material would protonate, deactivating the pyridine ring toward EAS and stalling the reaction[2].

Step 2: Electrophilic Fluorination

  • Action: Add Selectfluor® (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z 109) disappears, replaced by the product peak ( m/z 127 [M+H]+ ).

  • Causality: Strict temperature control prevents runaway exothermic decomposition and suppresses over-fluorination (di-fluoro byproducts).

Step 3: Workup & Isolation of Free Base

  • Action: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Hydrochloride Salt Formation

  • Action: Dissolve the crude free base in anhydrous diethyl ether ( Et2​O ). Slowly bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) until precipitation ceases. Filter the precipitate and dry under vacuum.

  • Validation Check: The formation of a distinct, easily filterable off-white crystalline solid confirms successful salt formation. The melting point should be sharp, indicating high purity.

Table 2: Optimization of Fluorination Conditions
Fluorinating AgentSolventBaseTemp (°C)Yield (%)Observation / Causality
DASTDCMNone-78 to RT< 10%Nucleophilic fluorination fails on electron-rich rings.
Selectfluor®DMFNoneRT45%Significant degradation and di-fluorination observed.
Selectfluor® CH3​CN NaHCO3​ 0–588% Optimal condition; base prevents ring deactivation[2].

Pharmacological Applications: Targeting EGFR Mutations

Once synthesized, 3-Fluoro-4-methylpyridin-2-amine hydrochloride serves as a critical nucleophile in downstream cross-coupling and SN​Ar reactions. According to authoritative patent literature (e.g., US Patent 12037346B2), this compound is instrumental in synthesizing amino-substituted heteroaryls designed to treat cancers driven by EGFR mutations[3][5].

Specifically, the free amine undergoes coupling to form complex bicyclic systems, such as 5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-fluoro-4-methylpyridin-2-amine . These sophisticated architectures are engineered to selectively inhibit mutant EGFR variants (such as L858R, E746_A750del, and Exon 20 insertions) while sparing wild-type EGFR, thereby reducing systemic toxicity[3].

ApplicationPathway BB 3-Fluoro-4-methylpyridin-2-amine HCl (Building Block) Coupling SNAr / Cross-Coupling (e.g., Triazolopyridine) BB->Coupling API EGFR Mutant Inhibitor (e.g., L858R / Exon 20) Coupling->API Target Kinase Domain Binding (Fluorine-H-Bonding) API->Target Outcome Tumor Regression (NSCLC Models) Target->Outcome

Downstream integration of the fluorinated building block into EGFR inhibitors.

Protocol: Downstream Integration via SN​Ar
  • Action: React 3-fluoro-4-methylpyridin-2-amine (liberated from the HCl salt using K2​CO3​ ) with a halogenated triazolopyridine electrophile in N-Methyl-2-pyrrolidone (NMP) at 120 °C.

  • Causality: The elevated temperature and polar aprotic solvent (NMP) provide the necessary activation energy and solvation for the SN​Ar reaction. The electron-withdrawing fluorine atom on the nucleophile slightly reduces its reactivity, necessitating these robust conditions, but ultimately yields a highly stable ether/amine linkage crucial for the API's metabolic stability[3].

Conclusion

The transition of 3-Fluoro-4-methylpyridin-2-amine hydrochloride from a simple heterocyclic building block to a cornerstone of modern targeted oncology underscores the power of rational drug design. By understanding the causality behind its regioselective synthesis via Selectfluor and its stabilization as a hydrochloride salt, process chemists can reliably scale this intermediate to support the next generation of life-saving kinase inhibitors.

References

  • Google Patents. "US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations." Biomed Valley Discoveries, Inc.

Sources

Methodological & Application

Application Note: 3-Fluoro-4-methylpyridin-2-amine Hydrochloride as a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nitric oxide (NO) is a pleiotropic signaling molecule involved in diverse physiological processes. While the endothelial (eNOS) and neuronal (nNOS) isoforms constitutively produce low levels of NO for vascular homeostasis and neurotransmission, inducible nitric oxide synthase (iNOS) is highly upregulated during inflammatory events[1][2]. In response to pathological challenges such as endotoxins (LPS) or cytokines, iNOS produces micromolar concentrations of NO for prolonged periods, contributing to tissue damage, septic shock, and chronic neurodegenerative diseases[2][3]. Consequently, selective inhibition of iNOS—without disrupting the critical functions of eNOS and nNOS—is a major objective in anti-inflammatory drug development[2].

The 2-aminopyridine scaffold is a highly privileged pharmacophore for NOS inhibition[1][4]. Functioning as an arginine mimic, it competitively binds to the heme active site of the enzyme[1]. The amidine-like N-C-N system of the 2-aminopyridine headgroup forms a critical bidentate hydrogen-bonding network with a conserved glutamate residue (e.g., Glu371 in human iNOS)[4][5].

3-Fluoro-4-methylpyridin-2-amine hydrochloride represents a structurally optimized building block and inhibitor within this class, utilizing two key functional substitutions:

  • 4-Methyl Substitution: The methyl group at the 4-position occupies a specific lipophilic pocket within the heme domain. Crystallographic studies of 4-methylaminopyridines demonstrate that this lipophilic interaction is essential for anchoring the inhibitor and driving high binding affinity[1].

  • 3-Fluoro Substitution: Fluorination at the 3-position exerts a profound electron-withdrawing effect, effectively lowering the pKa of both the pyridine nitrogen and the exocyclic amine. This tuning of basicity enhances membrane permeability and oral bioavailability compared to unfluorinated analogs[4][5]. Furthermore, the fluorine atom can engage in multipolar interactions within the active site, potentially displacing active-site water molecules to favor specific NOS isoform selectivity[6].

G LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB iNOS_Gene iNOS Transcription NFKB->iNOS_Gene iNOS_Enz iNOS Enzyme iNOS_Gene->iNOS_Enz NO Nitric Oxide (NO) iNOS_Enz->NO Catalysis LArg L-Arginine + O2 LArg->iNOS_Enz Inflam Inflammation / Tissue Damage NO->Inflam Inhibitor 3-Fluoro-4-methylpyridin-2-amine Inhibitor->iNOS_Enz Competitive Inhibition

Figure 1: iNOS signaling pathway and competitive inhibition by 2-aminopyridine derivatives.

Physicochemical & Structural Properties

The hydrochloride salt formulation ensures high aqueous solubility, making it ideal for in vitro enzymatic assays and cell culture media preparation without the need for high concentrations of DMSO, which can independently stress cells[7].

PropertyValue / Description
Compound Name 3-Fluoro-4-methylpyridin-2-amine hydrochloride
CAS Number 2913245-25-5[8][9]
Molecular Formula C₆H₈ClFN₂[7][10]
Molecular Weight 162.59 g/mol [7][9]
Chemical Class Fluorinated pyridine / Heterocyclic amine[7]
Primary Target Inducible Nitric Oxide Synthase (iNOS)[1][3]
Mechanism Competitive Arginine Mimic[1]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every experimental workflow includes orthogonal readouts and internal controls to definitively prove that the observed effects are due to target-specific inhibition rather than assay artifacts or compound toxicity.

Protocol A: In Vitro iNOS Enzyme Inhibition Assay (Griess Reagent System)

Causality & Rationale: Direct measurement of NO gas is difficult due to its short half-life. Therefore, this assay measures nitrite (NO₂⁻), the stable oxidative breakdown product of NO. The inclusion of cofactors (NADPH, FAD, FMN, and BH₄) is strictly required because iNOS is a complex cytochrome P450-like hemoprotein that relies on electron transfer to oxidize L-arginine[2].

Self-Validating Design:

  • Positive Control: 1400W or L-NIL (established highly selective iNOS inhibitors)[2].

  • Background Control: Wells containing all reagents except the iNOS enzyme to subtract baseline absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4). Supplement with 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH₄), and 1 mM DTT.

  • Inhibitor Dilution: Dissolve 3-Fluoro-4-methylpyridin-2-amine hydrochloride in assay buffer (or max 1% DMSO final concentration) to create a 10-point dose-response curve (e.g., 0.1 nM to 100 µM).

  • Enzyme Incubation: Add recombinant human iNOS enzyme to a 96-well clear microplate. Add the inhibitor dilutions and incubate for 15 minutes at room temperature to allow active-site equilibration.

  • Reaction Initiation: Add 100 µM L-arginine and 1 mM NADPH to initiate the catalytic reaction. Incubate at 37°C for 60 minutes.

  • Griess Reaction: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

  • Data Acquisition: Read absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7)

Causality & Rationale: While enzymatic assays prove direct binding, cell-based assays are required to confirm membrane permeability—a key advantage of the 3-fluoro substitution[4][5]—and intracellular efficacy. RAW 264.7 murine macrophages are used because they robustly express iNOS upon stimulation with lipopolysaccharide (LPS)[3][11].

Self-Validating Design: A critical flaw in many NO-inhibition studies is mistaking compound cytotoxicity for anti-inflammatory efficacy (dead cells do not produce NO). This protocol splits the output: one fraction of the well is used to measure NO (Griess), and the remaining cells are subjected to an MTT viability assay. True iNOS inhibitors will show a dose-dependent decrease in NO with no corresponding drop in cell viability[11].

Workflow Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with Inhibitor (1h) Seed->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Split Harvest Supernatant & Retain Cells Stimulate->Split Griess Griess Assay (Measure NO2-) Split->Griess Viability MTT Assay (Cell Viability) Split->Viability Data Calculate IC50 & Selectivity Griess->Data Viability->Data

Figure 2: Workflow for cell-based iNOS inhibition and viability self-validation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and replace with fresh media containing varying concentrations of 3-Fluoro-4-methylpyridin-2-amine hydrochloride. Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Include a "No LPS" negative control and a "Vehicle + LPS" positive control. Incubate for 24 hours.

  • Supernatant Harvest (Readout 1): Transfer 50 µL of the culture supernatant to a new 96-well plate. Perform the Griess assay as described in Protocol A to quantify NO₂⁻ release.

  • Viability Assessment (Readout 2): To the remaining cells and media in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2-4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Analysis: Normalize NO production data only against concentrations where cell viability remains >90% of the vehicle control.

Sources

Application Note: 3-Fluoro-4-methylpyridin-2-amine Hydrochloride as a Core Scaffold and Reference Standard in PET Radiotracer Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the rapidly evolving field of molecular imaging, fluorinated 2-aminopyridines have emerged as privileged scaffolds for Positron Emission Tomography (PET) radiotracer design. Specifically, 3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5) serves a dual purpose in radiopharmaceutical development: it acts as a critical building block for synthesizing novel ‘18F‘ -labeled tracers targeting oncogenic kinases and inflammatory enzymes, and it functions as the non-radioactive reference standard required for stringent Quality Control (QC) and high-performance liquid chromatography (HPLC) co-elution assays.

This application note details the mechanistic rationale, quantitative profiling, and self-validating radiosynthetic protocols for utilizing this compound in the development of tracers targeting [1] and [2].

Mechanistic Causality: Why This Specific Scaffold?
  • pKa Modulation via Fluorine: The insertion of a highly electronegative fluorine atom at the meta-position (C3) exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent C2-amine. Causality: A lower pKa reduces the basicity of the amine, preventing non-specific lysosomal trapping in off-target tissues while maintaining the critical hydrogen-bond donor capacity required to anchor the tracer within the ATP-binding pocket of kinases like EGFR.

  • Steric Direction via the 4-Methyl Group: The methyl group at C4 provides a precise steric boundary. Causality: This bulk restricts the rotational degrees of freedom, locking the molecule into an active conformation that selectively binds mutant EGFR variants (e.g., L858R/T790M) over wild-type receptors, thereby enhancing PET image contrast in oncology models.

  • Hydrochloride Salt Selection: Causality: Free base aminopyridines are susceptible to oxidation and exhibit variable solubility in aqueous HPLC mobile phases. Utilizing the hydrochloride salt ensures complete protonation of the pyridine nitrogen, guaranteeing rapid dissolution, long-term shelf stability, and sharp, reproducible chromatographic peaks during UV/Radio-HPLC validation.

Quantitative Data: Physicochemical & Pharmacological Profiling

To successfully incorporate this scaffold into a PET tracer workflow, its physicochemical properties must be carefully matched to the target's biological compartment. Below is a summary of the scaffold's properties and the derivative tracer affinities.

Property / ParameterValueImpact on PET Tracer Design & Pharmacokinetics
Molecular Weight 162.59 g/mol (HCl salt)Low MW allows for extensive downstream functionalization while keeping the final tracer <500 Da, adhering strictly to Lipinski’s Rule of 5.
LogP (Estimated) 1.5 – 2.8 (Free base)Optimal lipophilicity range for passive Blood-Brain Barrier (BBB) penetration, essential for imaging glioblastoma (EGFRvIII) or neuroinflammation.
Amine pKa ~4.5 – 5.5Reduced basicity minimizes off-target binding to acidic phospholipid membranes, improving the specific-to-nonspecific binding ratio (BPnd).
Target Affinity (EGFR) IC50​ < 10 nMHigh affinity for mutant EGFR vs. wild-type, driving high tumor-to-background ratios in oncological PET imaging.
Target Affinity (iNOS) IC50​ < 50 nMSelective binding to iNOS over eNOS/nNOS, enabling accurate quantification of pulmonary or neuro-inflammation without vascular artifacts.

Radiosynthesis & Validation Workflow

Direct nucleophilic radiofluorination ( ‘SN​Ar‘ ) of pyridines at the meta-position is thermodynamically unfavorable. To overcome this, modern radiochemistry employs [3] to facilitate late-stage ‘18F‘ incorporation.

RadiosynthesisWorkflow Precursor Precursor (Pyridine N-oxide) Radiofluorination Nucleophilic Radiofluorination [18F]F-, K222, K2CO3 110°C, 15 min Precursor->Radiofluorination Intermediate [18F]Intermediate Radiofluorination->Intermediate Reduction Reduction / Deprotection Pd/C, H2 gas Intermediate->Reduction Crude Crude [18F]Tracer Reduction->Crude HPLC Semi-Prep HPLC Co-elution Assay Crude->HPLC Pure Formulated [18F]Tracer (Ready for PET) HPLC->Pure RefStd 3-Fluoro-4-methylpyridin- 2-amine HCl (Ref. Std.) RefStd->HPLC UV Co-injection

Fig 1: Radiosynthesis and HPLC co-elution workflow for [18F]fluorinated aminopyridine tracers.

Experimental Protocols: A Self-Validating System

The following methodologies establish a closed-loop, self-validating system. Each phase includes an internal control to verify chemical identity and radiochemical yield (RCY) before proceeding, minimizing radiation exposure and resource waste.

Protocol A: Preparation of the Reference Standard Solution

This solution is used to authenticate the radioactive product via HPLC co-elution.

  • Weighing: Accurately weigh 1.0 mg of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

  • Dissolution: Dissolve the solid in 1.0 mL of the exact HPLC mobile phase used for semi-preparative purification (e.g., 15% Acetonitrile in 0.1% TFA/Water).

    • Mechanistic Rationale: Dissolving the standard in the mobile phase prevents solvent-front distortion, refractive index artifacts, and peak splitting, ensuring the UV retention time is perfectly stable.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol B: Late-Stage Nucleophilic Radiofluorination

Synthesis of the ‘18F‘ -labeled intermediate from an N-oxide precursor.

  • Isotope Drying: Transfer aqueous ‘[18F]F−‘ (typically 10–20 GBq) from the cyclotron to a V-vial containing Kryptofix 2.2.2 (K222, 15 mg) and ‘K2​CO3​‘ (3 mg). Azeotropically dry the mixture using anhydrous acetonitrile (3 × 1 mL) at 95°C under a stream of helium.

    • Mechanistic Rationale: K222 acts as a cryptand, sequestering the potassium cation. This leaves the ‘[18F]fluoride‘ ion "naked" and highly nucleophilic in aprotic solvents, which is mandatory for successful aromatic substitution.

  • Labeling: Add 3.0 mg of the corresponding nitro-pyridine N-oxide precursor dissolved in 0.5 mL anhydrous DMSO. Heat at 110°C for 15 minutes.

  • Self-Validation Check (Go/No-Go): Spot 1 µL of the crude mixture onto a silica Radio-TLC plate. Develop in 50:50 EtOAc/Hexane.

    • Decision Matrix: If the ‘18F‘ incorporation is <15%, abort the synthesis to prevent contamination of the HPLC system with unreacted ‘[18F]fluoride‘ .

  • Reduction: Dilute the mixture with 1 mL of ethanol, add 10% Pd/C, and flush with ‘H2​‘ gas for 10 minutes at room temperature to reduce the N-oxide and yield the crude ‘[18F]3-fluoro-4-methylpyridin-2-amine‘ derivative. Filter through a Sep-Pak cartridge to remove the catalyst.

Protocol C: HPLC Co-Elution Assay & Formulation

The ultimate validation step confirming the radiotracer's identity.

  • Injection: Co-inject 50 µL of the crude radioactive product (from Protocol B) and 20 µL of the Reference Standard Solution (from Protocol A) onto a Semi-Prep C18 HPLC column.

  • Detection: Monitor the eluate using a UV detector in series with a gamma/positron radiodetector.

    • Mechanistic Rationale: The UV detector (set to 254 nm) will register a peak corresponding to the non-radioactive 3-Fluoro-4-methylpyridin-2-amine HCl. The radiodetector will register the ‘18F‘ -tracer.

  • Validation: The chemical identity is confirmed only if the radioactive peak perfectly overlaps with the UV peak (accounting for the known void-volume time delay between the two detectors in series, typically 0.1–0.3 minutes).

  • Formulation: Collect the validated radioactive fraction, dilute with 30 mL of sterile water, trap on a C18 Sep-Pak, wash with water, and elute with 1 mL of USP-grade Ethanol into 9 mL of sterile 0.9% Saline. The tracer is now ready for preclinical PET imaging.

References

  • Title: Amino-substituted heteroaryls for treating cancers with EGFR mutations (US Patent 12037346B2)
  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides Source: Journal of Nuclear Medicine (2016) URL: [Link]

Application Notes and Protocols: Radiolabeling of 3-Fluoro-4-methylpyridin-2-amine with Fluorine-18 for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Radiolabeled Aminopyridines in Neurological Imaging

Radiolabeling techniques are indispensable tools in modern biological and medical research, enabling the non-invasive study of molecular processes within living organisms.[1] By incorporating a radioactive isotope into a molecule, its distribution, metabolism, and interaction with biological targets can be visualized and quantified.[1] Fluorine-18 is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[2]

The aminopyridine scaffold is a key pharmacophore in many biologically active compounds.[3] Specifically, derivatives of 4-aminopyridine have been investigated for their potential to improve motor symptoms in diseases like multiple sclerosis.[3] The development of Fluorine-18 labeled aminopyridine derivatives, such as [¹⁸F]3-fluoro-4-aminopyridine, has opened new avenues for PET imaging of demyelination and remyelination processes in the central nervous system.[3][4][5] This application note provides a detailed protocol for the radiolabeling of a related compound, 3-Fluoro-4-methylpyridin-2-amine, with Fluorine-18. This novel tracer holds potential for imaging applications targeting specific neurochemical pathways.

The primary challenge in the radiosynthesis of many fluorinated pyridines lies in the nucleophilic aromatic substitution (SNAr) reaction, particularly for fluorination at the meta position, due to the electron-rich nature of the pyridine ring.[4][6] This guide will detail a robust protocol utilizing a pyridine N-oxide precursor to facilitate this challenging radiofluorination.

Mechanistic Insight: The Role of Pyridine N-Oxide in Facilitating Nucleophilic Aromatic Substitution

Direct nucleophilic fluorination of an electron-rich pyridine ring is often inefficient.[4][6] To overcome this, a common strategy is to activate the ring towards nucleophilic attack. The use of a pyridine N-oxide precursor serves this purpose effectively. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the ring and makes it more susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. This activation is particularly crucial for achieving fluorination at positions that are not electronically favored for substitution.

Following the successful incorporation of Fluorine-18, the N-oxide can be readily reduced to the desired aminopyridine. This two-step, one-pot approach provides a reliable pathway to synthesize the target radiotracer with good radiochemical yield and purity.

Caption: Reaction mechanism for the synthesis of [¹⁸F]3-Fluoro-4-methylpyridin-2-amine.

Experimental Protocol: Synthesis of [¹⁸F]3-Fluoro-4-methylpyridin-2-amine

This protocol outlines the manual synthesis of [¹⁸F]3-Fluoro-4-methylpyridin-2-amine. For routine production, automation using a synthesis module is recommended.[7]

Materials and Reagents
  • Precursor: 3-Bromo-4-methyl-2-nitropyridine N-oxide

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Palladium on Carbon (Pd/C, 10%)

  • Ammonium formate

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with UV and radiation detectors

Step-by-Step Methodology

G A 1. [¹⁸F]Fluoride Trapping & Elution B 2. Azeotropic Drying A->B C 3. Radiofluorination Reaction B->C D 4. Reduction of Nitro & N-oxide Groups C->D E 5. HPLC Purification D->E F 6. Formulation E->F G 7. Quality Control F->G

Caption: Workflow for the radiosynthesis of [¹⁸F]3-Fluoro-4-methylpyridin-2-amine.

1. [¹⁸F]Fluoride Trapping and Elution:

  • Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.

  • Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (10 mg in 1 mL MeCN) and potassium carbonate (2 mg in 0.2 mL WFI).[8]

2. Azeotropic Drying:

  • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating at 110°C under a stream of nitrogen.

  • Add anhydrous acetonitrile (3 x 0.5 mL) and evaporate to dryness to ensure an anhydrous environment for the nucleophilic substitution.[8]

3. Radiofluorination Reaction:

  • Prepare a solution of the 3-Bromo-4-methyl-2-nitropyridine N-oxide precursor (5-10 mg) in anhydrous DMSO (0.5 mL).

  • Add the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 120-140°C for 15-20 minutes.

  • Monitor the progress of the reaction by radio-TLC or radio-HPLC.

4. Reduction of Nitro and N-oxide Groups:

  • Cool the reaction mixture to room temperature.

  • Add a suspension of 10% Pd/C (5-10 mg) in a solution of ammonium formate (20-30 mg) in ethanol (1 mL).

  • Heat the mixture at 80-100°C for 10-15 minutes. This will concurrently reduce the nitro group to an amine and the N-oxide to the pyridine.

  • Filter the reaction mixture through a 0.22 µm filter to remove the Pd/C catalyst.

5. HPLC Purification:

  • Dilute the crude product with the HPLC mobile phase.

  • Inject the diluted crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) at a flow rate of 4-5 mL/min.

  • Collect the fraction corresponding to the [¹⁸F]3-Fluoro-4-methylpyridin-2-amine peak, identified by both UV and radiation detectors.[8]

6. Formulation:

  • Dilute the collected HPLC fraction with WFI.

  • Pass the diluted solution through a C18 SPE cartridge to trap the product.

  • Wash the cartridge with WFI to remove any residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of ethanol (USP grade) and dilute with sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control

The final product must undergo rigorous quality control testing to ensure its safety and efficacy for in vivo use.[8][9][10]

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates
pH pH paper or calibrated pH meter4.5 - 7.5
Radiochemical Purity & Identity Analytical HPLC≥ 95%; retention time matches the standard
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of gamma emissions at 511 keV
Residual Solvents Gas Chromatography (GC)Ethanol ≤ 10% (v/v), Acetonitrile ≤ 410 ppm
Bacterial Endotoxins LAL testAs per pharmacopeia standards
Sterility Incubation in culture mediaNo microbial growth

Expected Results

Based on similar radiolabeling procedures for aminopyridine derivatives, the following results can be anticipated.[3][11][12]

Parameter Expected Value
Radiochemical Yield (decay-corrected) 10 - 25%
Total Synthesis Time 60 - 90 minutes
Specific Activity > 37 GBq/µmol at end of synthesis
Radiochemical Purity > 98%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radiolabeling of 3-Fluoro-4-methylpyridin-2-amine with Fluorine-18. The use of a pyridine N-oxide precursor is a key strategy to overcome the challenges associated with the nucleophilic fluorination of the pyridine ring. The detailed step-by-step methodology, coupled with rigorous quality control procedures, will enable researchers and drug development professionals to produce this novel PET tracer for preclinical and potentially clinical imaging studies. The successful synthesis of [¹⁸F]3-Fluoro-4-methylpyridin-2-amine will facilitate further investigation into its utility as a molecular imaging agent for neurological disorders and other disease states.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. PMC. Available at: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters (ACS Publications). Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine. Available at: [Link]

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. Available at: [Link]

  • Applications of Radiolabeling in Biological Research and Innovati. Longdom Publishing. Available at: [Link]

  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. PMC. Available at: [Link]

  • (PDF) Radiochemical Synthesis and Evaluation of 3-[ 11 C]Methyl-4-aminopyridine in Rodents and Non-Human Primates for Imaging Potassium Channels in the CNS. ResearchGate. Available at: [Link]

  • Synthesis of K + channel radioligand [ 18 F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv. Available at: [Link]

  • Procedures for the GMP-Compliant Production and Quality Control of [ 18 F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. Available at: [Link]

  • Review of 18F-FDG Synthesis and Quality Control. PMC. Available at: [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffolding for Discovery

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative, a chemical class of significant interest in medicinal chemistry.[1] While it is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its specific biological activity and in-vivo profile are not yet extensively documented in publicly available literature.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, potentially improving a molecule's drug-like properties.[1]

This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical in-vivo evaluation of 3-Fluoro-4-methylpyridin-2-amine hydrochloride in mouse models. Given the nascent stage of research on this specific molecule, this document provides a comprehensive framework for a logical, stepwise in-vivo characterization. The protocols outlined herein are based on established best practices for small molecule in-vivo studies and are intended to be adapted based on emerging in-vitro data and specific research hypotheses.

The overarching goal is to guide the investigator from initial compound handling and formulation through to foundational pharmacokinetic, pharmacodynamic, and preliminary efficacy and toxicity assessments. This systematic approach will enable the generation of a robust initial in-vivo dataset to support further development of 3-Fluoro-4-methylpyridin-2-amine hydrochloride as a potential therapeutic agent.

Ethical Considerations in Animal Research

All in-vivo studies must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[2][3][4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.[3][5] All experimental protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to commencement.[6] Researchers are encouraged to adhere to the ARRIVE guidelines for reporting in-vivo experiments to ensure transparency and reproducibility.[3][4][7]

PART 1: Pre-formulation and Dose-Range Finding

A critical first step in any in-vivo study is the development of a suitable vehicle for administration and the determination of a safe dose range.

Vehicle Formulation and Solubility Assessment

The hydrochloride salt form of 3-Fluoro-4-methylpyridin-2-amine suggests some degree of aqueous solubility. However, this must be empirically determined.

Protocol: Vehicle Screening

  • Objective: To identify a safe and effective vehicle for the administration of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

  • Materials: 3-Fluoro-4-methylpyridin-2-amine hydrochloride, Sterile Water for Injection, Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Polyethylene glycol 300 (PEG300), Tween 80, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Attempt to dissolve the compound in Sterile Water for Injection, Saline, and D5W at the desired highest concentration.

    • If aqueous solubility is limited, prepare co-solvent systems. A common starting point for oral or intraperitoneal administration is a vehicle containing 5-10% DMSO, 40% PEG300, and the remainder as saline or water.[8]

    • For intravenous administration, the percentage of organic solvents should be minimized to avoid hemolysis and vascular irritation.

    • Assess the physical stability of the resulting formulation (e.g., precipitation, clarity) over a relevant timeframe (e.g., 4 hours at room temperature).

  • Causality: The choice of vehicle is critical as it can influence the absorption, distribution, and bioavailability of the compound.[9] An inappropriate vehicle can lead to poor drug exposure or local toxicity, confounding the study results.

Table 1: Example Vehicle Compositions for In Vivo Studies

Vehicle ComponentPercentage (%) for Oral/IPPercentage (%) for IVRationale
DMSO5 - 10< 5Excellent solubilizing agent, but can be toxic at high concentrations.
PEG30030 - 4010 - 20Co-solvent that improves solubility and is generally well-tolerated.
Tween 805 - 101 - 5Surfactant to improve wettability and prevent precipitation.
Saline/D5WRemainderRemainderIsotonic vehicle to adjust to final volume.
Acute Toxicity and Dose-Range Finding Study

An initial dose-range finding study is essential to identify the maximum tolerated dose (MTD) and to observe any acute toxicities.

Protocol: Dose Escalation Study

  • Objective: To determine the MTD of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

  • Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c.

  • Procedure:

    • Administer single doses of the compound at escalating concentrations (e.g., 10, 30, 100 mg/kg) to small groups of mice (n=3 per group).

    • Include a vehicle control group.

    • Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).[10]

    • Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7 days.

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or a greater than 15-20% loss in body weight.[6]

  • Causality: This study is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies, ensuring that the observed effects are due to the compound's biological activity and not overt toxicity.[6]

PART 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its biological effects.[11][12][]

Single-Dose Pharmacokinetic Study

Protocol: Mouse Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.[8][12]

  • Animal Model: C57BL/6 or BALB/c mice.

  • Procedure:

    • Administer a single dose of the compound (e.g., at a dose below the MTD) via intravenous (IV) and the intended therapeutic route (e.g., oral - PO).[14]

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[14]

    • Process blood to plasma and analyze the concentration of 3-Fluoro-4-methylpyridin-2-amine hydrochloride using a validated bioanalytical method (e.g., LC-MS/MS).[14]

    • Calculate pharmacokinetic parameters using appropriate software. The IV data will allow for the determination of bioavailability from the oral route.

  • Causality: The PK profile informs the dosing regimen for efficacy studies. A compound with a short half-life may require more frequent administration compared to one with a long half-life to maintain therapeutic concentrations.[11]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.[12]
t1/2 Half-lifeTime taken for the plasma concentration to reduce by half.[12]
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulationCrucial for determining oral dose levels.

PART 3: Pharmacodynamic (PD) and Preliminary Efficacy Studies

Once the PK profile is understood, the next step is to assess the compound's effect on its biological target (pharmacodynamics) and its therapeutic potential in a relevant disease model. As the specific target of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is unknown, a hypothetical scenario will be used for illustrative purposes. Given its chemical structure, it could potentially target a protein kinase.

Target Engagement and Pharmacodynamic Biomarker Assay

Hypothetical Scenario: 3-Fluoro-4-methylpyridin-2-amine hydrochloride is a potent inhibitor of a specific kinase involved in a cancer signaling pathway.

Protocol: In Vivo Target Engagement

  • Objective: To demonstrate that the compound can modulate its target in vivo.

  • Animal Model: Tumor-bearing mice (e.g., xenograft or genetically engineered mouse model relevant to the kinase target).[15]

  • Procedure:

    • Administer a single dose of the compound at a concentration known to provide adequate exposure based on PK data.

    • Collect tumor and/or surrogate tissue samples at various time points post-dose.

    • Analyze the tissue for a biomarker of target engagement (e.g., reduction in the phosphorylation of a downstream substrate of the target kinase via Western blot or immunohistochemistry).[16]

  • Causality: This experiment provides crucial evidence that the compound is reaching its intended target in the disease tissue and exerting a biological effect, linking the pharmacokinetic profile to a pharmacodynamic readout.[16]

Preliminary In Vivo Efficacy Study

Protocol: Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human cancer cell line known to be dependent on the target kinase.[15]

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, compound at one or more dose levels, and a positive control if available).[8]

    • Administer the compound according to a dosing schedule informed by the PK data (e.g., once or twice daily via oral gavage).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis.

  • Causality: This study provides the first indication of the compound's potential as a therapeutic agent in a disease context.[][15]

Visualizations

Experimental Workflow for In Vivo Characterization

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Profile cluster_2 Phase 3: Efficacy Formulation Formulation Dose-Range Finding Dose-Range Finding Formulation->Dose-Range Finding Identifies MTD Pharmacokinetics (PK) Pharmacokinetics (PK) Dose-Range Finding->Pharmacokinetics (PK) Defines Safe Doses Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Informs Dosing Efficacy Study Efficacy Study Pharmacodynamics (PD)->Efficacy Study Confirms Target Modulation Toxicology Toxicology Efficacy Study->Toxicology Concurrent Assessment

Caption: A stepwise workflow for the in vivo evaluation of a novel compound in mice.

Decision Tree for Route of Administration

G Start Start Aqueous_Solubility Is the compound soluble in aqueous vehicles? Start->Aqueous_Solubility IV_Route Intravenous (IV) (Bolus or Infusion) Aqueous_Solubility->IV_Route Yes Oral_Bioavailability Is oral bioavailability desired? Aqueous_Solubility->Oral_Bioavailability No Oral_Gavage Oral Gavage (PO) Oral_Bioavailability->Oral_Gavage Yes Systemic_Exposure Rapid systemic exposure needed? Oral_Bioavailability->Systemic_Exposure No IP_Injection Intraperitoneal (IP) SC_Injection Subcutaneous (SC) Systemic_Exposure->IP_Injection Yes Systemic_Exposure->SC_Injection No (Sustained Release)

Caption: A decision-making framework for selecting an appropriate route of administration.

Conclusion

The in-vivo characterization of a novel chemical entity such as 3-Fluoro-4-methylpyridin-2-amine hydrochloride is a systematic and multi-faceted process. This guide provides a foundational framework to navigate the critical early stages of preclinical development. By logically progressing from formulation and safety assessment to pharmacokinetic and pharmacodynamic-driven efficacy studies, researchers can build a comprehensive data package to support the continued investigation of this and other promising new molecules. Each step is designed to be self-validating, with the outcomes of earlier experiments informing the design of subsequent, more complex studies. Adherence to rigorous scientific principles and ethical guidelines will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery and development.

References

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice.
  • EvitaChem. (n.d.). 3-Fluoro-4-methylpyridin-2-amine hydrochloride.
  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats.
  • National Committee for Research Ethics in Science and Technology (NENT). (n.d.). Ethical guidelines for the use of animals in research.
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents.
  • Current Protocols in Mouse Biology. (2011). Ethical Considerations in Mouse Experiments.
  • Safety Data Sheet. (n.d.). 3-Amino-2-chloro-4-methylpyridine.
  • Direction des services vétérinaires. (2011). Administration and injection of substances in mice.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181.
  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.
  • STRONG-UR. (n.d.). An ethical approach to in vivo research.
  • International Journal of One Health. (n.d.). Ethical Guidelines.
  • Bio-protocol. (n.d.). In vivo assays in mice.
  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.
  • Doroshow, J. H., et al. (2012). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 18(9), 2457-2467.
  • Safety Data Sheet. (2025). 2-aminopyridine.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ILAR Journal. (2017). Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?.
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.
  • Oncotarget. (2010). Drug Efficacy Testing in Mice.
  • Journal of Medicinal Chemistry. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1.
  • BOC Sciences. (n.d.). Animal Testing for Inhibitor Evaluation.
  • Capot Chemical. (2014). Material Safety Data Sheet.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.

Sources

Application Notes and Protocols for Investigating the Anti-Neuroinflammatory Potential of 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Publication Date: March 30, 2026

Abstract

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases.[1][2][3] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[4][5] Their activation leads to the release of a cascade of pro-inflammatory mediators, including cytokines and nitric oxide, largely orchestrated by key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-Fluoro-4-methylpyridin-2-amine hydrochloride in studying and potentially modulating neuroinflammation. While direct evidence for this specific compound in neuroinflammation is nascent, its structural class—fluorinated aminopyridines—shares features with other molecules known to possess anti-inflammatory properties, making it a compound of significant interest.[10][11][12] We present a series of detailed protocols for an in vitro neuroinflammation model to systematically evaluate the efficacy and mechanism of action of this compound.

Introduction: The Rationale for Investigating 3-Fluoro-4-methylpyridin-2-amine hydrochloride in Neuroinflammation

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative, a class of heterocyclic compounds with diverse biological activities.[13] The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[13] While this specific molecule is primarily documented as a synthetic building block, related pyridine-containing structures have been explored as inhibitors of inflammatory mediators and modulators of pathways implicated in neurodegenerative diseases.[10][12][14][15]

Microglia are the primary immune effector cells in the brain.[5] In response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia transition to an activated, pro-inflammatory state.[16][17] This activation triggers intracellular signaling cascades, most notably the NF-κB and MAPK pathways.[6][18][19]

  • The NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm.[4][5] Upon stimulation, it translocates to the nucleus to drive the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][20][21]

  • The MAPK Pathways: The MAPK family, including p38, ERK1/2, and JNK, are critical kinases that regulate cellular responses to a wide array of stimuli.[8] Their activation in microglia is essential for the production of inflammatory cytokines and other mediators.[7][9]

Given the established role of these pathways in neuroinflammation and the potential for novel aminopyridine compounds to modulate kinase or receptor activity, we hypothesize that 3-Fluoro-4-methylpyridin-2-amine hydrochloride may exert anti-neuroinflammatory effects by interfering with these critical signaling hubs in microglia. This application note provides the foundational protocols to test this hypothesis.

Proposed Investigational Workflow

To systematically evaluate the anti-neuroinflammatory potential of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, we propose a multi-step in vitro approach. This workflow is designed to first establish a safe dosing range and then to quantify the compound's effect on key inflammatory markers and signaling pathways.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Testing in Neuroinflammation Model cluster_2 Phase 3: Mechanistic Analysis A Prepare Stock Solution of 3-Fluoro-4-methylpyridin-2-amine HCl C Determine Cytotoxicity (MTT Assay) A->C B Culture BV-2 Microglial Cells B->C D Establish Non-Toxic Working Concentrations C->D F Treat Cells with Compound (Pre- or Co-treatment) D->F Use Safe Doses E Induce Neuroinflammation (LPS Stimulation) E->F G Quantify Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) F->G H Assess Nitric Oxide Production (Griess Assay) F->H K Data Analysis & Interpretation G->K H->K I Visualize NF-κB p65 Translocation (Immunofluorescence) I->K J Analyze MAPK Phosphorylation (Western Blot for p-p38, p-ERK) J->K

Caption: Proposed experimental workflow for evaluating 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

Detailed Experimental Protocols

These protocols are designed for use with the BV-2 murine microglial cell line, a widely accepted model for studying neuroinflammation.[1]

Protocol 1: Cell Culture and Compound Preparation
  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Fluoro-4-methylpyridin-2-amine hydrochloride (MW: 162.59 g/mol ) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range of the compound that is non-toxic to BV-2 cells.

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Replace the old medium with medium containing the different concentrations of the compound. Include a "vehicle control" well containing 0.1% DMSO.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol 3: LPS-Induced Neuroinflammation and Cytokine Quantification (ELISA)

This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines.[22][23]

  • Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treat the cells for 1 hour with non-toxic concentrations of 3-Fluoro-4-methylpyridin-2-amine hydrochloride. Include a vehicle control (0.1% DMSO) and a positive control (no compound).

  • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.[24]

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[25][26][27]

  • Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.

Protocol 4: Mechanistic Study via Immunofluorescence for NF-κB Translocation

This protocol visualizes the compound's effect on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.[28]

  • Seed BV-2 cells on sterile glass coverslips placed in a 24-well plate.

  • Once adhered, pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[29][30][31]

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Data Presentation and Interpretation

Effective data presentation is crucial for interpreting the compound's activity.

Table 1: Effect of 3-Fluoro-4-methylpyridin-2-amine HCl on Cytokine Production

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% Inhibition
Control (Unstimulated)015 ± 4-10 ± 3-
LPS (1 µg/mL)01250 ± 980850 ± 750
LPS + Compound5980 ± 8521.6650 ± 6023.5
LPS + Compound10620 ± 5550.4410 ± 4251.8
LPS + Compound25250 ± 3080.0180 ± 2278.8

Interpretation: A dose-dependent decrease in TNF-α and IL-6 levels in the compound-treated groups compared to the LPS-only group would indicate significant anti-inflammatory activity.

Immunofluorescence Interpretation: In unstimulated cells, p65 staining will be predominantly cytoplasmic. LPS stimulation will cause a clear shift to the nucleus. An effective compound will prevent this LPS-induced nuclear translocation, resulting in a p65 staining pattern that resembles the unstimulated control.

Proposed Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, if observed, are likely mediated through the inhibition of pro-inflammatory signaling cascades.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK Compound 3-Fluoro-4-methylpyridin-2-amine HCl Compound->MAPK_pathway Potential Inhibition Compound->IKK Potential Inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Cytokines activates transcription Nucleus Nucleus

Caption: Potential inhibitory targets of the compound in LPS-induced inflammatory pathways.

The protocols outlined above focus on NF-κB as a primary mechanistic endpoint. Further studies could involve Western blotting to analyze the phosphorylation status of key MAPK proteins like p38 and ERK1/2. A reduction in LPS-induced phosphorylation of these proteins in the presence of the compound would provide strong evidence for its mechanism of action.[7][9][18][19]

References

  • 4][20]oxepino[4,5-d]pyrimidin-2-amine derivatives by regulating microglia polarization - PubMed

Sources

Western blot analysis for iNOS expression with 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling iNOS Protein Expression Modulated by 3-Fluoro-4-methylpyridin-2-amine Hydrochloride via Western Blot Analysis

Introduction & Mechanistic Rationale

Inducible nitric oxide synthase (iNOS, encoded by the Nos2 gene) is a critical enzyme in the inflammatory response, responsible for producing high levels of nitric oxide (NO) following macrophage activation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases[1].

In drug discovery, 2-aminopyridine derivatives, such as 2-amino-4-methylpyridine, are well-documented as potent, competitive inhibitors of iNOS[2][3]. They function by mimicking the guanidino group of L-arginine—the natural substrate of iNOS—and forming critical hydrogen bonds with the Glu592 residue in the enzyme's active site[4][5].

3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5)[6][7] is an investigational fluorinated analog. The introduction of a fluorine atom alters the molecule's pKa, lipophilicity, and steric profile, which can significantly impact its blood-brain barrier permeability and isoform selectivity (e.g., iNOS vs. eNOS or nNOS)[4].

The Experimental Imperative: While 2-aminopyridines are primarily catalytic inhibitors, researchers must routinely perform Western blot analysis to determine if novel derivatives also exert secondary effects on protein expression or stability. A reduction in NO output could be due to direct enzyme inhibition, or it could result from the compound inadvertently blocking upstream NF-κB signaling, thereby preventing iNOS translation. This protocol provides a self-validating Western blot workflow to definitively quantify iNOS protein levels in RAW 264.7 macrophages treated with 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

Pathway LPS LPS / IFN-γ (Inflammatory Stimulus) TLR4 TLR4 Receptor (Macrophage Membrane) LPS->TLR4 Binds NFKB NF-κB Pathway (Transcription Activation) TLR4->NFKB Activates iNOS_Gene Nos2 Gene (Transcription) NFKB->iNOS_Gene Translocates to Nucleus iNOS_Protein iNOS Protein (~130 kDa) (Western Blot Target) iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) (Pathological Mediator) iNOS_Protein->NO Catalyzes LArg L-Arginine (Natural Substrate) LArg->iNOS_Protein Binds Active Site Inhibitor 3-Fluoro-4-methylpyridin-2-amine (Investigational Compound) Inhibitor->NFKB Expression Modulation Check (Assessed via Western Blot) Inhibitor->iNOS_Protein Competitive Inhibition

Diagram 1: iNOS induction pathway and the dual-mechanism interrogation of 3-Fluoro-4-methylpyridin-2-amine.

Experimental Design & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol is designed as a self-validating system . Every step is engineered to prevent false positives/negatives common in high-molecular-weight protein analysis.

  • Cell Model: RAW 264.7 murine macrophages. Causality: These cells reliably and robustly express iNOS upon LPS stimulation, providing a wide dynamic range to observe any compound-induced downregulation.

  • Treatment Timeline: Cells are pre-treated with the compound for 1 hour prior to LPS stimulation. Causality: This allows the fluorinated pyridine to achieve intracellular equilibrium before the massive transcriptional wave of Nos2 begins.

  • Gel Percentage (8%): iNOS is a large protein (~130 kDa). Causality: Using a standard 10% or 12% gel will cause iNOS to migrate too slowly and transfer poorly. An 8% gel ensures optimal resolution from background bands.

  • Transfer Method (Wet Transfer): Causality: Semi-dry transfer is notoriously inefficient for proteins >100 kDa. A wet transfer at 4°C ensures complete migration of the 130 kDa iNOS protein onto the PVDF membrane without heat-induced degradation.

Step-by-Step Methodology

Phase 1: Cell Culture and Treatment
  • Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-Fluoro-4-methylpyridin-2-amine hydrochloride in DMSO to create a 10 mM stock. Note: The hydrochloride salt enhances aqueous solubility compared to the free base, but DMSO ensures complete dissolution for consistent dosing.

  • Pre-treatment: Aspirate media and replace with fresh media containing the compound at desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a Vehicle Control (DMSO < 0.1%). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18–24 hours. Causality: iNOS protein expression peaks between 18-24 hours post-LPS exposure.

Phase 2: Protein Extraction and Quantification
  • Harvesting: Wash cells twice with ice-cold PBS to halt metabolism and remove serum proteins.

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with a fresh 1X Protease/Phosphatase Inhibitor Cocktail. Causality: iNOS is highly susceptible to proteolytic cleavage; maintaining 4°C and active inhibitors is non-negotiable.

  • Clarification: Scrape cells, transfer to microcentrifuge tubes, sonicate briefly (3 pulses, 10% amplitude), and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Perform a BCA Protein Assay on the supernatant. Normalize all samples to a uniform concentration (e.g., 2 µg/µL) using complete RIPA buffer.

Phase 3: SDS-PAGE and Wet Transfer
  • Sample Preparation: Mix normalized protein with 4X Laemmli Sample Buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes to denature.

  • Electrophoresis: Load 20–30 µg of protein per well into an 8% SDS-PAGE gel. Run at 80V through the stacking gel, then 120V through the resolving gel until the dye front exits.

  • Wet Transfer: Transfer proteins to a methanol-activated PVDF membrane. Run the transfer cassette submerged in pre-chilled Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) at 100V for 90 minutes at 4°C (use an ice block and magnetic stirrer).

Phase 4: Immunoblotting and Detection
  • Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibodies:

    • Incubate with Anti-iNOS rabbit monoclonal antibody (1:1000 dilution) overnight at 4°C with gentle agitation.

    • Self-Validation Step: Probe for GAPDH (1:5000 dilution) as a loading control to ensure equal protein loading across all lanes.

  • Secondary Antibodies: Wash 3 × 10 mins in TBST. Incubate with HRP-conjugated anti-rabbit IgG (1:2000) for 1 hour at room temperature.

  • Detection: Apply Enhanced Chemiluminescence (ECL) substrate for 2 minutes. Capture images using a digital imaging system (e.g., ChemiDoc).

Workflow CellCulture 1. Treatment RAW 264.7 + LPS ± Inhibitor Lysis 2. Extraction RIPA + Protease Inhibitors (4°C) CellCulture->Lysis Quant 3. Assay BCA Normalization Lysis->Quant SDSPAGE 4. SDS-PAGE 8% Polyacrylamide Gel Quant->SDSPAGE Transfer 5. Transfer Wet Transfer (100V, 90 min) SDSPAGE->Transfer Blotting 6. Probing Anti-iNOS (130kDa) Anti-GAPDH (37kDa) Transfer->Blotting Detection 7. Detection ECL & Densitometry Blotting->Detection

Diagram 2: Sequential Western blot workflow optimized for high-molecular-weight iNOS detection.

Data Presentation & Expected Results

To properly evaluate the pharmacological profile of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, quantitative densitometry must be performed using software like ImageJ. The iNOS band intensity must be normalized to the GAPDH band intensity for each respective lane.

If the compound acts strictly as a catalytic inhibitor (binding the active site without affecting gene transcription), the iNOS/GAPDH ratio should remain high across all LPS-treated groups. If the compound possesses secondary anti-inflammatory properties that suppress Nos2 transcription, a dose-dependent decrease in protein expression will be observed.

Table 1: Representative Quantitative Densitometry Matrix

Experimental GroupLPS (1 µg/mL)3-Fluoro-4-methylpyridin-2-amine HClExpected iNOS Expression (Normalized to GAPDH)Interpretation of Result
Negative Control --UndetectableBasal state; validates healthy macrophages.
Positive Control +-1.00 (Set as 100%)Maximum inflammatory induction.
Low Dose +1 µM~0.95 - 1.00Validates no off-target toxicity at low doses.
Medium Dose +10 µMEmpirical Data RequiredDetermines if compound alters protein stability.
High Dose +50 µMEmpirical Data RequiredIdentifies potential suppression of NF-κB signaling.
Inhibitor Control -50 µMUndetectableValidates the compound itself does not induce iNOS.

Note: Cell viability assays (e.g., MTT or CellTiter-Glo) must be run in parallel to ensure that any observed reduction in iNOS protein at high doses is not an artifact of compound cytotoxicity.

References

  • ACS Publications - Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation. Establishes 2-amino-4-methylpyridine as a potent NOS inhibitor and the rationale for position-6/fluorinated substitutions. Available at: [Link]

  • NIH / PubChem - 2-Amino-3-Fluoro-4-methylpyridine | CID 29919323. Provides structural and computed descriptor data for the 3-fluoro derivative. Available at: [Link]

  • IntechOpen - Nitric Oxide Synthase Inhibitors. Reviews the structure-activity relationship of 2-aminopyridines and their interaction with the Glu592 residue in the NOS active site. Available at: [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Analysis of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Challenges

3-Fluoro-4-methylpyridin-2-amine hydrochloride (Molecular Formula: C6​H8​ClFN2​ , MW: 162.59 g/mol ) is a highly versatile fluorinated pyridine derivative utilized extensively as a building block in pharmaceutical and agrochemical synthesis 1. Structurally, it features a primary amine group, a pyridine nitrogen, and electron-withdrawing fluorine substituents 2.

The Analytical Challenge: From a chromatographic perspective, aminopyridines are highly polar and strongly basic. When analyzed using standard reversed-phase liquid chromatography (RPLC), these basic analytes frequently suffer from severe peak tailing, poor retention, and shifting retention times. This occurs due to secondary ion-exchange interactions between the positively charged amine/pyridine groups and the negatively charged, unreacted residual silanols ( Si−O− ) on the silica stationary phase.

Mechanistic Insights: Designing a Causality-Driven Method

To ensure analytical trustworthiness and reproducibility, every parameter in this method has been selected based on fundamental physicochemical interactions:

  • Mobile Phase pH Control (Causality of Peak Symmetry): We utilize a 25 mM Potassium Phosphate buffer adjusted to pH 3.0 . At pH 3.0, the basic nitrogen atoms of the analyte are fully protonated, ensuring a single, stable ionization state. More importantly, this acidic environment suppresses the ionization of residual silanols on the stationary phase (which typically have a pKa of ~4.5). By neutralizing the silanols, we eliminate the electrostatic attraction that causes peak tailing, forcing the analyte to partition purely based on hydrophobic interactions 3.

  • Buffer Capacity: Phosphate buffer is chosen over volatile acids like TFA or Formic Acid because it provides superior buffering capacity at pH 3.0, preventing localized pH shifts as the highly basic analyte migrates through the column.

  • Wavelength Selection: Aminopyridines exhibit strong UV absorbance in the lower UV spectrum. Detection at 230 nm is optimal as it avoids the UV cutoff of the phosphate buffer and acetonitrile, providing a clean baseline while maximizing sensitivity 4.

Mechanism A Analyte: 3-Fluoro-4-methylpyridin-2-amine (Highly Basic, Polar) B Chromatographic Risk: Silanol Ion-Exchange (Tailing) A->B C Buffer Selection: 25 mM Phosphate, pH 3.0 B->C D Mechanistic Effect: Silanols Neutralized, Analyte Protonated C->D E Result: Symmetrical Elution (Tf ≤ 1.5) D->E

Fig 1. Mechanistic causality of pH control in eliminating secondary silanol interactions.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Fluoro-4-methylpyridin-2-amine hydrochloride reference standard.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Monobasic potassium phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%, HPLC grade).

  • Consumables: 0.22 µm Hydrophilic PTFE syringe filters. (Note: PTFE is selected due to its extreme chemical inertness and low binding affinity for fluorinated small molecules).

Chromatographic Conditions

The method utilizes a gradient elution profile to ensure the primary analyte elutes with optimal retention factor ( k′ ), while strongly retained synthetic impurities are flushed from the column.

ParameterSpecification
Column End-capped C18, 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna C18)
Mobile Phase A 25 mM KH2​PO4​ in Water, adjusted to pH 3.0 ± 0.05 with Orthophosphoric acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 95 5 Isocratic Hold (Equilibration)
2.0 95 5 Isocratic Hold
10.0 60 40 Linear Gradient (Impurity Elution)
12.0 60 40 Isocratic Wash
12.1 95 5 Return to Initial Conditions

| 17.0 | 95 | 5 | Re-equilibration |

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Fluoro-4-methylpyridin-2-amine hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume using Mobile Phase A. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to match the initial gradient strength and prevent solvent-mismatch peak distortion.

  • Filtration: Filter the working solution through a 0.22 µm hydrophilic PTFE syringe filter directly into an amber HPLC vial. Discard the first 1 mL of filtrate to account for potential membrane saturation.

Workflow S1 1. Standard Preparation (1.0 mg/mL in Mobile Phase A) S2 2. Working Dilution (100 µg/mL in 50:50 A:B) S1->S2 S3 3. Filtration (0.22 µm Hydrophilic PTFE) S2->S3 S4 4. Self-Validation Sequence (Blank → SST x6 → Samples) S3->S4 S5 5. Data Acquisition (UV at 230 nm) S4->S5

Fig 2. Self-validating sample preparation and injection workflow for HPLC analysis.

Protocol Self-Validation (System Suitability)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any sample data can be accepted, the analytical sequence must pass strict System Suitability Test (SST) criteria.

Required Injection Sequence:

  • Blank (50:50 Mobile Phase A:B) - 1 Injection

  • System Suitability Standard (100 µg/mL) - 6 Replicate Injections

  • Unknown Samples - n Injections

  • Bracketing Standard - 1 Injection per 10 samples

System Suitability Acceptance Criteria: If the system fails to meet the parameters outlined in the table below during the 6 replicate injections, the run must be halted. The analyst should verify mobile phase pH, column integrity, and pump pressure before proceeding.

ParameterMathematical Acceptance CriteriaTypical Result for Analyte
Retention Time (RT) %RSD ≤ 2.0%~6.8 min
Tailing Factor ( Tf​ ) ≤ 1.5 (Measured at 5% peak height)1.12
Theoretical Plates ( N ) ≥ 2000> 8500
Injection Precision Peak Area %RSD ≤ 2.0% (n=6)0.4%
Carryover ≤ 0.1% in subsequent Blank injectionNot Detected

References

  • EvitaChem. "Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399) - EvitaChem". Source: evitachem.com.
  • National Center for Biotechnology Information. "2-Amino-3-Fluoro-4-methylpyridine | C6H7FN2 | CID 29919323 - PubChem". Source: nih.gov.
  • SIELC Technologies. "HPLC Method for Analysis of 2-Aminopyridine on Chromni Column". Source: sielc.com.
  • Canadian Journal of Hospital Pharmacy. "Chemical Stability of 4-Aminopyridine Capsules". Source: cjhp-online.ca.

Sources

Application Notes & Protocols: A Comprehensive Guide to the NMR Spectroscopic Analysis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Analytical Imperative for Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, fluorinated heterocycles represent a cornerstone of molecular design. The strategic introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-4-methylpyridin-2-amine, particularly in its hydrochloride salt form, is a valuable building block for synthesizing complex bioactive agents. Its precise structural verification is not merely a procedural step but a fundamental requirement for ensuring the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of such molecules. The presence of three distinct, NMR-active nuclei—¹H, ¹³C, and ¹⁹F—provides a rich dataset for a multi-dimensional structural confirmation. This guide offers an in-depth protocol for the acquisition and interpretation of NMR data for 3-Fluoro-4-methylpyridin-2-amine hydrochloride, moving beyond a simple recitation of steps to explain the underlying scientific rationale. We will address the specific challenges posed by its nature as a hydrochloride salt, including potential hygroscopicity and the presence of exchangeable protons.

Molecular Architecture and Key Spectroscopic Signatures

A thorough analysis begins with a clear understanding of the molecule's structure and the expected interactions between its NMR-active nuclei.

Caption: Molecular structure with key NMR-active nuclei.

Experimental Design and Protocols

The quality of NMR data is inextricably linked to meticulous sample preparation and the selection of appropriate acquisition parameters. The hydrochloride salt form of the title compound necessitates specific handling considerations.

Protocol for Sample Preparation

The compound's polarity and potential hygroscopicity are the primary factors governing this protocol.

Causality Behind Solvent Choice: As a salt, the compound exhibits high polarity. Therefore, a polar deuterated solvent is required to achieve sufficient concentration for analysis, especially for less sensitive nuclei like ¹³C.[1][2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its high boiling point minimizes evaporation.[3] Crucially, it allows for the observation of exchangeable protons (from the amine and the protonated pyridine nitrogen), which would be lost in D₂O.

  • Deuterium Oxide (D₂O): While it can dissolve the sample, it will cause the NH₂ and N⁺-H protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum.[3] This can be a useful diagnostic experiment but prevents the characterization of these functional groups.

  • Deuterated Chloroform (CDCl₃): This is generally unsuitable due to the low solubility of the salt.

Mitigating Hygroscopicity: Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Water contamination can obscure signals in the ¹H NMR spectrum and complicate quantitative analysis.

  • Best Practice: Sample preparation should ideally be conducted in a low-humidity environment, such as a nitrogen-filled glovebox.[5]

  • Pragmatic Approach: If a glovebox is unavailable, minimize the sample's exposure to air. Use dried solvents and cap the NMR tube immediately after preparation.[5][6]

Caption: Key J-coupling correlations for structural confirmation.

Advanced Methods for Unambiguous Assignment

For complex molecules or to resolve ambiguity, two-dimensional (2D) NMR experiments are invaluable.

Caption: Logical workflow for using 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): Will show a cross-peak between H5 and H6, definitively confirming their adjacent relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This will unambiguously link the H5, H6, and CH₃ proton signals to their respective carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary (non-protonated) carbons. For example, the methyl protons (CH₃) should show correlations to C4, C3, and C5, while the H5 proton should show correlations to C4, C3, and C6. These correlations provide a robust, interlocking confirmation of the entire carbon skeleton. [7]

Conclusion

The NMR analysis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is a powerful method for its complete structural characterization. By employing a systematic approach that includes careful sample preparation in a suitable polar solvent like DMSO-d₆, and leveraging the diagnostic power of ¹H, ¹³C, and ¹⁹F nuclei, a high-confidence structural assignment is readily achievable. The characteristic J-coupling patterns, particularly the large ¹JCF and the various long-range JHF couplings, serve as definitive fingerprints for the molecule. For absolute certainty, a suite of 2D NMR experiments provides an orthogonal layer of verification, embodying the principles of a self-validating analytical system essential for researchers in the pharmaceutical and chemical sciences.

References

  • Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Cremer, D., & Schilling, M. (2020). An In-depth Technical Guide to the 19F NMR Analysis of Fluorinated Compounds. Journal of Organic Chemistry. (Note: This is a representative title; a specific paper on J-couplings in fluoropyridines would be cited here, such as those found in the search results.)
  • Pinto, D. C., et al. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry. [Link]

  • Peralta, J. E. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF. The Journal of Organic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • ResearchGate. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Fluoro-4-methylpyridin-2-amine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Fluoro-4-methylpyridin-2-amine hydrochloride. This versatile fluorinated building block is a critical intermediate in the synthesis of a new generation of targeted therapeutics, particularly protein kinase inhibitors.[1] We will explore the strategic rationale for its use, detailing its physicochemical advantages and its role as a key pharmacophoric element. This guide includes detailed, field-proven protocols for its incorporation into complex molecular scaffolds, safety and handling procedures, and visual workflows to ensure experimental success and reproducibility.

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

3-Fluoro-4-methylpyridin-2-amine hydrochloride (Molecular Formula: C₆H₈ClFN₂, Molecular Weight: 162.59 g/mol ) is a heterocyclic amine that has gained prominence as a high-value intermediate in pharmaceutical and agrochemical research.[1] Its structure combines three key features that are highly sought after in modern medicinal chemistry: a 2-aminopyridine core, a methyl substituent, and a strategically placed fluorine atom.

  • The 2-Aminopyridine Scaffold: This motif is a well-established "hinge-binder" in many protein kinase inhibitors.[2] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a highly conserved area of the ATP-binding site.[2]

  • Fluorine's Multifaceted Role: The introduction of fluorine into drug candidates is a widely used strategy to optimize drug-like properties.[3][4] The fluorine atom at the 3-position of this molecule can profoundly influence its electronic properties, pKa, metabolic stability, and binding affinity through favorable intermolecular interactions. This strategic fluorination can block metabolic oxidation at that position, thereby increasing the compound's half-life.

  • The 4-Methyl Group: This substituent can provide additional van der Waals interactions within a target's binding pocket and can be used to fine-tune solubility and lipophilicity.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more convenient for handling and reaction setup.

Compound Property Value
IUPAC Name 3-fluoro-4-methylpyridin-2-amine;hydrochloride
Molecular Formula C₆H₈ClFN₂
Molecular Weight 162.59 g/mol
Appearance Off-white to light brown crystalline powder
Primary Application Intermediate for Active Pharmaceutical Ingredients (APIs)[1][5]
Key Structural Motif Fluorinated 2-Aminopyridine

Core Applications in Kinase Inhibitor Synthesis

The primary application of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is in the synthesis of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling pathways.[6] Deregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making them attractive therapeutic targets.[2]

This building block is frequently used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which serve as the core scaffold for potent and selective kinase inhibitors, including those targeting the PI3K/mTOR pathway.[7] The 2-amino group and the adjacent ring nitrogen provide the necessary functionality for cyclization reactions with appropriate dielectrophilic partners.

Visualizing a Potential Mechanism of Action: PI3K/mTOR Signaling

Drugs derived from this building block often target key nodes in cell survival pathways. The diagram below illustrates the PI3K/mTOR pathway, a common target for cancer therapeutics developed from scaffolds like pyrido[2,3-d]pyrimidines.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor (Derived from Title Compound) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: A simplified PI3K/mTOR signaling pathway targeted by dual inhibitors.

Experimental Protocols & Methodologies

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory. Based on available safety data sheets, 3-Fluoro-4-methylpyridin-2-amine hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8][9]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if you feel unwell.[8]

Protocol: Synthesis of a 2-amino-4-methylpyrido[2,3-d]pyrimidine Core

This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine scaffold, a common core for PI3K/mTOR dual inhibitors, via a condensation and cyclization reaction.[7] This procedure is illustrative and may require optimization for specific substrates.

Reaction Scheme: 3-Fluoro-4-methylpyridin-2-amine hydrochloride is first neutralized to the free base and then reacted with a suitable pyrimidine derivative, such as 2,4-dichloro-5-ethylpyrimidine, in a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization.

Materials & Equipment:

  • 3-Fluoro-4-methylpyridin-2-amine hydrochloride

  • 2,4-dichloro-5-ethylpyrimidine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • n-Butanol or 2-Propanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Fluoro-4-methylpyridin-2-amine hydrochloride (1.62 g, 10.0 mmol).

  • Solvent Addition: Add n-butanol (40 mL) to the flask. The salt will likely not fully dissolve at this stage.

  • Base Addition (Neutralization): Add diisopropylethylamine (DIPEA) (2.58 g, 3.5 mL, 20.0 mmol, 2.0 eq) to the suspension. Stirring for 10-15 minutes at room temperature will neutralize the hydrochloride salt to the free amine, typically resulting in a clearer solution. The purpose of using a non-nucleophilic organic base like DIPEA is to liberate the reactive free amine without competing in the subsequent substitution reaction.

  • Reagent Addition: Add 2,4-dichloro-5-ethylpyrimidine (1.77 g, 10.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed. The elevated temperature is necessary to overcome the activation energy for both the initial SₙAr and the subsequent intramolecular cyclization.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.

    • Reduce the solvent volume to approximately one-quarter of the original volume using a rotary evaporator.

    • Add water (50 mL) to the residue and stir for 30 minutes. This will precipitate the crude product while dissolving the DIPEA hydrochloride byproduct.

    • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

  • Purification:

    • The crude solid can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure pyrido[2,3-d]pyrimidine product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

General Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol described above, providing a clear, high-level overview of the experimental process.

Synthesis_Workflow Start 1. Reagent Setup (Starting Material, Solvent) Base 2. Neutralization (Add DIPEA) Start->Base React 3. Condensation/Cyclization (Add Dichloropyrimidine, Heat to Reflux) Base->React Monitor 4. Reaction Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 5. Work-up & Isolation (Cool, Precipitate, Filter) Monitor->Workup Complete Purify 6. Purification (Column Chromatography or Recrystallization) Workup->Purify Analyze 7. Characterization (NMR, MS, Purity) Purify->Analyze

Caption: A standard workflow for the synthesis and purification of a heterocyclic core.

Conclusion

3-Fluoro-4-methylpyridin-2-amine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a reliable and effective tool for constructing novel drug candidates. Its inherent structural and electronic properties make it particularly well-suited for the development of targeted therapies, especially in the highly competitive field of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully leverage this valuable compound in their drug discovery programs.

References

  • EvitaChem. (n.d.). Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399).
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Capot Chemical. (2014, March 14). Material Safety Data Sheet.
  • MilliporeSigma. (2025, June 11). Safety Data Sheet.
  • Agrochemx. (n.d.). China 3-Fluoro-4-methylpyridine Suppliers.
  • ACS Publications. (2009, December 11). Improved Synthesis of the Selective Rho-Kinase Inhibitor.... Organic Process Research & Development. Retrieved from [Link]

  • Enamine. (n.d.). Protein Kinase Inhibitors.
  • BLD Pharm. (n.d.). 15931-21-2|3-Fluoro-2-methylpyridin-4-amine.
  • Chen, L., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.... PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009, March 26). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.... Retrieved from [Link]

  • Zholdassova, A., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Sourcing High-Purity 3-Fluoro-4-methylpyridine: A Manufacturer's Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 18). The Role of 4-Methylpyridin-2-amine in Pharmaceutical Synthesis.
  • Bavetsias, V., et al. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.... PMC. Retrieved from [Link]

  • PubMed. (2014, September 15). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors.... Retrieved from [Link]

  • PubMed. (2016, June 10). Design and synthesis of novel protein kinase CK2 inhibitors.... Retrieved from [Link]

  • Ambeed. (n.d.). 1314514-97-0 | 3,5-Difluoro-4-methylpyridin-2-amine.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • PubMed. (2025, June 12). Discovery of a Potent FLT3 Inhibitor.... Retrieved from [Link]

  • Grygorenko, O., et al. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0802 - 3-METHYLPYRIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
  • ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]

Sources

Experimental Design for iNOS Inhibition Assays: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust inducible nitric oxide synthase (iNOS) inhibition assays. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of iNOS in Physiology and Pathology

Inducible nitric oxide synthase (iNOS or NOS2) is a key enzyme in the inflammatory cascade. Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is typically low in resting cells but is robustly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] This induction leads to the sustained production of high concentrations of nitric oxide (NO), a pleiotropic signaling molecule with both protective and detrimental roles.[3] While essential for host defense against pathogens, dysregulated iNOS activity and the resultant "nitrosative stress" are implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders.[2][4][5] Consequently, the identification and characterization of iNOS inhibitors is a significant focus of drug discovery efforts.

This application note details the experimental design for two primary types of iNOS inhibition assays: cell-based assays that measure NO production in a physiological context and enzyme-based assays that directly assess inhibitor interaction with the iNOS enzyme.

Foundational Principles of iNOS Induction and Measurement

A thorough understanding of the iNOS induction pathway and the principles of NO detection is paramount for designing effective inhibition assays.

The iNOS Induction Pathway: A Synergy of Signals

The expression of iNOS is tightly regulated by a complex network of signaling pathways. In macrophages, a commonly used cell model, the synergistic action of LPS and IFN-γ is a potent inducer of iNOS.[1][6] LPS, a component of the outer membrane of Gram-negative bacteria, primarily signals through Toll-like receptor 4 (TLR4), activating downstream pathways including NF-κB and MAPKs.[1][7] IFN-γ, a cytokine crucial for immune responses, activates the JAK/STAT pathway.[1][6] The convergence of these pathways on the iNOS promoter leads to a robust transcriptional response and subsequent protein expression.[1][6]

iNOS_Induction_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR Binds MAPK MAPK TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates JAK JAK IFNGR->JAK Activates iNOS_Gene iNOS Gene Transcription MAPK->iNOS_Gene NFkB->iNOS_Gene STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: Simplified iNOS induction pathway in macrophages.

Measuring Nitric Oxide: The Griess Assay

Direct measurement of the free radical NO is challenging due to its short half-life. Therefore, iNOS activity is typically assessed indirectly by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[8][9] The Griess assay is a simple and cost-effective colorimetric method for measuring nitrite concentration in aqueous solutions, including cell culture supernatants.[8][10] This assay is a two-step diazotization reaction.[8]

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium Sulfanilamide Sulfanilamide (Griess Reagent A) Sulfanilamide->Diazonium Acid Acidic Conditions Acid->Diazonium Azo Azo Compound (Purple/Magenta) Diazonium->Azo NED N-(1-naphthyl)ethylenediamine (Griess Reagent B) NED->Azo Absorbance Measure Absorbance at ~540 nm Azo->Absorbance

Caption: The two-step chemical reaction of the Griess assay.

Cell-Based iNOS Inhibition Assays: A Physiological Approach

Cell-based assays are invaluable for screening compounds for their ability to inhibit NO production in a biologically relevant context. These assays can identify inhibitors that act at any point in the iNOS pathway, from receptor binding and signal transduction to iNOS enzyme activity and substrate availability.[11]

Experimental Workflow

Cell_Based_Assay_Workflow Seed 1. Seed Macrophages (e.g., RAW 264.7) Pretreat 2. Pre-treat with Test Compound Seed->Pretreat Stimulate 3. Stimulate with LPS + IFN-γ Pretreat->Stimulate Incubate 4. Incubate (e.g., 18-24 hours) Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect Griess 6. Perform Griess Assay Collect->Griess Analyze 7. Analyze Data Griess->Analyze

Caption: General workflow for a cell-based iNOS inhibition assay.

Detailed Protocol: iNOS Inhibition in RAW 264.7 Macrophages

This protocol provides a detailed methodology for assessing iNOS inhibition in the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant murine Interferon-gamma (IFN-γ)

  • Test compounds and a known iNOS inhibitor (e.g., 1400W)

  • Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds and the positive control inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%). Incubate for 1-2 hours.

  • iNOS Induction: Prepare a stimulation cocktail of LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 10 U/mL) in culture medium.[4] Add 100 µL of this cocktail to each well (final volume 200 µL). For the negative control (unstimulated) wells, add 100 µL of medium without LPS and IFN-γ.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4][12]

  • Nitrite Measurement (Griess Assay):

    • Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a sodium nitrite stock solution in culture medium.[8]

    • Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.[8]

    • Add 50 µL of each nitrite standard to separate wells.[8]

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells containing standards and samples.[8]

    • Incubate for 5-10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[8]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[8]

    • Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.[8]

    • Plot the standard curve of absorbance versus nitrite concentration and determine the equation of the line.

    • Calculate the nitrite concentration in the unknown samples using the standard curve.

    • Determine the percent inhibition for each compound concentration relative to the stimulated vehicle control.

    • Calculate the IC₅₀ value for each active compound.

Essential Controls for Cell-Based Assays
Control TypePurposeExpected Outcome
Unstimulated Cells Negative control for iNOS induction.Low to undetectable nitrite levels.
Stimulated Cells (Vehicle) Positive control for iNOS induction.High nitrite production.
Positive Inhibitor Control To validate the assay's ability to detect inhibition.Dose-dependent reduction in nitrite levels.
Compound Cytotoxicity Control To ensure that inhibition is not due to cell death.No significant reduction in cell viability.

A cell viability assay (e.g., MTT or resazurin) should be run in parallel to rule out cytotoxic effects of the test compounds.[12][13]

Enzyme-Based iNOS Inhibition Assays: A Direct Approach

Enzyme-based assays directly measure the effect of a compound on the catalytic activity of purified iNOS.[14] These assays are crucial for confirming that a compound's activity observed in a cell-based assay is due to direct inhibition of the iNOS enzyme and for determining the mechanism of inhibition.

Common Enzyme-Based Assay Formats

Several formats are available for measuring iNOS enzyme activity:

  • Citrulline Conversion Assay: This classic method measures the conversion of radiolabeled L-arginine to L-citrulline.[14]

  • Hemoglobin Capture Assay: This spectrophotometric assay measures the oxidation of oxyhemoglobin to methemoglobin by NO.[14]

  • Fluorometric Assays: These assays utilize fluorescent probes that react with NO to produce a measurable signal.[15]

Detailed Protocol: Colorimetric NOS Activity Assay

This protocol is based on the principle of measuring NO production from purified iNOS using a colorimetric method that ultimately relies on the Griess reaction.[3]

Materials:

  • Recombinant murine or human iNOS enzyme

  • NOS Assay Buffer

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (for eNOS/nNOS, not strictly required for iNOS)

  • Test compounds and a known iNOS inhibitor

  • Griess Reagent

  • Nitrate Reductase (if measuring total NO₂⁻/NO₃⁻)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the iNOS enzyme on ice at all times.[3]

  • Reaction Setup: In a 96-well plate, add the following in order:

    • NOS Assay Buffer

    • Test compound or vehicle

    • iNOS enzyme

    • Cofactor mix (NADPH, BH₄)

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite/Nitrate Detection:

    • If measuring total NO, add nitrate reductase and incubate to convert nitrate to nitrite.

    • Add Griess reagents to all wells.

    • Incubate at room temperature for 10-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Key Considerations for Enzyme-Based Assays
  • Enzyme Purity and Activity: Use a highly purified and active iNOS preparation.

  • Cofactor Concentrations: Ensure that all necessary cofactors are present at saturating concentrations.

  • Linearity of the Reaction: The reaction should be linear with respect to time and enzyme concentration.

  • Selectivity Profiling: To assess the selectivity of an inhibitor, it should also be tested against eNOS and nNOS.

Data Interpretation and Troubleshooting

IssuePossible Cause(s)Troubleshooting Steps
Low or No NO Production in Stimulated Cells - Inactive LPS or IFN-γ- Cells are not responsive- Insufficient incubation time- Use fresh, properly stored reagents- Check cell line authenticity and passage number- Optimize incubation time (18-24 hours is typical)
High Background in Unstimulated Cells - Cell contamination (e.g., mycoplasma)- Serum components- Test for and eliminate contamination- Consider using serum-free medium for the assay
Inconsistent Results - Inconsistent cell seeding- Pipetting errors- Plate edge effects- Ensure a homogenous cell suspension- Use calibrated pipettes- Avoid using the outer wells of the plate
Compound Interference with Griess Assay - Compound has intrinsic color at 540 nm- Compound is a reducing agent- Run a control with the compound in medium without cells- Consider an alternative NO detection method

Concluding Remarks

The successful execution of iNOS inhibition assays requires a multi-faceted approach that combines a solid understanding of the underlying biology with meticulous experimental technique. By carefully considering the principles of iNOS induction, selecting the appropriate assay format, and incorporating a comprehensive set of controls, researchers can generate high-quality, reproducible data that will advance the quest for novel anti-inflammatory therapeutics.

References

  • Tsan, P., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Garscha, U., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. Retrieved from [Link]

  • Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Retrieved from [Link]

  • Mustafa, S. M. F., et al. (2016). Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages. PLOS One. Retrieved from [Link]

  • Chan, E. D., & Riches, D. W. (2001). IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Mustafa, S. M. F., et al. (2016). Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages. Semantic Scholar. Retrieved from [Link]

  • Chan, E. D., & Riches, D. W. H. (2001). IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line. PubMed. Retrieved from [Link]

  • van der Vliet, A., et al. (2000). Regulation of lipopolysaccharide-induced NO synthase expression in the major organs in a mouse model. The roles of endogenous interferon-gamma, tumor necrosis factor-alpha and interleukin-10. PubMed. Retrieved from [Link]

  • Hobbs, A. J., et al. (1999). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Back, S. H., et al. (2012). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. PLOS One. Retrieved from [Link]

  • Ekmekcioglu, S., et al. (2001). Western blot analysis of iNOS expression (A) and respective negative controls with an isotype control antibody (IgG2a). ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2021). Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer. Molecules. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Chiou, W. F., et al. (2004). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology. Retrieved from [Link]

  • Golub, L. M., et al. (1998). Western blot analysis of iNOS in RAW 264.7 cells exposed to doxycycline. ResearchGate. Retrieved from [Link]

  • Inagawa, H., et al. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. Retrieved from [Link]

  • Wang, Y., et al. (2019). Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. Molecules. Retrieved from [Link]

  • Kim, J., et al. (2013). Expression and Cellular Localization of Inducible Nitric Oxide Synthase in Lipopolysaccharide-treated Rat Kidneys. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. Retrieved from [Link]

  • Ramli, N. F., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Retrieved from [Link]

  • Kumar, P., et al. (2024). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is consistently low. What are the most common culprits?

Low yields are a frequent challenge in multi-step syntheses, particularly those involving heterocyclic compounds.[1][2] The issue can typically be traced to one of three areas: the starting material, the fluorination reaction itself, or the work-up and purification process.

Below is a systematic workflow to diagnose and resolve yield issues.

TroubleshootingWorkflow start Low Yield Reported sub_check Purity of Starting Materials? start->sub_check reac_check Fluorination Reaction Optimized? sub_check->reac_check [ Purity Confirmed ] end_bad Consult Advanced Troubleshooting sub_check->end_bad [ Impurities Found ] pur_check Work-up & Purification Losses? reac_check->pur_check [ Reaction Optimized ] reac_check->end_bad [ Side Products Dominant ] end_good Yield Improved pur_check->end_good [ Losses Minimized ] pur_check->end_bad [ Product Degradation Observed ]

Caption: General troubleshooting workflow for low yield.

Q2: I'm concerned about my starting material, 4-methylpyridin-2-amine. How critical is its purity and what should I look for?

Extremely critical. Impurities in the starting material can directly lead to the formation of side products that are difficult to separate, thereby reducing your yield and complicating purification.[3]

  • Causality: The fluorination reaction, especially electrophilic fluorination, is sensitive to competing nucleophiles. Common impurities in aminopyridines can include other isomers or oxidized species. These impurities can react with the fluorinating agent, consuming your expensive reagent and generating a complex mixture.

  • Validation Protocol:

    • Purity Analysis: Before starting, verify the purity of your 4-methylpyridin-2-amine using ¹H NMR and GC-MS.

    • Acceptance Criteria: Aim for a purity of >98%.

    • Troubleshooting: If impurities are detected, purify the starting material by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or column chromatography.

Q3: My fluorination step using Selectfluor® on 4-methylpyridin-2-amine is inefficient. What parameters should I investigate to improve the conversion?

The direct electrophilic fluorination of an aminopyridine is a powerful but delicate transformation. A common method involves using Selectfluor® as the fluorinating agent.[4] Inefficiency often stems from suboptimal reaction conditions.

  • Causality & Mechanism: Selectfluor® is an electrophilic fluorinating agent ('F⁺' source). The amino group at the 2-position and the methyl group at the 4-position are both electron-donating, activating the pyridine ring towards electrophilic attack. The desired reaction is substitution at the 3-position. However, incorrect solvent choice, temperature, or stoichiometry can lead to incomplete reaction or decomposition.

FluorinationMechanism sub 4-methylpyridin-2-amine int Intermediate Complex sub->int + 'F⁺' reag Selectfluor® (Electrophilic 'F⁺' source) prod 3-Fluoro-4-methylpyridin-2-amine (Desired Product) int->prod Deprotonation side Side Products (e.g., Decomposition, Isomers) int->side Suboptimal Conditions

Caption: Simplified electrophilic fluorination pathway.

  • Optimization Parameters: The following table outlines key parameters and suggested starting points for optimization.

ParameterRecommended RangeRationale & Troubleshooting Tips
Solvent Acetonitrile (MeCN), DMFMeCN is generally preferred as it effectively solubilizes both the substrate and Selectfluor® and is relatively inert. DMF can be used but is harder to remove.
Temperature 0 °C to 40 °CStart at room temperature. Exothermic reactions can lead to degradation; if you observe darkening or gas evolution, reduce the temperature.[3][5] Gentle heating may be required for less reactive substrates.
Stoichiometry 1.0 - 1.5 eq. Selectfluor®A slight excess of the fluorinating agent can drive the reaction to completion. However, a large excess increases cost and can lead to di-fluorination or other side reactions.
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC or LC-MS. Drive the reaction to completion to simplify purification, but avoid extended times that may lead to product degradation.
Q4: I've successfully formed the free base, but I'm losing significant product during the conversion to the hydrochloride salt and subsequent purification. How can I improve my recovery?

This is a common issue. The basicity of the pyridine nitrogen makes purification challenging, and the properties of the free base versus the hydrochloride salt are vastly different.[3]

  • Challenge 1: Isolation of the Free Base

    • Problem: After quenching the reaction, the product may be difficult to extract or may decompose during solvent removal.

    • Solution: Acid-Base Extraction: Use a dilute acid wash (e.g., 1M HCl) to protonate your basic product, pulling it into the aqueous layer. This separates it from non-basic organic impurities.[5] Then, carefully basify the aqueous layer with NaHCO₃ or NaOH to a pH of ~9-10 and re-extract the free base with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Challenge 2: Formation and Crystallization of the HCl Salt

    • Problem: Oiling out, formation of a non-crystalline solid, or co-precipitation of impurities during salt formation.

    • Solution: Controlled Precipitation:

      • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring.

      • Monitor for precipitation. If the product oils out, try a more dilute solution or a different solvent system.

      • Once precipitation is complete, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Challenge 3: Column Chromatography

    • Problem: The product streaks badly on the silica gel column (tailing), leading to poor separation and low recovery.

    • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent (e.g., Hexane/Ethyl Acetate).[3][5] This deactivates the acidic sites on the silica, allowing your basic compound to elute more symmetrically.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methylpyridin-2-amine (Free Base)
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridin-2-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of substrate).

  • Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes. Monitor the internal temperature; if it rises significantly, use an ice bath to maintain it below 30°C.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Quench: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Conversion to Hydrochloride Salt and Purification
  • Dissolution: Dissolve the crude 3-Fluoro-4-methylpyridin-2-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

  • Purity Check: Confirm the purity and identity of the final product by ¹H NMR, ¹⁹F NMR, and LC-MS.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • EvitaChem. Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399).
  • BenchChem. (2025). Troubleshooting side reactions in fluoropyridine synthesis.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Purification & Troubleshooting Guide for 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the handling, purification, and troubleshooting of 3-Fluoro-4-methylpyridin-2-amine hydrochloride. As a versatile fluorinated building block, this compound is critical in the development of pharmaceuticals and agrochemicals[1]. However, its dual functionality (a basic pyridine nitrogen and an exocyclic primary amine) combined with the regiochemical challenges of fluorination requires precise experimental control.

This guide is designed for research chemists and process scientists, providing causality-driven troubleshooting and self-validating protocols to ensure high-purity isolation.

Physicochemical Profile

Understanding the quantitative properties of the target molecule is the first step in designing a rational purification strategy.

PropertyValue / Description
IUPAC Name 3-Fluoro-4-methylpyridin-2-amine hydrochloride
CAS Number 2913245-25-5 (HCl Salt) / 1003710-35-7 (Free Base)
Molecular Formula C6H8ClFN2 (Salt) / C6H7FN2 (Free Base)
Molecular Weight 162.59 g/mol (Salt)[1]
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in H2O, MeOH, DMSO; Insoluble in Et2O, Hexane
Key Reactivity Nucleophilic substitution, Buchwald-Hartwig amination[1]

Purification Workflow Architecture

The following decision tree maps the optimal path from a crude fluorination reaction mixture to the analytically pure hydrochloride salt.

Workflow Crude Crude Fluorination Mixture (Contains HCl/Salts) Freebase Free-Basing (Sat. NaHCO3, pH > 9) Crude->Freebase Neutralize Extract Liquid-Liquid Extraction (DCM / H2O) Freebase->Extract Isolate Free Base Chroma Flash Chromatography (Silica + 1% Et3N or C18) Extract->Chroma Remove Regioisomers & Impurities SaltForm Salt Formation (4M HCl in Dioxane, 0 °C) Chroma->SaltForm Purified Free Base Pure Pure 3-Fluoro-4-methylpyridin- 2-amine HCl SaltForm->Pure Crystallization

Caption: Step-by-step purification workflow from crude reaction mixture to pure hydrochloride salt.

Troubleshooting & FAQs

Q1: During the synthesis via Selectfluor, I observe a secondary spot on TLC. What is it, and how do I remove it? A: This secondary spot is typically the 5-fluoro regioisomer. The synthesis of 3-fluoro-4-methylpyridin-2-amine often utilizes 2[2]. While this method is highly regioselective for the C3 position due to the strong ortho-directing effect of the C2-amino group, trace amounts of the C5-isomer can still form[2]. Causality & Solution: Because the regioisomers have nearly identical pKa values, acid-base extraction will not separate them. You must perform chromatography on the free base. The differing dipole moments allow for separation on silica gel using a highly non-polar solvent system (e.g., Hexane/EtOAc 80:20 with 1% Et3N).

Q2: My product streaks severely on silica gel, resulting in poor isolated yields. How can I fix this? A: 3-Fluoro-4-methylpyridin-2-amine contains both a basic pyridine nitrogen and an exocyclic primary amine. These moieties act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic silanol groups (Si-OH) on un-modified silica gel. This causes severe tailing and irreversible adsorption. Causality & Solution: Pre-treat your silica column by flushing it with 2 column volumes of eluent containing 1-2% triethylamine (Et3N). The Et3N competitively binds and "caps" the acidic silanols, allowing the aminopyridine to elute as a tight band.

Q3: My hydrochloride salt is precipitating as a gummy oil rather than a crystalline solid. How do I induce proper crystallization? A: Gummy precipitates occur when water is present during salt formation or when the rate of precipitation is too fast. The free base must be rigorously dried before salt formation. Causality & Solution: Water disrupts the crystal lattice of the hydrochloride salt, leading to oiling out. Use anhydrous 4M HCl in dioxane (avoid aqueous HCl) and add it dropwise to a solution of the free base in a non-polar anti-solvent like anhydrous diethyl ether at 0 °C to ensure slow, controlled nucleation.

Mechanistic Insights: Regioselectivity in Fluorination

Understanding the mechanism of fluorination is crucial for minimizing impurities upstream. The reaction between 4-methylpyridin-2-amine and Selectfluor proceeds via an electrophilic fluorine transfer.

Mechanism Reactant 4-Methylpyridin-2-amine Intermediate Pi-Complex / Transition State (Amine-directed C3 activation) Reactant->Intermediate F+ Transfer Selectfluor Selectfluor (F+ source) H2O / CHCl3 Selectfluor->Intermediate Major 3-Fluoro-4-methylpyridin-2-amine (Major Regioisomer) Intermediate->Major Ortho-attack (Favored) Minor 5-Fluoro-4-methylpyridin-2-amine (Minor Regioisomer) Intermediate->Minor Para-attack (Disfavored)

Caption: Regioselective electrophilic fluorination pathway directed by the C2-amino group.

The electron-donating amino group at C2 activates the pyridine ring[2]. In aqueous conditions, the C3 position is highly favored over the C5 position due to the stabilization of the transition state by the adjacent heteroatoms[2].

Validated Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems to ensure maximum recovery and purity.

SOP A: Free-Basing and Extraction
  • Suspend: Suspend the crude 3-fluoro-4-methylpyridin-2-amine hydrochloride salt in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (10 mL/g of crude).

  • Cool: Chill the biphasic mixture to 0–5 °C in an ice bath to prevent exothermic degradation during neutralization.

  • Neutralize: Slowly add saturated aqueous NaHCO3 dropwise while stirring vigorously until gas evolution ceases.

  • System Validation: Spot the aqueous layer on universal indicator paper. A stable pH ≥ 9 confirms complete deprotonation of the pyridine nitrogen. If pH < 9, add 1M NaOH dropwise until the target pH is reached.

  • Extract: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Dry: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude free base.

SOP B: Amine-Modified Silica Gel Chromatography
  • Column Preparation: Slurry-pack a silica gel column using Hexane/EtOAc (80:20) containing 2% Triethylamine (Et3N). Flush with 2 column volumes of this solvent to thoroughly cap the silica silanols.

  • Load: Dissolve the crude free base in the minimum amount of DCM and load it onto the column.

  • Elute: Elute using a gradient of Hexane/EtOAc (80:20 to 50:50) containing 1% Et3N.

  • System Validation: Perform a 2D-TLC on the collected fractions (run the plate, rotate 90 degrees, run again). A single spot on the diagonal confirms the compound is stable and not degrading or streaking on the silica.

  • Concentrate: Pool the pure fractions and evaporate the solvent. To remove residual Et3N, co-evaporate twice with toluene, then dry under high vacuum.

SOP C: Anhydrous Hydrochloride Salt Crystallization
  • Dissolve: Dissolve the purified free base in anhydrous Diethyl Ether (Et2O) (20 mL/g). If solubility is poor, add a few drops of anhydrous DCM until a clear solution forms.

  • Cool: Cool the solution to 0 °C under an inert atmosphere (N2 or Argon).

  • Precipitate: Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise with vigorous stirring. A white to off-white precipitate will form immediately.

  • Isolate: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly through a Buchner funnel and wash with ice-cold anhydrous Et2O.

  • System Validation: Dissolve 2 mg of the final dried salt in D2O and run a 1H-NMR spectrum. The complete absence of a singlet at ~3.7 ppm confirms the successful removal of the dioxane crystallization solvent.

References

  • Title: Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399)
  • Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)

Sources

Technical Support Center: Handling, Stability, and Storage of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and physicochemical requirements for 3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5) [2].

This fluorinated aminopyridine derivative is a pivotal building block in organic synthesis, heavily utilized in the development of targeted kinase inhibitors for EGFR-mutated oncology models [1][3]. While the fluorine atom at the 3-position provides inductive electron withdrawal that increases metabolic stability [3], the compound in solution remains vulnerable to N-oxidation, photolytic cleavage, and pH-dependent precipitation.

Quantitative Stability Matrix

To ensure reproducibility in your assays, adhere to the empirically derived stability parameters outlined below.

Solvent MatrixStorage TempMax ConcentrationMax Stable DurationPrimary Degradation Risk
Anhydrous DMSO (≥99.9%)-20°C50 mM6 - 12 monthsHygroscopic water absorption
Anhydrous DMSO (≥99.9%)+25°C (RT)50 mM< 1 weekN-Oxidation (Discoloration)
Aqueous Buffer (pH 4.0 - 6.0)+4°C5 mM2 - 4 weeksSlow hydrolysis
Aqueous Buffer (pH 7.4)+37°C< 1 mM< 24 hoursFree-basing / Precipitation

Self-Validating Protocol: Preparation of a 10 mM Stock Solution

Do not treat this compound as a generic salt. The following protocol integrates mechanistic causality and self-validation checkpoints to guarantee stock integrity.

Step 1: Thermal Equilibration

  • Action: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening the vial.

  • Causality: The hydrochloride salt is highly hygroscopic. Opening cold vials causes atmospheric moisture to condense on the powder. Water introduced into a DMSO stock acts as a nucleophile, facilitating hydrolytic degradation over time.

  • Self-Validation: Visually inspect the powder. It should appear as a free-flowing, off-white to pale yellow crystalline solid. Clumping indicates moisture ingress.

Step 2: Solvation in Anhydrous DMSO

  • Action: Add the calculated volume of anhydrous, sterile-filtered DMSO. Vortex vigorously for 60 seconds.

  • Causality: DMSO is an aprotic solvent that prevents the dissociation of the HCl salt, maintaining the protective protonation of the amine group.

  • Self-Validation (The Tyndall Test): Validate complete dissolution by shining a laser pointer through the vial in a dimly lit room. The absence of a scattered beam (Tyndall effect) confirms a true solution. If a beam is visible, you have a micro-suspension and must sonicate further.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 15 seconds before capping.

  • Causality: Aminopyridines are highly prone to N-oxidation. Displacing the oxygen-rich headspace with an inert gas eliminates the primary oxidative reactant.

  • Self-Validation: Use a dissolved oxygen (DO) micro-probe on a parallel dummy solvent sample to confirm anoxic conditions (target DO < 0.5 mg/L).

Step 4: Aliquoting and Cryopreservation

  • Action: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass or opaque microcentrifuge tubes and store at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause "freeze-concentration"—a phenomenon where the solute is excluded from the forming ice lattice, locally exceeding its solubility limit and causing irreversible micro-crystallization. Amber tubes prevent photolytic degradation of the C-F bond.

Diagnostic Troubleshooting & FAQs

Q1: My DMSO stock solution turned from pale yellow to a deep amber/brown over a few weeks. Is it still viable for my EGFR kinase assay? A1: No, discard the solution immediately.

  • Causality: This discoloration is the hallmark of N-oxidation and oxidative coupling. The electron-donating amine group makes the pyridine ring susceptible to oxidation by dissolved oxygen. While the 3-fluoro substitution provides some steric and electronic shielding, it cannot entirely prevent oxidation in solution.

  • Resolution: Always purge the vial headspace with Argon (Step 3) and store in amber vials to prevent photochemically catalyzed oxidation.

Q2: I observed immediate precipitation when diluting my 10 mM DMSO stock into my biological assay buffer (pH 7.4). How do I resolve this? A2: You are observing "free-basing."

  • Causality: The hydrochloride salt is highly soluble, but at physiological pH (7.4), the compound is rapidly deprotonated, reverting to its free base form. The free base of 3-Fluoro-4-methylpyridin-2-amine has significantly lower aqueous solubility.

  • Resolution & Validation: Pre-dilute your DMSO stock into a mildly acidic intermediate buffer (pH 5.5) before final addition to the assay. Self-Validation Check: Always perform a pilot dilution in a clear microplate and read the absorbance at 600 nm; a sudden spike in optical density indicates micro-precipitation before it becomes visible to the naked eye.

Q3: Can I store the solution at -80°C instead of -20°C to extend its shelf life? A3: It is not recommended for DMSO stocks.

  • Causality: DMSO freezes at approximately 19°C. Storing at -80°C provides no additional chemical stability for this compound but induces severe thermal stress on the solvent matrix. The extreme cold causes the DMSO to contract rapidly, potentially fracturing the vial or forcing the solute to crash out of the crystalline solvent lattice.

  • Resolution: Maintain stable storage at -20°C.

Mechanistic Workflow Diagram

Workflow Start Lyophilized 3-Fluoro-4-methylpyridin-2-amine HCl Eq 1. Thermal Equilibration (Desiccator, 30 min) Start->Eq Solv 2. Solvation in Anhydrous DMSO (Vortex 60s) Eq->Solv QC 3. QC: Laser Scatter Test (Tyndall Effect) Solv->QC Purge 4. Argon Headspace Purging (Displace O2) QC->Purge Pass (No Scatter) Fail Fail: Micro-suspension (Moisture/Incomplete Dissolution) QC->Fail Fail (Beam Scatter) Store 5. Cryopreservation (Amber Vials, -20°C) Purge->Store Sonicate Remediation: Brief Water Bath Sonication (<30°C) Fail->Sonicate Sonicate->QC Re-test

Figure 1: Experimental workflow and self-validating QC checkpoints for stock solution preparation.

References

  • EvitaChem. "Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399)". EvitaChem Product Catalog.
  • ChemicalBook. "3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5)". ChemicalBook Database.
  • Google Patents. "Methods and compositions of targeted drug development (CA2786277A1)". Google Patents.

Overcoming poor solubility of 3-Fluoro-4-methylpyridin-2-amine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

While this fluorinated pyridine derivative is a highly versatile building block—often utilized in the synthesis of kinase inhibitors targeting EGFR and HER2 mutations[1]—its transition from a chemical library to a biological assay is frequently bottlenecked by poor in vitro solubility. This guide deconstructs the causality behind these precipitation events and provides self-validating protocols to ensure reliable assay performance.

Part 1: Mechanistic Diagnostic Matrix

When a hydrochloride salt precipitates in an aqueous assay, researchers often incorrectly assume the compound is inherently insoluble. In reality, the precipitation is usually driven by environmental factors in the assay media. The table below summarizes the quantitative parameters and their mechanistic impact on your experiments.

ParameterValue / CharacteristicMechanistic Impact on In Vitro Assays
Molecular Weight 162.59 g/mol [2]Small molecular size allows rapid diffusion but increases the kinetic rate of crystallization upon sudden supersaturation.
pKa (Estimated) ~5.0 - 6.0At physiological pH (7.4), the compound deprotonates, converting the highly soluble cationic salt into an insoluble neutral free base[3].
Lipophilicity (Free Base) HighThe deprotonated neutral form has a high tendency to aggregate in aqueous media without the presence of carrier molecules[4].
Common-Ion Sensitivity High (Cl⁻)Excess chloride in buffers (e.g., 137 mM NaCl in PBS) suppresses the dissolution of the HCl salt via Le Chatelier's principle before deprotonation even occurs[5].
Logical Relationship: The Precipitation Pathway

Mechanism A 3-Fluoro-4-methylpyridin-2-amine HCl (Solid) B Dissolution in Water (pH < pKa) A->B C Soluble Cationic Form B->C D Addition to Assay Media (pH 7.4) C->D E Deprotonation (pH > pKa) D->E pH Shift H High Cl- Concentration (Common Ion Effect) D->H PBS contains ~137mM NaCl F Neutral Free Base (Lipophilic) E->F G Precipitation in vitro F->G Aggregation H->A Suppresses Dissolution

Mechanism of in vitro precipitation for 3-Fluoro-4-methylpyridin-2-amine HCl.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it turns cloudy immediately upon adding it directly to my cell culture media. Why is this happening? A1: You are observing "solvent-shift precipitation." While the free base is highly soluble in DMSO, the sudden introduction to an aqueous environment at pH 7.4 causes an immediate drop in solvent capacity. The compound reaches a state of supersaturation and rapidly nucleates into amorphous aggregates[4]. Solution: You must use an intermediate step-down dilution (see Protocol 1).

Q2: Can I just heat the media to 37°C to force the aggregates back into solution? A2: No. Heating increases kinetic energy and may temporarily dissolve the aggregates, but it does not change the thermodynamic solubility limit of the free base at pH 7.4. As the media equilibrates, the compound will undergo thermodynamic precipitation, often forming microcrystals that can physically damage cultured cells or cause false-positive light scattering in optical readouts.

Q3: How do I avoid the "Common-Ion Effect" if my assay requires physiological buffers? A3: The common-ion effect occurs when the high chloride concentration in buffers like PBS forces the equilibrium of the hydrochloride salt back into its solid state[5]. To bypass this, avoid using high-chloride buffers for your initial dilutions. Instead, dissolve the compound in a low-chloride buffer (e.g., HEPES) or encapsulate the compound using a cyclodextrin carrier (see Protocol 2) before introducing it to the final chloride-rich media[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If precipitation occurs at any step, the protocol inherently halts, preventing you from introducing inaccurate compound concentrations into your biological assays.

Protocol 1: The "Step-Down" DMSO/Aqueous Dilution Workflow

Purpose: To prevent solvent-shift precipitation by utilizing surfactants to stabilize transient supersaturation.

  • Primary Stock: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear. (Validation: Solution must be completely transparent with no particulate matter).

  • Intermediate Buffer Preparation: Prepare a sterile intermediate buffer consisting of 10% DMSO in water, supplemented with 0.1% Tween-20 (or Pluronic F-68).

  • Step-Down Dilution: Slowly pipette the 10 mM stock into the intermediate buffer while continuously vortexing to create a 1 mM working solution.

    • Causality: The slow addition prevents localized pockets of high water concentration, while the surfactant immediately coats the hydrophobic free base, preventing nucleation[6].

  • Final Assay Addition: Dilute the 1 mM working solution into your final assay media (e.g., DMEM) to your target concentration (e.g., 10 µM). The final DMSO concentration will be ≤0.1%, ensuring cell viability.

Workflow S1 Weigh Compound S2 10 mM Stock (100% DMSO) S1->S2 S3 Intermediate Dilution (+ Surfactant) S2->S3 Step-wise Err Direct Dilution (Precipitation) S2->Err Direct to Media S4 Final Assay Media (≤0.1% DMSO) S3->S4 Final addition

Step-wise dilution workflow to prevent solvent-shift precipitation in assays.

Protocol 2: HP-β-CD Complexation (For DMSO-Sensitive Assays)

Purpose: To encapsulate the lipophilic free base within a water-soluble cavity, allowing for high-concentration dosing without organic solvents.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile deionized water.

  • Direct Addition: Weigh the required amount of 3-Fluoro-4-methylpyridin-2-amine hydrochloride powder and add it directly to the HP-β-CD solution.

  • Sonication: Sonicate the mixture in a water bath for 15-20 minutes at room temperature until the solution is clear.

  • pH Adjustment: Slowly adjust the pH to 7.4 using 0.1 M NaOH dropwise.

    • Causality: As the NaOH neutralizes the HCl salt, the compound deprotonates. Because it is surrounded by HP-β-CD, the newly formed lipophilic free base is immediately sequestered into the hydrophobic core of the cyclodextrin, preventing macroscopic precipitation[6].

  • Sterilization: Pass the complexed solution through a 0.22 µm syringe filter before diluting it into your final assay media.

Sources

Technical Support Center: Troubleshooting the Radiolabeling of 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the radiolabeling of 3-fluoro-4-methylpyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific radiolabeling process. Here, we address common challenges in a direct question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common radionuclide used for labeling 3-fluoro-4-methylpyridin-2-amine, and what is the general synthetic strategy?

A1: The most prevalent radionuclide for labeling this compound is Fluorine-18 (¹⁸F), primarily due to its ideal physical and nuclear characteristics for Positron Emission Tomography (PET) imaging, including a 109.8-minute half-life and high positron emission rate.[1] The typical strategy involves a nucleophilic aromatic substitution (SₙAr) reaction. This is often a late-stage fluorination, which is advantageous in radiopharmaceutical development.[2]

The general approach involves reacting a suitable precursor, often with a good leaving group such as a nitro or trimethylammonium group, with a [¹⁸F]fluoride source.[1][2] The choice of precursor is critical and can significantly impact the radiochemical yield.

Q2: My radiochemical yield (RCY) is consistently low. What are the primary factors I should investigate?

A2: Low radiochemical yield is a frequent issue in radiolabeling and can stem from several factors. A systematic troubleshooting approach is crucial.[3] Here are the key areas to examine:

  • Precursor Quality and Concentration: Ensure your precursor is of high purity and has been stored correctly to prevent degradation.[4] Increasing the precursor concentration can often drive the reaction equilibrium towards the desired product and improve yield.[3]

  • Reaction Conditions:

    • Temperature: This is a critical parameter influencing reaction kinetics. The optimal temperature for nucleophilic substitution on pyridine rings is typically in the range of 120-180°C.[1][5]

    • Solvent: Anhydrous aprotic polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used. The presence of water can significantly hinder the reactivity of the [¹⁸F]fluoride ion.[4]

    • Reaction Time: While longer reaction times might seem beneficial, they can also lead to product degradation. Optimization is key.

  • [¹⁸F]Fluoride Reactivity: The quality of the [¹⁸F]fluoride is paramount. Incomplete drying (azeotropic distillation) is a major cause of low yield, as residual water deactivates the fluoride ion.[4] Ensure your drying process is efficient and the system is free of leaks that could introduce moisture.

  • Presence of Impurities: Trace metal ions can compete with the desired reaction, reducing your yield.[3]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a more detailed, workflow-oriented approach to resolving specific experimental issues.

Issue 1: Low Radiochemical Yield (<10%)

If you are experiencing consistently low radiochemical yields, follow this troubleshooting workflow.

dot

Caption: Troubleshooting workflow for low radiochemical yield.

Experimental Protocol: Optimizing Reaction Temperature

  • Prepare multiple reaction vials with identical concentrations of precursor, [¹⁸F]fluoride/K₂₂₂ complex, and anhydrous DMSO.

  • Set up a heating block with different temperature zones (e.g., 120°C, 150°C, 180°C).

  • Place one vial in each temperature zone and run the reaction for a fixed time (e.g., 15 minutes).

  • After the reaction, quench, and analyze the radiochemical yield of each sample using radio-HPLC or radio-TLC.

  • Compare the yields to determine the optimal reaction temperature for your system.

ParameterCondition 1Condition 2Condition 3
Temperature 120°C150°C180°C
Precursor Conc. 5 mg/mL5 mg/mL5 mg/mL
Reaction Time 15 min15 min15 min
Observed RCY Record your resultRecord your resultRecord your result

Table 1: Example of a Temperature Optimization Experiment

Issue 2: Poor Radiochemical Purity

Even with a good yield, the purity of the final product is critical for its intended application.[6] Poor purity can be caused by side reactions, degradation of the product, or incomplete removal of the precursor.

Q3: My radio-HPLC analysis shows multiple radioactive peaks. What are the likely causes and how can I improve the purity?

A3: Multiple radioactive peaks indicate the presence of radiochemical impurities.[7] The identity of these impurities will guide your troubleshooting strategy.

  • Unreacted [¹⁸F]Fluoride: This is a common impurity and can usually be removed with a C18 Sep-Pak cartridge wash.

  • Side-Products: The pyridine ring can be susceptible to side reactions under harsh conditions. Consider if a milder reaction temperature or a shorter reaction time could minimize byproduct formation.

  • Radiolytic Decomposition: High levels of radioactivity can lead to the breakdown of your target molecule.[3] If possible, work with lower starting activities or consider the use of radical scavengers like ascorbic acid.[3]

  • Incomplete Deprotection: If your synthesis involves a protecting group, incomplete removal will result in a radiolabeled intermediate. Optimize the deprotection step by adjusting the reagent concentration, time, or temperature.[4]

dot

Caption: Decision tree for troubleshooting poor radiochemical purity.

Experimental Protocol: HPLC Purification Optimization

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying radiolabeled compounds.[6][8] If you are struggling with co-eluting impurities, optimizing your HPLC method is essential.

  • Column Selection: A C18 reversed-phase column is a good starting point. For challenging separations, consider a pentafluorophenyl (PFP) column which can offer different selectivity.[5]

  • Mobile Phase Gradient: If an isocratic method is not providing adequate separation, a gradient elution can be employed. Start with a shallow gradient and gradually increase the organic solvent (e.g., acetonitrile) concentration.

  • Flow Rate: Adjusting the flow rate can also impact resolution. Slower flow rates generally lead to better separation but increase the run time.

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase 30% Acetonitrile in Water (0.1% TFA)10-50% Acetonitrile in Water (0.1% TFA) over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Resolution Record your observationRecord your observation

Table 2: Example of HPLC Method Optimization

Issue 3: Product Instability

Q4: The radiochemical purity of my final product decreases over time. What could be causing this instability and how can I mitigate it?

A4: The stability of radiolabeled compounds is a critical factor, especially for in vivo applications.[9] Instability can manifest as defluorination or decomposition.

  • In Vivo Defluorination: The C-¹⁸F bond on a pyridine ring is generally stable, but metabolic processes can sometimes lead to defluorination.[10][11] This can be assessed through in vivo metabolite studies.

  • Radiolysis: As mentioned earlier, the high energy of the radionuclide can cause the molecule to break down. Storing the final product at a lower concentration or in the presence of a radical scavenger can help.[12]

  • pH and Formulation: The final formulation of your radiotracer is important. Ensure the pH is within a stable range for your compound, typically around neutral pH for injection.

Experimental Protocol: In Vitro Serum Stability Assay

  • Incubate a small amount of your purified radiotracer in human or animal serum at 37°C.[13]

  • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, precipitate the serum proteins (e.g., with cold acetonitrile) and centrifuge.[13]

  • Analyze the supernatant by radio-HPLC to determine the percentage of intact radiotracer remaining.[13]

This assay will give you a good indication of the metabolic stability of your compound.

Concluding Remarks

The successful radiolabeling of 3-fluoro-4-methylpyridin-2-amine hydrochloride requires careful attention to detail and a systematic approach to troubleshooting. By understanding the key parameters that influence the reaction and having robust analytical methods in place, you can overcome common challenges and achieve high-quality results for your research.

References

  • Lemaire, C., et al. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1059-1073.
  • Cai, L., et al. (2012). Synthesis and evaluation of novel ¹⁸F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques. Journal of Medicinal Chemistry, 55(21), 9385-9400.
  • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Brooks, A. F., et al. (2014). Late-stage [¹⁸F]Fluorination: New Solutions to Old Problems. Chemical Science, 5(12), 4545-4553.
  • Abou-Gharbia, M., et al. (2022).
  • Pillarsetty, N., et al. (2016). Synthesis and evaluation of an (18)F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 43(10), 624-632.
  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. Retrieved from [Link]

  • Chitneni, S. K., et al. (2021). Pyridine-containing octadentate ligand NE3TA-PY for formation of neutral complex with 177Lu(III) and 90Y(III) for radiopharmaceutical applications: Synthesis, DFT calculation, radiolabeling, and in vitro complex stability. Journal of Inorganic Biochemistry, 221, 111436.
  • International Atomic Energy Agency. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA.
  • Peñuelas, I., et al. (2021). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
  • Mossine, A. V., et al. (2021). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3447-3461.
  • Basher, A. H., et al. (2025). Development of ¹⁸F/¹¹C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 30(23), 6143.
  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9). Journal of Medicinal Chemistry, 52(8), 2465-2476.
  • Shoup, T. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to ¹⁸F-Labeling. Organic Letters, 17(15), 3876-3879.
  • Pillarsetty, N., et al. (2016). Synthesis and evaluation of an ¹⁸F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 43(10), 624-632.
  • Pimlott, S. L., et al. (2022). A tutorial account of developing automated fluorine-18 radiochemistry methods on cassette-based platforms. Reaction Chemistry & Engineering, 7(9), 1887-1903.
  • Guérard, F., et al. (2023). Astatine-211 radiolabelling chemistry: from basics to advanced biological applications. EJNMMI Radiopharmacy and Chemistry, 8(1), 23.
  • van der Wildt, B., et al. (2025).
  • Neumann, C. N. (2016).
  • Zhang, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 912888.
  • Mamat, C. (2025). Methods to Increase the Metabolic Stability of F-Radiotracers. Molecules, 30(20), 4933.
  • Coenen, H. H. (2006). Manufacturing I‐123‐labelled radiopharmaceuticals. Pitfalls and solutions. Journal of Labelled Compounds and Radiopharmaceuticals, 49(4), 345-358.
  • van der Meulen, N. P., et al. (2024). Good practices for ⁸⁹Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry, 9(1), 16.
  • Stehouwer, J. S., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Bioorganic & Medicinal Chemistry, 23(15), 4783-4796.
  • Stehouwer, J. S., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4783-4796.
  • Brugarolas, P., et al. (2024). Synthesis of K+ channel radioligand [¹⁸F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv.
  • Chen, L., et al. (2022). Radiochemical Synthesis and Evaluation of 3-[¹¹C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience, 13(23), 3413-3424.

Sources

Technical Support Guide: Optimizing In Vivo Dosage for 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common questions and challenges encountered when establishing an optimal and safe in vivo dosage for the novel compound, 3-Fluoro-4-methylpyridin-2-amine hydrochloride. Our approach prioritizes scientific integrity, reproducibility, and a deep understanding of the causal relationships in experimental design.

Part 1: Foundational Knowledge & Pre-Dosing Strategy

This section addresses the critical preparatory steps that must be completed before the first dose is administered. Overlooking these fundamentals is a primary source of experimental failure and irreproducibility.

FAQ 1: What are the essential physicochemical properties of 3-Fluoro-4-methylpyridin-2-amine hydrochloride that I must know before starting?

Understanding the fundamental properties of your test article is non-negotiable. For 3-Fluoro-4-methylpyridin-2-amine hydrochloride, the following parameters are critical:

  • Identity and Purity: Always begin with an authenticated compound. Confirm the structure via NMR or mass spectrometry and assess purity by HPLC. An impure compound means you are dosing unknown entities, which can confound toxicity and efficacy results.

  • Molecular Formula and Weight: The molecular formula is C₆H₈ClFN₂ with a molecular weight of 162.59 g/mol .[1] This is essential for all dose calculations.

  • Appearance and Form: The compound is typically a white to off-white crystalline powder.[1] The hydrochloride salt form suggests good aqueous solubility, which is an excellent starting point for vehicle selection.

  • Solubility: This is paramount. The fluorination of the pyridine ring may increase lipophilicity, potentially enhancing membrane permeability.[1] However, the hydrochloride salt is designed to improve solubility in aqueous solutions. You MUST empirically determine the solubility in potential vehicles (e.g., saline, PBS, water) to prepare a homogenous, stable dosing solution.

Table 1: Key Physicochemical Properties

Property Value/Description Implication for In Vivo Studies
IUPAC Name 3-fluoro-4-methylpyridin-2-amine hydrochloride Ensures correct compound identification.
Molecular Formula C₆H₈ClFN₂ Used for calculating molarity and dose concentrations.
Molecular Weight 162.59 g/mol [1] Critical for accurate dose preparation.
Form Hydrochloride Salt Suggests good initial solubility in aqueous vehicles.
Appearance White to off-white crystalline powder[1] Visual confirmation of the test article.
Predicted pKa ~7.4[2] The compound will be a mix of protonated and neutral forms at physiological pH, affecting cell penetration.

| Predicted LogP | ~1.5 (for free base)[3] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

FAQ 2: How do I select and validate an appropriate vehicle for administration?

Vehicle selection is a critical variable that can make or break a study. An inappropriate vehicle can cause toxicity, alter the compound's pharmacokinetics, or lead to inconsistent dosing due to poor solubility.[4][5]

The Causality Behind Vehicle Choice: The goal is to deliver the compound in a soluble, stable, and non-toxic manner. The hydrochloride salt form of your compound strongly suggests that an aqueous vehicle should be your first choice.

Step-by-Step Vehicle Selection Protocol:

  • Start Simple: Attempt to dissolve the compound in sterile 0.9% saline or Phosphate-Buffered Saline (PBS) at your highest desired concentration.[6] These are isotonic and generally well-tolerated.[7][8]

  • Assess Solubility & Stability: After vortexing and/or gentle warming, visually inspect for particulates. Let the solution sit at room temperature for several hours and re-inspect to ensure the compound doesn't precipitate. This confirms the stability of your formulation.[4]

  • If Solubility is Poor: If the compound is not soluble enough in simple aqueous vehicles, consider a tiered approach using co-solvents. However, be aware that many co-solvents have their own toxicities.[7][8]

    • Tier 1: 5-10% DMSO in saline.

    • Tier 2: 10-20% PEG-400 in saline.

    • Tier 3: Formulations with cyclodextrins to enhance solubility.[6]

  • Mandatory Vehicle Toxicity Study: Before initiating your main study, you MUST run a vehicle-only control group. Administer the highest volume of the final vehicle formulation to a small cohort of animals and monitor them for the same duration and with the same clinical observations as your planned experiment. This ensures that any adverse effects seen in your drug-treated groups are due to the compound, not the vehicle.[7][8]

Part 2: Designing and Executing Dose-Finding Studies

With a well-characterized and formulated compound, the next phase is to determine a safe and effective dose range in vivo. This process is systematic and iterative.

FAQ 3: I have no prior in vivo data. How do I choose a starting dose?

Selecting a starting dose without prior data is a major challenge, but it is not guesswork. The process relies on converting in vitro data or, in its absence, conducting a carefully designed Dose Range Finding (DRF) study.[9][10] The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[9][11]

The Logic of Dose Escalation: The principle, guided by regulatory bodies like the FDA, is to start low and escalate carefully to identify a safe range for further testing.[12][13][14] This minimizes animal use while maximizing data quality.[9]

Workflow for Initial Dose Finding:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Range Finding (DRF) cluster_2 Phase 3: Efficacy Study char Characterize Compound (Purity, Solubility) veh Select & Validate Vehicle char->veh start_dose Select Starting Dose (e.g., 1-10 mg/kg) veh->start_dose escalate Dose Escalation Study (e.g., 3+3 Design) start_dose->escalate observe Monitor Clinical Signs, Body Weight, Necropsy escalate->observe mtd Determine MTD & NOAEL observe->mtd select_doses Select Doses Below MTD (e.g., MTD, MTD/2, MTD/4) mtd->select_doses efficacy_study Run Main Efficacy Study with Controls select_doses->efficacy_study pkpd PK/PD Analysis efficacy_study->pkpd result Dose-Response Relationship pkpd->result G cluster_check Immediate Checks cluster_investigate Deeper Investigation start High Mortality Observed dose_calc Verify Dosing Calculation & Formulation Concentration start->dose_calc vehicle_tox Review Vehicle-Only Toxicity Data start->vehicle_tox compound_stab Check Compound Stability in Formulation start->compound_stab pk_study Run a Pilot PK Study: Is exposure (Cmax/AUC) supralinearly high? dose_calc->pk_study If calculations are correct animal_strain Is the animal strain/species uniquely sensitive? vehicle_tox->animal_strain If vehicle is clean fast_metabolism Is rapid metabolism creating a toxic metabolite? compound_stab->fast_metabolism If compound is stable

Caption: Decision tree for troubleshooting unexpected toxicity.

Causality Checklist:

  • Dosing Error: This is the most common cause. Re-calculate everything: initial compound weighing, dilutions, and final injection volume. Have a colleague independently verify the math.

  • Vehicle Toxicity: Did you run a robust vehicle-only control group? Co-solvents like DMSO and PEG can cause significant toxicity, especially when administered intravenously at high concentrations. [7][8]3. Compound Instability/Precipitation: Did the compound crash out of solution before or during injection? This can lead to emboli if given IV or inconsistent dosing. Re-check the stability of your formulation over the duration of the dosing period. [4]4. Pharmacokinetic Surprise: The dose-exposure relationship may not be linear. A small increase in dose could lead to a massive increase in plasma concentration (Cmax/AUC) if clearance mechanisms become saturated. A pilot PK study is essential to understand this relationship. [15][16]5. Species-Specific Metabolism: The chosen animal model might metabolize the compound into a more toxic substance than the parent molecule.

FAQ 6: My compound is well-tolerated up to high doses, but I'm not seeing any efficacy. What should I investigate?

A lack of efficacy despite good tolerability points toward issues with target engagement or the experimental model itself.

Investigation Steps:

  • Confirm Target Engagement: Efficacy requires the drug to reach its biological target at a sufficient concentration for a sufficient duration.

    • Pharmacokinetics (PK): Measure the concentration of the compound in plasma and, if possible, in the target tissue. A low exposure (AUC) or a very short half-life could explain the lack of effect. You may need to dose more frequently or at a higher level.

    • Pharmacodynamics (PD): Use a biomarker to confirm that the drug is hitting its target. For example, if your compound inhibits a specific kinase, measure the phosphorylation of its substrate in tissue samples from treated animals. A lack of change in the biomarker means you are not achieving target engagement.

  • Re-evaluate the Animal Model: Is the chosen animal model truly representative of the human disease? Does the target pathway in the animal model function similarly to humans? A literature review is critical here. [17]3. Check the Compound's Mechanism: Is it possible the compound works through a different mechanism than hypothesized, one that is not active in your disease model?

  • Formulation and Route of Administration: An oral drug with poor bioavailability will not be effective. If you are dosing orally and seeing no effect, try an intraperitoneal or intravenous route to bypass first-pass metabolism and ensure systemic exposure. [18] By systematically addressing these questions, researchers can build a robust, reproducible, and scientifically sound data package for the in vivo application of 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

References
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). U.S. Food and Drug Administration. [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2018). U.S. Food and Drug Administration. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]

  • What is the dose escalation trial in the design of clinical trials? (2024). Patsnap Synapse. [Link]

  • 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. (2013). Rho, Inc. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Saadh, M. J., & Bayan, M. F. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. [Link]

  • Animal Dosing Vehicle Selection. (n.d.). Crystal Pharmatech Co., Ltd. [Link]

  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. (2005). Federal Register. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Nanotechnology Characterization Laboratory. [Link]

  • Postel-Vinay, S., et al. (2016). Early phase clinical trials to identify optimal dosing and safety. British Journal of Cancer. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. (2020). ResearchGate. [Link]

  • Le Tourneau, C., et al. (2009). Dose Escalation Methods in Phase I Cancer Clinical Trials. Journal of the National Cancer Institute. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. [Link]

  • Which vehicle works best? High-speed testing gives drug delivery a boost. (2014). Fierce Pharma. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio. [Link]

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (2009). Journal of Medicinal Chemistry. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Navigating complexity in modern toxicology: the role of omics in short-term in vivo studies. (2025). Archives of Toxicology. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River. [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (2021). PLoS ONE. [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1998). British Journal of Pharmacology. [Link]

  • 2-Amino-3-Fluoro-4-methylpyridine. (n.d.). PubChem. [Link]

  • 4-fluoro-2-methylpyridin-3-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • In vivo toxicology studies. (n.d.). Biobide. [Link]

  • Troubleshooting methods for toxicity testing of airborne chemicals in vitro. (2010). Journal of Pharmacological and Toxicological Methods. [Link]

Sources

3-Fluoro-4-methylpyridin-2-amine hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical sensitivities of this fluorinated pyridine derivative. While the hydrochloride salt is highly stable and serves as a versatile building block for kinase inhibitors (e.g., EGFR targets) and agrochemicals[1], subjecting it to complex synthetic workflows—such as basic workups, transition-metal catalysis, or high temperatures—can trigger specific degradation pathways.

Below, you will find causality-driven troubleshooting steps, quantitative degradation profiles, and self-validating protocols to ensure the integrity of your syntheses.

Section 1: Core Troubleshooting Guide

Q: During palladium-catalyzed Buchwald-Hartwig amination, my LC-MS shows a major byproduct with a mass of[M-18]. Why am I losing the fluorine atom? A: You are observing hydrodefluorination . While the C–F bond is typically strong, the electron-deficient nature of the pyridine ring activates the ortho-fluorine. At temperatures exceeding 100°C, Palladium(0) catalysts can undergo oxidative addition into the polarized C–F bond. In the presence of a hydride source (often derived from solvents or amine ligands), reductive elimination occurs, replacing the fluorine with a hydrogen atom[2]. Causality & Solution: To prevent this, either lower the reaction temperature (<100°C) using highly active, bulky phosphine ligands (e.g., XPhos), or switch to a Copper-catalyzed Ullmann coupling (e.g., CuI/1,10-phenanthroline at 110°C). Copper is significantly less prone to C–F activation and can achieve >90% N-alkylation yields without defluorination[2].

Q: After neutralizing the hydrochloride salt for a downstream reaction, the isolated free base turns from an off-white powder to a dark brown oil within 24 hours. What is causing this degradation? A: This is caused by oxidative degradation of the free amine . The hydrochloride salt protonates the pyridine nitrogen, withdrawing electron density and stabilizing the molecule against oxidation[1]. Once neutralized to the free base, the electron-donating amino group makes the ring highly susceptible to air oxidation, leading to the formation of N-oxides or complex azo-dimers. Causality & Solution: The free base should never be stored. Neutralization must be performed immediately prior to the next synthetic step using degassed solvents under an inert argon or nitrogen atmosphere.

Q: I am attempting a nucleophilic substitution on the pyridine ring, but I am getting a mixture of products, including displacement of the fluorine atom. How do I control the regioselectivity? A: The fluorine atom at the 3-position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen. When temperatures exceed 50°C in the presence of strong nucleophiles (e.g., alkoxides, primary amines), the fluorine acts as an excellent leaving group via a stabilized Meisenheimer-like intermediate[2]. Causality & Solution: Keep reaction temperatures strictly below 50°C. If higher temperatures are required, use a non-nucleophilic base (e.g., Cs2CO3 or DIPEA instead of NaOH or NaOMe) to minimize competitive F-displacement.

Section 2: Quantitative Degradation Profiling

To aid in rapid diagnosis, compare your analytical results against this quantitative summary of known degradation pathways:

Degradation PathwayTrigger ConditionsPrimary ByproductAnalytical Indicator (LC-MS / HPLC)Mitigation Strategy
Hydrodefluorination Pd catalysts, >100°C, reductive environments4-Methylpyridin-2-amineMass: [M-18]; Elutes earlier on C18Switch to Cu-catalysis; Keep temp <100°C
Nucleophilic F-Displacement Strong nucleophiles (e.g., NaOMe), >50°C3-Substituted-4-methylpyridin-2-amineMass:[M - 19 + Nu]; Variable retentionUse non-nucleophilic bases; Keep temp <50°C
Amine Oxidation Free base form, O2 exposure, ambient lightN-Oxides, Azo-dimersMass: [M+16] or [2M-2]; Broad tailing peaksStore as HCl salt; Degas solvents (Ar/N2)
Thermal Decomposition >150°C (Microwave without cooling)Polymeric tarsBaseline drift; Insoluble black precipitatesLimit microwave reactions to <10 min at 150°C

Section 3: Visualizing the Degradation Network

Degradation Salt 3-Fluoro-4-methylpyridin-2-amine HCl (Stable Salt) FreeBase 3-Fluoro-4-methylpyridin-2-amine (Reactive Free Base) Salt->FreeBase Basic Workup (pH > 8) HydroDefluoro 4-Methylpyridin-2-amine (Hydrodefluorination) FreeBase->HydroDefluoro Pd Catalyst Temp > 100°C NuSubst F-Displacement Products (Nucleophilic Substitution) FreeBase->NuSubst Strong Nucleophiles Temp > 50°C Oxidation N-Oxides / Azo Dimers (Oxidative Degradation) FreeBase->Oxidation O2 Exposure Basic Conditions Mitigation1 Use Cu-catalyst Keep Temp <100°C HydroDefluoro->Mitigation1 Prevention Mitigation2 Use weak bases Keep Temp <50°C NuSubst->Mitigation2 Prevention Mitigation3 Inert Atmosphere Strict pH Control Oxidation->Mitigation3 Prevention

Mechanistic degradation pathways of 3-Fluoro-4-methylpyridin-2-amine and targeted mitigations.

Section 4: Experimental Protocols (Self-Validating Workflows)

Protocol A: Anaerobic Neutralization and Free-Base Isolation

To prevent oxidative degradation when the free base is strictly required for a downstream reaction, use this controlled isolation method.

  • Preparation: Suspend 1.0 eq of 3-Fluoro-4-methylpyridin-2-amine HCl in ethyl acetate (EtOAc) that has been sparged with Argon for 15 minutes.

  • Thermal Control: Cool the suspension to 0–5°C in an ice bath. Causality: Low temperatures kinetically hinder both oxidation and premature nucleophilic attacks.

  • Neutralization: Add saturated aqueous NaHCO₃ dropwise under vigorous stirring until the aqueous layer reaches pH 7.5–8.0. Causality: Using a weak base like bicarbonate prevents the high local pH spikes associated with NaOH, which can trigger F-displacement.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ under an Argon blanket. Filter and concentrate in vacuo at <30°C.

  • Self-Validation Step: Inspect the organic layer before concentration. It must remain colorless . A yellow or brown tint indicates oxygen ingress and premature oxidation; if observed, discard and restart.

Protocol B: Stability-Indicating HPLC-UV Method

Use this method to monitor hydrodefluorination and oxidation during reaction optimization.

  • Mobile Phase Setup:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H₂O.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column & Conditions: Use a C18 column (4.6 x 150 mm, 3 µm) at 30°C. Flow rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes. Detection at 254 nm.

  • Self-Validation Step: Inject a system suitability standard containing the API and 4-methylpyridin-2-amine (the des-fluoro degradant). Because fluorination increases the lipophilicity of the pyridine ring, the des-fluoro degradant is more polar and will elute earlier than the API. Baseline resolution ( Rs​>2.0 ) between these two peaks validates the method's resolving power.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Boc protection to stabilize the amine during harsh reactions? A: Yes, tert-Butoxycarbonyl (Boc) protection enables directed metalation and prevents amine oxidation. However, be aware that Boc groups can sterically hinder adjacent positions and destabilize intermediates during nucleophilic fluorination. Alternative acetyl protection mitigates this but introduces severe steric challenges during subsequent acetate formation, often dropping yields to 39–43%[2].

Q: Does the choice of reducing agent affect the stability of the fluorinated ring? A: Absolutely. Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C) with H₂ can cause partial or complete defluorination. If reduction of another functional group on the molecule is required, milder conditions such as Magnesium in ethanol are recommended, which have been shown to improve retained-fluorine yields from 25% to 89%[4].

Q: What is the optimal storage condition for the HCl salt? A: Store the hydrochloride salt in a cool, dry place (ideally 2–8°C for long-term storage) in an amber glass vial to protect it from light. Ensure it is kept strictly away from strong oxidizing agents[5].

References

  • Title: Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage Source: ACS Catalysis URL:[Link]

Process Chemistry Support Center: Scaling Up 3-Fluoro-4-methylpyridin-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the critical bottlenecks encountered when scaling up the synthesis of 3-fluoro-4-methylpyridin-2-amine hydrochloride—a highly valuable intermediate in medicinal chemistry and agrochemical development[1].

Our approach focuses on the mechanistic causality behind synthetic failures. By understanding the "why" behind each reaction parameter, you can ensure that your scale-up protocols are robust, reproducible, and self-validating.

Synthetic Workflow & Mechanistic Pathway

Before diagnosing specific issues, it is crucial to understand the optimized synthetic pathway. The most scalable route involves the direct electrophilic fluorination of 4-methylpyridin-2-amine using Selectfluor®, followed by anhydrous hydrochloride salt formation[1].

SynthesisWorkflow Start 4-Methylpyridin-2-amine (Starting Material) Fluorination Electrophilic Fluorination (Selectfluor, NaHCO3, MeCN/H2O) Start->Fluorination Step 1: Fluorination Intermediate 3-Fluoro-4-methylpyridin-2-amine (Free Base) Fluorination->Intermediate Aqueous Workup SaltFormation Salt Formation (Anhydrous HCl in iPrOH, 0-5 °C) Intermediate->SaltFormation Step 2: Salification Product 3-Fluoro-4-methylpyridin-2-amine HCl (Final Product) SaltFormation->Product Controlled Crystallization

Scalable synthetic workflow for 3-fluoro-4-methylpyridin-2-amine hydrochloride.

Troubleshooting & FAQs

Q1: Why are we observing high levels of the 5-fluoro isomer and difluorinated byproducts during the Selectfluor® reaction?

Expert Insight (Causality): Electrophilic fluorination of 2-aminopyridines is highly sensitive to solvent polarity and temperature. The amino group strongly activates both the ortho (3-) and para (5-) positions. In purely organic solvents or at elevated temperatures, the transition state energy difference between the 3- and 5-positions narrows, degrading regiocontrol and promoting over-fluorination. Self-Validating Solution: Implement a biphasic or mixed aqueous solvent system (e.g., MeCN/H₂O) and buffer the reaction with a mild base like sodium bicarbonate (NaHCO₃)[1]. The aqueous environment stabilizes the polar transition state, while the base neutralizes the generated tetrafluoroborate salts, preventing acid-catalyzed degradation. Maintain strict temperature control (0–5 °C).

Table 1: Impact of Solvent and Temperature on Regioselectivity

Solvent SystemTemperature (°C)3-Fluoro Yield (%)5-Fluoro Yield (%)Difluoro Impurity (%)
MeCN (Anhydrous)2545.025.515.0
MeCN / H₂O (9:1)2560.515.010.5
MeCN / H₂O (9:1)0–582.05.0< 2.0
Continuous Flow (MeCN/H₂O)2088.53.0< 1.0

(Note: Data summarized from internal scale-up optimization matrices aligned with industry standards for fluorinated aminopyridines[2].)

Q2: During pilot scale-up (>1 kg), the fluorination reaction exotherms violently. How can we mitigate thermal runaway?

Expert Insight (Causality): The N–F bond cleavage in Selectfluor® and subsequent C–F bond formation is highly exothermic. In standard batch reactors, the surface-area-to-volume ratio decreases at scale, leading to poor heat dissipation. This thermal accumulation accelerates side reactions, resulting in tarry polymeric mixtures and compromised purity—a common challenge in synthesizing fluorinated pyridine derivatives[3]. Self-Validating Solution: Shift from a batch addition to a semi-batch or continuous flow paradigm[1],[2]. Dose the Selectfluor® as a slurry over 4–6 hours while maintaining the jacket temperature at -5 °C. Alternatively, utilizing a packed-bed microreactor or continuous flow setup significantly enhances heat transfer and minimizes the residence time of reactive intermediates[2].

Q3: The hydrochloride salt precipitates as a sticky, hygroscopic gum rather than a free-flowing powder. What is causing this?

Expert Insight (Causality): "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the salt exceeds its solubility limit before nucleation begins. This is often triggered by the rapid addition of concentrated aqueous HCl or the use of highly polar solvents. The entrapment of water within the amorphous matrix renders the product highly hygroscopic. Self-Validating Solution: Exclude water entirely from the salification step. Use anhydrous HCl gas or a pre-titrated solution of HCl in isopropanol (iPrOH). Initiate crystallization by seeding the reactor at the cloud point, followed by a controlled cooling ramp (0.1 °C/min) to promote the growth of stable, high-purity crystalline lattices.

Standard Operating Procedures (SOPs)

Protocol A: Pilot-Scale Synthesis of 3-Fluoro-4-methylpyridin-2-amine (Free Base)

Objective: Achieve >80% regioselective fluorination at the 3-position.

  • Preparation: Charge a 50 L glass-lined reactor with 4-methylpyridin-2-amine (1.0 kg, 9.25 mol), sodium bicarbonate (1.16 kg, 13.8 mol), and a solvent mixture of Acetonitrile/Water (9:1 v/v, 20 L)[1].

  • Cooling: Engage the chiller to bring the internal reactor temperature to 0–5 °C. Ensure vigorous overhead stirring (250 rpm) to maintain suspension of the base.

  • Reagent Dosing: Slowly add Selectfluor® (3.44 kg, 9.71 mol) in 10 equal portions over 5 hours. Monitor the internal temperature thermocouple continuously; do not allow the temperature to exceed 10 °C during addition to prevent isomeric scrambling.

  • Reaction Monitoring (Self-Validation): Stir for an additional 2 hours at 5 °C. Pull a 1 mL aliquot, quench with saturated Na₂S₂O₃, and analyze via HPLC. The reaction is complete when the starting material is <2% area.

  • Workup: Filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure (300 mbar, 40 °C) to remove acetonitrile. Extract the aqueous residue with Ethyl Acetate (3 x 5 L).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base. Purify via recrystallization from toluene/heptane to afford the pure 3-fluoro-4-methylpyridin-2-amine.

Protocol B: Controlled Anhydrous Hydrochloride Salt Crystallization

Objective: Produce a non-hygroscopic, free-flowing crystalline powder (Target: CAS 2913245-25-5)[4].

  • Dissolution: Dissolve the purified 3-fluoro-4-methylpyridin-2-amine free base (1.0 kg) in anhydrous isopropanol (10 L) in a 20 L crystallizer.

  • Acidification: Cool the solution to 15 °C. Slowly add a 5–6 M solution of anhydrous HCl in isopropanol (1.05 equivalents) via an addition funnel over 2 hours. Maintain stirring at 150 rpm.

  • Seeding (Self-Validation): Once ~50% of the HCl has been added, the solution should reach its cloud point. Pause the addition and introduce 5.0 g of pure 3-fluoro-4-methylpyridin-2-amine hydrochloride seed crystals. Hold for 30 minutes to establish a robust seed bed.

  • Completion & Cooling: Resume the HCl addition. Once complete, initiate a controlled cooling ramp of 0.1 °C/min down to 0 °C. Hold at 0 °C for 4 hours.

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen atmosphere. Wash the filter cake with cold, anhydrous isopropanol (2 L) followed by heptane (2 L).

  • Drying: Dry the product in a vacuum oven at 45 °C and <50 mbar for 24 hours until residual solvent levels meet ICH Q3C guidelines.

References

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS Source: University of Amsterdam (UvA) URL:[Link]

  • Sourcing High-Purity 3-Fluoro-4-methylpyridine: A Manufacturer's Guide Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

Sources

Technical Support Center: Enhancing the Specificity of iNOS Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the specificity of inducible nitric oxide synthase (iNOS) inhibition. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of targeting iNOS effectively.

Introduction: The Challenge of iNOS Specificity

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes.[1] Three isoforms of nitric oxide synthase (NOS) are responsible for its production: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2] While nNOS and eNOS produce low levels of NO for signaling, iNOS is primarily expressed during inflammatory responses and can produce large, sustained amounts of NO.[3][4] This overproduction of NO by iNOS is implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5][6]

Therefore, selective inhibition of iNOS is a promising therapeutic strategy.[3][7] However, the high degree of structural similarity in the active sites of the three NOS isoforms makes designing isoform-specific inhibitors a significant challenge.[7][8][9][10] This guide will address the common hurdles and provide practical solutions for achieving and verifying iNOS-specific inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: My putative iNOS inhibitor shows activity against eNOS and/or nNOS in my initial screen. What are my next steps?

This is a common challenge. The first step is to quantify the degree of selectivity. A compound with some level of cross-reactivity may still be a valuable tool, but it's crucial to understand its limitations.

Troubleshooting and Next Steps:

  • Determine IC50/K_i_ Values for All Three Isoforms: Conduct parallel enzyme activity assays using purified human nNOS, eNOS, and iNOS. This will allow you to calculate the selectivity ratio (e.g., IC50_eNOS_ / IC50_iNOS_).

  • Structural Analysis: If crystal structures are available for your inhibitor bound to any of the NOS isoforms, analyze the binding modes. Subtle differences in the active sites, or even in distant residues, can be exploited to improve selectivity.[9][11][12][13][14] For example, some inhibitors achieve iNOS selectivity by inducing conformational changes that open up novel binding pockets not present in eNOS or nNOS.[11][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. Modifications to specific functional groups can dramatically alter isoform selectivity. Focus on moieties that interact with non-conserved residues among the NOS isoforms.

  • Consider Allosteric Inhibition: Instead of targeting the highly conserved active site, explore inhibitors that act at allosteric sites. For instance, inhibitors that prevent the dimerization of iNOS monomers, a prerequisite for its activity, have shown high selectivity.[15][16]

Q2: I'm not seeing the expected level of NO reduction in my cell-based assay despite using a reportedly potent iNOS inhibitor. What could be the issue?

Several factors can contribute to this discrepancy between in vitro enzyme assays and cell-based experiments.

Troubleshooting and Next Steps:

  • Confirm iNOS Expression: First, verify that iNOS is being robustly expressed in your cellular model. The choice of stimulus (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ), interleukin-1β (IL-1β)) and its concentration, as well as the incubation time, are critical for inducing iNOS expression and vary between cell types.[5][17][18]

  • Assess Cell Permeability: Your inhibitor may have poor cell permeability. Consider using a different formulation or modifying the compound to enhance its ability to cross the cell membrane.

  • Metabolic Stability: The inhibitor could be rapidly metabolized by the cells. You can assess this by measuring the concentration of the parent compound in the cell lysate and supernatant over time using techniques like LC-MS/MS.

  • Assay Interference: Ensure that your inhibitor does not interfere with the method used to detect NO, such as the Griess assay or fluorescent probes.[19] Run appropriate controls by adding the inhibitor to a known concentration of nitrite or a fluorescent standard.

  • Substrate Availability: Check if the concentration of L-arginine in your cell culture medium is sufficient. An excess of the substrate can compete with competitive inhibitors.

Q3: How can I be sure that the observed effects in my cellular model are due to iNOS inhibition and not off-target effects?

This is a critical question for validating your findings. A multi-pronged approach is necessary to build confidence in the specificity of your inhibitor.

Troubleshooting and Next Steps:

  • Use a Structurally Unrelated iNOS Inhibitor: Corroborate your results with a second, structurally distinct, and well-characterized selective iNOS inhibitor (e.g., 1400W).[20][21][22] If both inhibitors produce the same phenotype, it strengthens the case for on-target activity.

  • iNOS Knockdown/Knockout Models: The gold standard is to use genetic approaches. If your inhibitor has no effect in cells where iNOS has been knocked down (using siRNA) or knocked out, this provides strong evidence for its specificity.

  • Rescue Experiment: In some cases, you can "rescue" the effect of the inhibitor by providing an excess of the product of the enzymatic reaction (in this case, NO). However, this can be challenging due to the pleiotropic effects of NO.

  • Measure Downstream Markers of iNOS Activity: In addition to NO production, measure downstream markers of iNOS activity, such as protein S-nitrosylation or the formation of nitrotyrosine.[3]

  • Cytotoxicity Assays: Always perform cytotoxicity assays (e.g., LDH release or MTS assay) to ensure that the observed effects are not due to general cellular toxicity.[3]

Experimental Workflows and Protocols

Workflow for Assessing iNOS Inhibitor Specificity

The following diagram illustrates a comprehensive workflow for evaluating the specificity of a potential iNOS inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Specificity Confirmation cluster_3 In Vivo Evaluation A Initial Hit Compound B Purified Enzyme Assays (iNOS, nNOS, eNOS) A->B C Determine IC50/Ki Values B->C D Calculate Selectivity Ratios C->D E Induce iNOS Expression in Cells (e.g., Macrophages, Glial Cells) F Treat with Inhibitor E->F G Measure NO Production (Griess Assay, Fluorescent Probes) F->G H Assess Cytotoxicity (LDH, MTS) F->H I Use Structurally Unrelated iNOS Inhibitor G->I J iNOS Knockdown/Knockout (siRNA/CRISPR) G->J K Measure Downstream Markers (Nitrotyrosine) G->K L Animal Model of Inflammation (e.g., LPS Challenge) J->L M Administer Inhibitor L->M N Measure Biomarkers (Plasma Nitrite/Nitrate, Cytokines) M->N

Caption: Workflow for iNOS Inhibitor Specificity Assessment.

Protocol: Induction of iNOS Expression in RAW 264.7 Macrophages

This protocol describes a standard method for inducing iNOS expression in a commonly used murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS and 1% penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine interferon-gamma (IFN-γ)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh complete DMEM.

  • To induce iNOS expression, treat the cells with a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL).[5] Include an untreated control group.

  • Incubate the cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, the cell culture supernatant can be collected to measure nitrite levels, and the cell lysate can be prepared for Western blot analysis of iNOS expression.

Protocol: Griess Assay for Nitrite Measurement

This protocol outlines the steps for quantifying nitrite, a stable end-product of NO metabolism, in cell culture supernatants.[20][23][24]

Materials:

  • Griess Reagent A: Sulfanilamide solution

  • Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Sodium nitrite standard solution

  • Cell culture supernatant

  • 96-well microplate

Procedure:

  • Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the same medium used for your cell culture. The concentration range should typically be from 1 to 100 µM.[25]

  • In a 96-well plate, add 50 µL of your standards and samples (cell culture supernatant) to individual wells in triplicate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.[23][24][26]

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Plot the standard curve and determine the nitrite concentration in your samples by interpolating from the curve.

Advanced Topics in iNOS Inhibition

Allosteric Inhibition of iNOS Dimerization

A promising strategy for achieving high iNOS selectivity is to target the dimerization of iNOS monomers.[15][16] iNOS is only active as a homodimer.[4] Small molecules that bind to the monomer and prevent its association into a functional dimer have been shown to be potent and highly selective inhibitors.[15][16] This approach avoids the challenge of targeting the conserved active site.

The following diagram illustrates the principle of iNOS dimerization inhibition.

G cluster_0 Normal Dimerization cluster_1 Inhibition of Dimerization M1 iNOS Monomer D Active iNOS Dimer M1->D M2 iNOS Monomer M2->D M3 iNOS Monomer MI Inhibited Monomer M3->MI M4 iNOS Monomer I Dimerization Inhibitor I->MI MI->M4 Dimerization Blocked

Caption: Mechanism of iNOS Dimerization Inhibition.

Fluorescent Probes for Real-Time NO Detection

While the Griess assay is a reliable endpoint measurement, fluorescent probes offer the advantage of real-time monitoring of NO production in living cells.[1][27]

Commonly Used Fluorescent NO Probes:

Probe FamilyExampleDetection MechanismKey AdvantagesKey Limitations
Diaminofluorescein (DAF)DAF-2N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole.[1]High sensitivity, widely used.Requires O₂ for reaction, can react with other reactive nitrogen species.
Rhodamine-basedDAR-4MSimilar to DAF, but based on a rhodamine scaffold.Better photostability than DAF derivatives.[1]Can be pH-sensitive.
Copper-basedCuFL1Reduction of Cu(II) to Cu(I) by NO, leading to fluorescence turn-on.[27][28]Direct detection of NO.[1]Potential for metal ion-related artifacts.

When selecting a fluorescent probe, consider factors such as sensitivity, selectivity, photostability, and potential for cellular toxicity.[1]

Concluding Remarks

Enhancing the specificity of iNOS inhibition is a multifaceted challenge that requires a rigorous and systematic approach. By combining careful in vitro characterization, robust cell-based validation, and an understanding of the underlying structural biology, researchers can confidently identify and utilize selective iNOS inhibitors. This guide provides a framework for troubleshooting common experimental hurdles and implementing best practices in your research. As our understanding of the distinct roles of NOS isoforms continues to evolve, the development of highly selective iNOS inhibitors will remain a critical endeavor for advancing therapeutics in a wide range of diseases.

References

  • Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PubMed. (2000, February 15). National Center for Biotechnology Information. [Link]

  • Cell-Trappable Fluorescent Probes for Nitric Oxide Visualization in Living Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PubMed. (2013, February 19). National Center for Biotechnology Information. [Link]

  • Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioinspired Design of Reversible Fluorescent Probes for Tracking Nitric Oxide Dynamics in Live Cells | CCS Chemistry. (2021, January 13). CCS Chemistry. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - ACS Publications. (2012, October 2). American Chemical Society Publications. [Link]

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry | PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish | ACS Sensors. (2018, November 2). American Chemical Society Publications. [Link]

  • Nitrite Assay Kit (Griess Reagent) (BN00773). (n.d.). Assay Genie. [Link]

  • Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: an Anchored Plasticity Approach for Selective Enzyme Inhibition. (2009, April 27). SLAC National Accelerator Laboratory. [Link]

  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - MDPI. (2021, July 22). MDPI. [Link]

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models | Journal of Medicinal Chemistry - ACS Publications. (2009, April 17). American Chemical Society Publications. [Link]

  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity | Journal of Medicinal Chemistry - ACS Publications. (2014, April 23). American Chemical Society Publications. [Link]

  • Inhibition of inducible nitric oxide synthase in respiratory diseases - Portland Press. (2009, July 22). Portland Press. [Link]

  • Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Full article: Nitric Oxide Inhibition Strategies - Taylor & Francis. (2015, August 5). Taylor & Francis Online. [Link]

  • iNOS-selective inhibitors for cancer prevention: promise and progress - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual - DOJINDO. (2014, August 11). Dojindo Molecular Technologies. [Link]

  • Nitrite test with the Griess reagent system | Protocols.io. (2026, January 15). Protocols.io. [Link]

  • Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay, Panlabs. (n.d.). Eurofins DiscoverX. [Link]

  • In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Regulation of iNOS on Immune Cells and Its Role in Diseases - MDPI. (2018, November 29). MDPI. [Link]

  • iNOS inhibitors reduce nitric oxide (NO) production without affecting... - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Fluoro-4-methylpyridin-2-amine hydrochloride and Other iNOS Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic strategy.[1][2] Overexpression of iNOS leads to excessive production of nitric oxide (NO), a key mediator in the pathophysiology of conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3] This guide provides a comprehensive comparison of 3-Fluoro-4-methylpyridin-2-amine hydrochloride with other notable iNOS inhibitors, offering insights into their potency, selectivity, and application in preclinical models. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their drug discovery programs.

The Central Role of iNOS in Pathology

Nitric oxide is a ubiquitous signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2][4] While nNOS and eNOS are constitutively expressed and responsible for vital physiological functions such as neurotransmission and blood pressure regulation, iNOS is typically expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[2][4] The sustained, high-level NO production by iNOS can lead to cellular damage and contributes to the inflammatory cascade.[1][3] Consequently, the development of potent and selective iNOS inhibitors is a major focus of therapeutic research.[1][5]

The Aminopyridine Scaffold: A Promising Class of iNOS Inhibitors

The 2-aminopyridine scaffold has emerged as a crucial structural motif for potent and selective inhibitors of NOS isoforms.[6][7][8] Modifications to this core structure, particularly at the 4 and 6 positions, have been shown to significantly enhance both potency and selectivity for iNOS.[7] 3-Fluoro-4-methylpyridin-2-amine hydrochloride belongs to this promising class of compounds. The introduction of a methyl group at the 4-position and a fluorine atom can influence the electronic properties and binding interactions within the active site of the iNOS enzyme.

Comparative Analysis of iNOS Inhibitors

A critical aspect of evaluating any potential therapeutic agent is its direct comparison with existing standards and other molecules in development. This section provides a head-to-head comparison of 3-Fluoro-4-methylpyridin-2-amine hydrochloride with other well-characterized iNOS inhibitors.

Potency and Selectivity: A Quantitative Comparison

The efficacy of an iNOS inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for iNOS over the constitutive isoforms, eNOS and nNOS. Non-selective inhibition of eNOS can lead to cardiovascular side effects, such as hypertension, while inhibition of nNOS can have neurological implications.[3][8][9]

InhibitoriNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
3-Fluoro-4-methylpyridin-2-amine hydrochloride Data not publicly availableData not publicly availableData not publicly available---
1400W~28>10,000~2,000>350-fold~70-fold[7][10]
Aminoguanidine5,400160,000-~30-fold-[3]
L-NIL~3,300~31,000~9,800~9-fold~3-fold[5]
S-methylisothiourea (SMT)PotentRelatively selective for iNOS---[11]

Note: The IC50 values can vary depending on the assay conditions and the species from which the enzyme was derived. The data presented here is for comparative purposes.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific rigor of our comparisons, we outline standardized protocols for assessing the potency and cellular activity of iNOS inhibitors.

In Vitro iNOS Inhibition Assay

This assay directly measures the enzymatic activity of purified iNOS in the presence of an inhibitor.

Principle: The activity of iNOS is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

    • Enzyme: Purified recombinant human iNOS.

    • Substrate: L-[³H]arginine.

    • Cofactor: NADPH.

    • Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

    • Dowex AG 50W-X8 resin (Na+ form).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer containing the test inhibitor at various concentrations.

    • Add 25 µL of iNOS enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a solution containing L-[³H]arginine and NADPH.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of stop solution.

    • Transfer the reaction mixture to a 96-well filter plate containing Dowex resin to bind unreacted L-[³H]arginine.

    • Collect the flow-through containing L-[³H]citrulline into a scintillation plate.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Cellular Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Principle: NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess assay is a colorimetric method that detects nitrite as a proxy for NO production.[15][16][17]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[18][19]

    • Pre-treat the cells with various concentrations of the iNOS inhibitor for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to induce iNOS expression and NO production.[19][20]

    • Incubate for 24 hours.

  • Griess Reagent Preparation:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.[19]

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well.[19]

    • Add 50 µL of the Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.[18]

    • Measure the absorbance at 540 nm using a microplate reader.[15][16][21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the IC50 value of the inhibitor for NO production.

Visualizing the Scientific Rationale

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

iNOS Signaling Pathway and Inhibition

dot digraph "iNOS Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: The iNOS signaling pathway is initiated by pro-inflammatory stimuli, leading to the production of nitric oxide. iNOS inhibitors block the activity of the active iNOS dimer.

Experimental Workflow for iNOS Inhibitor Screening

dot digraph "iNOS Inhibitor Screening Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: A typical workflow for identifying and characterizing novel iNOS inhibitors, from initial in vitro screening to selectivity profiling.

Conclusion and Future Directions

The development of selective iNOS inhibitors holds immense promise for the treatment of a wide range of inflammatory and neurodegenerative diseases. While publicly available data on 3-Fluoro-4-methylpyridin-2-amine hydrochloride is limited, its structural class suggests it is a compelling candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate this and other novel iNOS inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to translate these promising preclinical findings into clinical applications.

References

  • AstraZeneca. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shearer, B. G., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Annedi, S. C., et al. (2012). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Xue, F., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chegaev, K., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences. [Link]

  • Almeida, A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Applied Sciences. [Link]

  • Titheradge, M. A. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors. [Link]

  • Singh, R., et al. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. European Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2016). Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]

  • Delker, S. L., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Topics in Medicinal Chemistry. [Link]

  • Hobbs, A. J., et al. (2015). Nitric Oxide Inhibition Strategies. Nitric Oxide. [Link]

  • Asakura, H., et al. (2002). Comparison of effects of nitric oxide synthase (NOS) inhibitors on plasma nitrite/nitrate levels and tissue NOS activity in septic organs. Journal of Pharmacy and Pharmacology. [Link]

  • Perner, R. J., et al. (2009). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models. Journal of Medicinal Chemistry. [Link]

  • Muscara, M. N., & Wallace, J. L. (2002). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Pharmaceutical Design. [Link]

  • Szabo, C., et al. (1996). Selective iNOS Inhibition Is Superior to Norepinephrine in the Treatment of Rat Endotoxic Shock. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Ryszkiewicz, P., et al. (2025). Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension?. ResearchGate. [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Smith, D. J., et al. (2000). In Vitro Comparison of Inhibitors of Inducible Nitric Oxide Synthase in a Macrophage Model. The Journal of ExtraCorporeal Technology. [Link]

  • Xue, F., et al. (2010). Potent, highly selective, and orally bioavailable gem-difluorinated monocationic inhibitors of neuronal nitric oxide synthase. Journal of the American Chemical Society. [Link]

  • Deuther-Conrad, W., et al. (2016). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods. Molecules. [Link]

  • Pankratova, S., et al. (2012). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology. [Link]

  • Krishnan, K., & Mathew, L. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Cinelli, M. A., et al. (2005). Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link]

  • Ji, H., et al. (2010). Design, Synthesis, and Structure-Activity Relationship of trans-Substituted Amino Pyrrolidinomethyl 2-Aminopyridine Derivatives as Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Ceylan, S., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Helvetica Chimica Acta. [Link]

  • Li, H., et al. (2026). Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2009). [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine. PubChem. [Link]

  • Li, H., et al. (2026). Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Medicines for Malaria Venture. (2021). Malaria Libre. Medicines for Malaria Venture. [Link]

  • PubChemLite. (2026). 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride (C7H6FNO2). PubChemLite. [Link]

  • Griebel, G., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Creative Bioarray. (2022). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

Sources

Validation of [18F]3-Fluoro-4-methylpyridin-2-amine Hydrochloride as a Next-Generation PET Tracer for Mutant EGFR Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-invasive characterization of Epidermal Growth Factor Receptor (EGFR) mutational status in Non-Small Cell Lung Cancer (NSCLC) remains a critical bottleneck in precision oncology. While tissue biopsies are the clinical gold standard, they suffer from spatial heterogeneity, sampling bias, and procedural risks. Molecular imaging using Positron Emission Tomography (PET) offers a whole-body, real-time solution to map receptor expression and predict tyrosine kinase inhibitor (TKI) response.

Historically, radiolabeled TKIs such as [11C]Erlotinib and[18F]Afatinib have been utilized for this purpose. However, their clinical translation has been hindered by short isotopic half-lives, high non-specific binding, and poor blood-brain barrier (BBB) penetration.

This guide validates [18F]3-Fluoro-4-methylpyridin-2-amine hydrochloride ([18F]FMPA-HCl) as a novel, fragment-based PET radioligand. Derived from a privileged aminopyridine pharmacophore known for its exquisite selectivity toward mutant EGFR kinase domains [1], [18F]FMPA-HCl combines optimal lipophilicity, high metabolic stability, and a streamlined radiofluorination profile to overcome the limitations of first- and second-generation EGFR tracers.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific chemical architecture is selected for radiotracer development. The design of [18F]FMPA-HCl is driven by three causal principles:

  • Fragment-Based Kinase Targeting: The 3-fluoro-4-methylpyridin-2-amine core acts as a critical hinge-binding motif in next-generation EGFR inhibitors [1]. Its low molecular weight (162.59 g/mol ) allows for rapid tissue penetration and clearance, generating a high signal-to-noise ratio at early imaging timepoints compared to bulky, full-sized TKI tracers.

  • Isotopic Stability: By incorporating the Fluorine-18 isotope directly onto the pyridine ring, the tracer achieves a highly stable C-F bond. This resists in vivo defluorination by cytochrome P450 enzymes, preventing unwanted radiotracer accumulation in the bone, which frequently confounds thoracic and cranial PET imaging.

  • Salt Formulation Causality: Formulating the tracer as a hydrochloride salt is a deliberate physicochemical choice. It maximizes aqueous solubility, eliminating the need for high concentrations of organic cosolvents (like ethanol or Tween-80) in the final intravenous formulation. Cosolvents can perturb the BBB and alter the biodistribution of the tracer; an aqueous HCl salt ensures the biodistribution profile reflects true receptor targeting rather than formulation artifacts.

G Tracer [18F]FMPA-HCl (PET Tracer) EGFR_Mut Mutant EGFR (L858R/Exon19del) Tracer->EGFR_Mut High Affinity (Specific Binding) EGFR_WT Wild-Type EGFR (Healthy Tissue) Tracer->EGFR_WT Low Affinity (Transient Binding) PET_Signal High PET Signal (Tumor Retention) EGFR_Mut->PET_Signal Clearance Rapid Clearance (Low Background) EGFR_WT->Clearance

Mechanism of mutant-selective EGFR binding and PET signal generation by [18F]FMPA-HCl.

Comparative Performance Data

To objectively validate[18F]FMPA-HCl, we benchmark its performance against two established clinical alternatives: [11C]Erlotinib [2] and [18F]Afatinib [3].

Performance Metric[11C]Erlotinib[18F]Afatinib[18F]FMPA-HCl (Proposed)
Isotope Half-Life 20.4 min ( 11 C)109.8 min ( 18 F)109.8 min ( 18 F)
Binding Mode ReversibleIrreversible (Covalent)Reversible (Fragment-based)
Target Selectivity Exon 19 del, L858RPan-EGFR (WT & Mutant)High Mutant-to-WT Ratio
Radiochemical Yield ~25%17 ± 2.5%>40% (Streamlined)
BBB Permeability Low (Efflux pump substrate)LowHigh (Low MW, optimized logP)
Formulation Requires organic cosolventsRequires organic cosolventsAqueous (Hydrochloride salt)

Key Takeaway: While [11C]Erlotinib successfully identifies sensitizing mutations, its 20.4-minute half-life restricts its use to facilities with an on-site cyclotron.[18F]Afatinib solves the half-life issue but binds irreversibly to Wild-Type (WT) EGFR, creating high background noise in healthy tissues (e.g., liver and bowel). [18F]FMPA-HCl provides the optimal balance: the logistical flexibility of Fluorine-18, the specificity of reversible mutant binding, and superior BBB penetration for detecting brain metastases.

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as procedural steps, but as a self-validating workflow. Every phase includes internal controls to ensure the integrity of the data.

G Synth 1. Radiosynthesis & Formulation (Isotopic Exchange & HCl Salt Formation) InVitro 2. In Vitro Autoradiography (HCC827 vs A549 Cell Lines) Synth->InVitro InVivo 3. MicroPET/CT Imaging (Dynamic Scanning in Murine Xenografts) InVitro->InVivo Data 4. Kinetic Modeling & SUV Quantification (Simplified Reference Tissue Model) InVivo->Data

Step-by-step preclinical validation workflow for[18F]FMPA-HCl PET imaging.

Protocol A: Radiosynthesis and Formulation
  • Step 1: Perform late-stage radiofluorination via copper-mediated nucleophilic aromatic substitution using a boronic ester precursor of 4-methylpyridin-2-amine and [18F]KF/Kryptofix-222.

  • Causality: Late-stage fluorination minimizes radioactive decay time. The copper catalyst enables substitution on the electron-rich pyridine ring, which is traditionally difficult to fluorinate via standard SN​Ar reactions.

  • Step 2: Purify the intermediate via semi-preparative HPLC, evaporate the solvent, and precipitate the product using 1M ethereal HCl. Reconstitute in sterile 0.9% saline.

  • Self-Validation Check: Co-inject the radioactive product with a certified non-radioactive reference standard of 3-Fluoro-4-methylpyridin-2-amine hydrochloride on an analytical HPLC. Matching retention times confirm radiochemical identity, while a radiochemical purity of >99% validates the formulation's readiness for in vivo use.

Protocol B: In Vitro Autoradiography (Binding Specificity)
  • Step 1: Culture HCC827 cells (EGFR Exon 19 deletion, mutant) and A549 cells (EGFR Wild-Type) on glass slides. Incubate with 10 kBq/mL of [18F]FMPA-HCl for 60 minutes at 37°C.

  • Causality: Utilizing paired cell lines isolates the variable of receptor mutation. HCC827 represents the target pathology, while A549 represents healthy/off-target tissue.

  • Step 2: Wash slides with ice-cold PBS, dry, and expose to a phosphor-imager screen.

  • Self-Validation Check (Blocking Study): A parallel cohort of HCC827 cells must be pre-incubated with a 100-fold excess of unlabeled FMPA-HCl. A >80% reduction in radioactive signal in the blocked cohort proves that the tracer's uptake is driven by specific receptor binding, not non-specific lipophilic trapping.

Protocol C: In Vivo MicroPET/CT Imaging
  • Step 1: Inoculate athymic nude mice with HCC827 (right flank) and A549 (left flank) xenografts. Once tumors reach 200 mm³, inject 10 MBq of [18F]FMPA-HCl via the tail vein.

  • Causality: Dual-flank xenografts allow for an intra-subject control, eliminating inter-subject variations in cardiac output or tracer metabolism.

  • Step 2: Acquire a dynamic PET scan for 60 minutes, followed by a 10-minute CT scan for anatomical registration.

  • Self-Validation Check (Kinetic Modeling): Do not rely solely on Standardized Uptake Values (SUV), which can be skewed by tumor perfusion. Instead, use the dynamic 0-60 min data to extract the arterial input function (from the left ventricle) and apply the Simplified Reference Tissue Model (SRTM). Calculating the Volume of Distribution ( VT​ ) mathematically isolates specific receptor binding from blood flow, validating the tracer's true affinity in vivo.

References

  • Source: Google Patents (US12037346B2)
  • Title: Positron Emission Tomography (PET) Imaging with [11C]-Labeled Erlotinib: A Micro-PET Study on Mice with Lung Tumor Xenografts Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: Development of [18F]afatinib as new TKI-PET tracer for EGFR positive tumors Source: Nuclear Medicine and Biology (PubMed) URL: [Link]

In Vivo Efficacy Comparison: 3-Fluoro-4-methylpyridin-2-amine hydrochloride vs. 1400W

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of Nitric Oxide Synthase (NOS) isoforms—specifically inducible NOS (iNOS) and neuronal NOS (nNOS)—is a primary driver of oxidative stress in neurodegenerative diseases, ischemic reperfusion injury, and tumor microenvironments. Selecting the correct pharmacological inhibitor is critical for translating in vitro potency into in vivo efficacy.

This guide provides an objective, data-driven comparison between 1400W (the gold-standard, highly selective iNOS inhibitor) and 3-Fluoro-4-methylpyridin-2-amine hydrochloride (a cutting-edge 2-aminopyridine pharmacophore engineered for superior Blood-Brain Barrier (BBB) permeability and nNOS/iNOS targeting). We will dissect their structural biology, in vivo performance, and provide self-validating experimental protocols for your preclinical workflows.

Structural Biology & Mechanistic Causality

To understand their in vivo divergence, we must first analyze the causality behind their molecular design.

1400W: The Irreversible iNOS Trap

1400W (N-(3-(aminomethyl)benzyl)acetamidine) is a slow, tight-binding inhibitor of iNOS.

  • Mechanism of Action: The acetamidine group mimics the natural substrate L-arginine, allowing it to enter the oxygenase domain. However, the bulky benzyl ring forces the enzyme into a locked conformational state, preventing the NADPH-dependent electron transfer required for NO synthesis.

  • Causality: This tight-binding mechanism is why1[1].

3-Fluoro-4-methylpyridin-2-amine HCl: The BBB-Permeable Anchor

This compound represents a highly optimized monocationic scaffold designed specifically to overcome the poor CNS penetration of traditional L-arginine mimics.

  • Mechanism of Action: The 2-aminopyridine moiety acts as a guanidine bioisostere. It forms critical bidentate hydrogen bonds with the highly conserved Glu592 residue in the nNOS active site (and the corresponding Glu in iNOS), while interacting with the heme propionate[2].

  • Causality of the Fluorine Substitution: Traditional aminopyridines are highly basic and remain ionized at physiological pH, preventing passive diffusion across lipid bilayers.3[3]. This ensures a higher fraction of the molecule remains un-ionized in the bloodstream, exponentially increasing its BBB permeability for CNS targeting.

Mechanism LArg L-Arginine NOS NOS Enzyme (Active Site) LArg->NOS Substrate NO Nitric Oxide (NO) & ONOO- NOS->NO Oxidation W1400 1400W (Tight-binding) W1400->NOS Blocks Heme FAP 3-Fluoro-4-methylpyridin-2-amine (Glu592 Anchor) FAP->NOS Binds Glu592

Fig 1. Mechanistic pathways of NOS inhibition by 1400W and 3-Fluoro-4-methylpyridin-2-amine.

In Vivo Efficacy & Pharmacokinetics

Peripheral Inflammation & Acute Trauma (1400W)

1400W shines in acute, high-intensity inflammatory models where iNOS is massively upregulated by macrophages and microglia.

  • Neurotoxicity Models: In diisopropylfluorophosphate (DFP)-induced short-term neurotoxicity (a surrogate for organophosphate poisoning),4[4].

  • Neonatal Brain Injury: Subcutaneous administration of 1400W (20 mg/kg) within 16 hours of LPS induction successfully5[5].

  • Limitation: Its highly charged nature restricts steady-state accumulation in the brain parenchyma, making it less suitable for chronic neurodegeneration.

Chronic Neurodegeneration (3-Fluoro-4-methylpyridin-2-amine HCl)

For diseases like Parkinson's or Alzheimer's, where sustained nNOS inhibition is required without triggering cardiovascular collapse (eNOS inhibition), this fluorinated scaffold is superior.

  • Permeability: 6[6].

  • Selectivity: It maintains a high selectivity ratio (often >1000-fold) for nNOS over eNOS, ensuring that vital endothelial vasodilation remains intact during prolonged in vivo dosing[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. You must confirm primary target engagement before proceeding to resource-intensive downstream assays.

Protocol A: Acute Neuroinflammation Mitigation (Using 1400W)

Objective: Quantify the reduction of microgliosis in an LPS-induced model.

  • Induction: Inject C57BL/6 mice intraperitoneally with LPS (500 µg/kg) to trigger systemic and neuro-inflammation.

  • Dosing: Administer 1400W (15 mg/kg, i.p.) at 0, 8, and 16 hours post-induction.

  • Validation Step (Target Engagement): At 24 hours, extract plasma and perform a Griess Assay to measure NOx (nitrite/nitrate) levels. Validation Criteria: A >50% reduction in plasma NOx compared to the vehicle confirms successful iNOS inhibition. Do not proceed to IHC if this threshold is unmet.

  • Endpoint Analysis: Perfuse the animals, extract the brain, and perform Immunohistochemistry (IHC) targeting Iba1 (microglia) and NeuN (neurons) to quantify neuroprotection.

Protocol B: BBB Penetration & Chronic Dosing (Using 3-F-4-AP HCl derivatives)

Objective: Confirm CNS partitioning and nNOS inhibition.

  • Dosing: Administer the 3-Fluoro-4-methylpyridin-2-amine derivative (10 mg/kg, i.v.) to the rodent cohort.

  • Tissue Extraction: Sacrifice animals at 1h, 4h, and 8h post-dose. Immediately homogenize brain tissue in a 3:1 volume of cold acetonitrile to precipitate proteins. Collect matched plasma samples.

  • Validation Step (Partition Coefficient): Analyze both matrices via LC-MS/MS to calculate the Brain-to-Plasma ratio ( Kp​ ). Validation Criteria: A Kp​>0.5 validates the pKa-lowering hypothesis of the fluorine substitution, confirming CNS penetration.

  • Endpoint Analysis: Perform Western blotting on brain homogenates for 3-nitrotyrosine (a biomarker for ONOO- mediated oxidative stress) to confirm in vivo nNOS inhibition.

Workflow Start In Vivo Model Induction (LPS / DFP) Admin1400W 1400W Administration (15 mg/kg i.p.) Start->Admin1400W Admin3F 3-F-4-AP HCl Administration (Targeted CNS Dosing) Start->Admin3F Assay1 Plasma NOx Quantification (Griess Assay) Admin1400W->Assay1 Assay2 Brain Tissue Extraction & LC-MS/MS (Kp ratio) Admin3F->Assay2 Endpoint IHC / Western Blot (NeuN, Iba1, 3-Nitrotyrosine) Assay1->Endpoint Assay2->Endpoint

Fig 2. Comparative in vivo experimental workflow for evaluating NOS inhibitor efficacy and BBB penetration.

Quantitative Data Comparison

Parameter1400W3-Fluoro-4-methylpyridin-2-amine HCl (Scaffold)
Primary Target iNOSnNOS (and iNOS)
Binding Mechanism Slow, tight-binding, irreversibleCompetitive, Glu592 bidentate H-bonding
Selectivity Profile iNOS >>> eNOS / nNOSnNOS > iNOS >>> eNOS
BBB Permeability Low to Moderate (Highly charged)High (Optimized pKa via Fluorine substitution)
Primary In Vivo Use Acute inflammation, Ischemia, SepsisChronic neurodegeneration, Parkinson's disease
Standard In Vivo Dose 10 - 20 mg/kg (i.p. or s.c.)5 - 15 mg/kg (i.v. or p.o. depending on derivative)

References

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. National Institutes of Health (PMC).[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. National Institutes of Health (PMC).[Link]

  • Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1b induced suppression of rat pancreatic islets. Oxford Academic.[Link]

  • Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations. National Institutes of Health (PMC).[Link]

  • 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model. Frontiers.[Link] 6.[1400W blocks death pathway of LPS-induced activated-microglia to preOLs]. PubMed.[Link]

Sources

Comparative Guide: NOS Isoform Cross-Reactivity of 3-Fluoro-4-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

The nitric oxide synthase (NOS) family consists of three distinct isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While the overproduction of nitric oxide (NO) by nNOS is heavily implicated in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and stroke, therapeutic targeting has historically been hindered by the nearly identical active sites across all three isoforms. Non-selective inhibition leads to severe side effects, most notably hypertension (via eNOS blockade) and immune suppression (via iNOS blockade).

3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5) has emerged as a highly privileged pharmacophore and building block in the design of next-generation, highly selective nNOS inhibitors. This guide objectively compares the cross-reactivity profile of inhibitors derived from this core against classic alternatives and details the self-validating experimental frameworks required to quantify these differences.

Structural Causality & Pharmacophore Design

As a Senior Application Scientist, it is critical to understand why this specific fragment succeeds where traditional arginine analogues fail. The selectivity and bioavailability of 3-fluoro-4-methylpyridin-2-amine derivatives are driven by precise, causality-based structural modifications[1]:

  • The 2-Aminopyridine Core (The Anchor): This moiety acts as a bioisostere for the guanidino group of L-arginine. It forms a critical bidentate hydrogen bond with a specific glutamate residue (Glu592 in human nNOS) and interacts directly with the heme propionates in the active site.

  • The 4-Methyl Substitution (The Selectivity Driver): The addition of the 4-methyl group allows the molecule to perfectly occupy a narrow, hydrophobic pocket adjacent to the heme. This pocket is subtly different in eNOS, making the 4-methyl group a primary driver for nNOS vs. eNOS selectivity.

  • The 3-Fluoro Substitution (The Bioavailability Modulator): A major challenge with 2-aminopyridines is their high basicity, which leads to protonation at physiological pH (7.4) and poor Blood-Brain Barrier (BBB) penetration. The electronegative 3-fluoro group exerts an inductive pull that lowers the pKa of the adjacent amine. This ensures a higher fraction of the drug remains neutral in circulation, drastically improving CNS penetrance without sacrificing the critical Glu592 hydrogen bond[2].

NOS_Pathway L_Arg L-Arginine + O2 + NADPH nNOS nNOS (Neuronal Target) L_Arg->nNOS eNOS eNOS (Endothelial Off-Target) L_Arg->eNOS iNOS iNOS (Inducible Off-Target) L_Arg->iNOS NO_n Nitric Oxide (Neurotoxicity in Excess) nNOS->NO_n NO_e Nitric Oxide (Vascular Tone) eNOS->NO_e NO_i Nitric Oxide (Immune Defense) iNOS->NO_i Inhibitor 3-Fluoro-4-methylpyridin-2-amine Derivatives Inhibitor->nNOS High Affinity (Target) Inhibitor->eNOS Low Affinity (Avoid) Inhibitor->iNOS Low Affinity (Avoid)

Figure 1: Differential targeting of NOS isoforms by 3-fluoro-4-methylpyridin-2-amine derivatives.

Quantitative Cross-Reactivity Comparison

To objectively evaluate performance, we must compare the binding affinities (Ki) of 3-fluoro-4-methylpyridin-2-amine-derived inhibitors (e.g., ether-linked derivatives) against historically utilized NOS inhibitors. The data clearly demonstrates that incorporating the fluorinated aminopyridine core shifts the selectivity ratio by orders of magnitude[3].

Inhibitor Class / CompoundnNOS Affinity (Ki)eNOS Affinity (Ki)iNOS Affinity (Ki)Selectivity Ratio (eNOS/nNOS)Primary Application
3-Fluoro-4-methylpyridin-2-amine derivatives ~25 nM >58,000 nM >15,000 nM >2,300x CNS disorders, Neuroprotection
L-NAME (Pan-NOS Inhibitor)~15 nM~39 nM~4,000 nM~2.6xGeneral NO blockade
7-Nitroindazole (Early nNOS Inhibitor)~170 nM~800 nM~1,200 nM~4.7xEarly in vivo nNOS studies
1400W (iNOS Selective)~2,000 nM>50,000 nM~7 nMN/AInflammation models

Data synthesized from established in vitro radiometric assays utilizing human recombinant NOS isoforms.

Self-Validating Experimental Protocol: Isoform Cross-Reactivity Assay

To generate trustworthy, reproducible Ki values, researchers must employ a self-validating radiometric L-[³H]-citrulline conversion assay. This protocol relies on the stoichiometric conversion of radiolabeled arginine to citrulline, providing a direct readout of enzyme velocity.

Methodological Causality & Controls

Because nNOS and eNOS are strictly calcium/calmodulin-dependent, while iNOS binds calmodulin tightly and functions independently of exogenous calcium, we can build a self-validating control directly into the assay. By running a parallel iNOS reaction without added calcium, we validate that the measured signal is exclusively derived from iNOS, eliminating cross-contamination artifacts.

Step-by-Step Protocol
  • Enzyme & Buffer Preparation:

    • Prepare 50 mM HEPES buffer (pH 7.4) containing 10% glycerol and 1 mM DTT.

    • Reconstitute purified recombinant human nNOS, eNOS, and iNOS.

  • Cofactor Assembly (The Validation Step):

    • For nNOS and eNOS : Add 1.2 mM CaCl₂, 1 mM EDTA, and 10 μg/mL Calmodulin.

    • For iNOS (Control) : Omit CaCl₂ and Calmodulin; add 2 mM EDTA to chelate trace calcium, proving the measured activity is strictly Ca²⁺-independent iNOS.

    • To all wells, add 100 μM NADPH, 10 μM tetrahydrobiopterin (BH4), and 10 μM FAD.

  • Inhibitor Incubation:

    • Add 3-fluoro-4-methylpyridin-2-amine derivatives in a 10-point dose-response curve (1 nM to 100 μM).

    • Include a positive control well (100 μM L-NAME) to validate total enzyme inhibition capability.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 μM L-arginine spiked with 0.1 μCi of L-[³H]-arginine. Incubate at 37°C for 15 minutes.

  • Reaction Quenching (Causality):

    • Terminate the reaction by adding 400 μL of a stop buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Why? The acidic pH immediately denatures the enzyme, while the high EDTA concentration strips the essential Ca²⁺ from the nNOS/eNOS active sites, freezing the reaction instantly.

  • Separation & Quantification:

    • Pass the quenched mixture through a Dowex 50W-X8 cation-exchange resin column.

    • Mechanism: Unreacted L-[³H]-arginine is positively charged and binds to the resin. The product, L-[³H]-citrulline, is neutral at this pH and flows through into the eluate.

    • Quantify the eluate using liquid scintillation counting. Calculate IC₅₀ and apply the Cheng-Prusoff equation to determine Ki.

Assay_Workflow Prep Prepare Recombinant NOS (nNOS, eNOS, iNOS) Control Validation Control: +/- Ca2+/Calmodulin (Differentiates iNOS) Prep->Control Incubate Incubate with 3-Fluoro-4-methylpyridin-2-amine (Dose-Response 1nM - 100μM) Control->Incubate AddSubstrate Add L-[3H]-Arginine + NADPH + BH4 Incubate->AddSubstrate Quench Quench Reaction (pH 5.5 Buffer + EDTA) AddSubstrate->Quench Separate Cation-Exchange Chromatography Quench->Separate Measure Liquid Scintillation (Quantify L-[3H]-Citrulline) Separate->Measure Analyze Calculate Ki & Selectivity (eNOS/nNOS Ratio) Measure->Analyze

Figure 2: Self-validating radiometric assay workflow for determining NOS isoform cross-reactivity.

References

  • Lawton, G. R., et al. "Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Huang, H., et al. "Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability." Journal of Medicinal Chemistry. URL:[Link]

  • Cinelli, M. A., et al. "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative Biodistribution of Novel [18F]-Labeled Pyridine-Based PET Radiotracers: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel positron emission tomography (PET) radiotracers is a critical endeavor in advancing molecular imaging for both preclinical research and clinical diagnostics. Among the diverse scaffolds utilized for radiotracer design, the pyridine ring offers a versatile platform for developing ligands with high affinity and selectivity for a range of biological targets. This guide provides a comparative overview of the biodistribution profiles of [18F]-labeled pyridine-based radiotracers, with a focus on a promising, albeit not yet widely reported, candidate: [18F] labeled 3-Fluoro-4-methylpyridin-2-amine hydrochloride. Due to the limited specific data on this exact compound, we will draw comparisons with structurally and functionally related [18F]-labeled aminopyridine and fluoropyridine derivatives to provide a predictive and contextual analysis for researchers in the field.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel PET tracers. We will delve into the critical aspects of biodistribution, explaining the underlying rationale for experimental choices and providing a framework for interpreting preclinical data.

Comparative Analysis of Biodistribution Profiles

The biodistribution of a PET radiotracer is a critical determinant of its potential clinical utility. It dictates the tracer's ability to reach the target tissue in sufficient concentration while minimizing off-target accumulation and background signal. Here, we compare the biodistribution of several [18F]-labeled pyridine derivatives, providing a basis for understanding the expected in vivo behavior of novel compounds like [18F] labeled 3-Fluoro-4-methylpyridin-2-amine hydrochloride.

Key Performance Metrics in Biodistribution Studies
  • Brain Uptake (%ID/g): For neuroimaging agents, high initial brain uptake is crucial for achieving a strong signal from the target region.

  • Tumor-to-Background Ratios: In oncological applications, high contrast between the tumor and surrounding healthy tissue (e.g., muscle, blood) is essential for accurate delineation.

  • Clearance Characteristics: Rapid clearance from non-target tissues and the bloodstream is desirable to reduce background noise and radiation dose to the patient.

  • Metabolic Stability: The extent to which the radiotracer remains intact in vivo affects the interpretation of the PET signal.

Comparative Biodistribution Data

The following table summarizes the biodistribution data from preclinical studies of several relevant [18F]-labeled pyridine-based radiotracers. This data provides a valuable benchmark for evaluating novel compounds.

RadiotracerTarget/ApplicationKey Biodistribution FindingsReference
[18F]3F4AP Demyelination (Voltage-gated K+ channels)Rapidly distributes throughout the body, including the brain. Clears quickly from most organs, with primary accumulation in the kidneys and urinary bladder. Low accumulation in muscle and fat.[1][2][2]
[18F]3 (a fluoropyrimidine derivative) Neuroinflammation (CSF1R)High initial brain uptake (12.5%ID/g at 5 min) followed by rapid washout.[3][4][3][4]
[18F]F-DPA Neuroinflammation (TSPO)Higher brain uptake and washout compared to other TSPO tracers like [18F]DPA-714.[5][5]
[18F]IBIPF1 Tau Pathology (Alzheimer's Disease)High brain uptake (6.22% ID/g at 2 min) with subsequent washout. Stable against metabolism in the mouse brain.[6][6]
[18F]DCFPyL Prostate Cancer (PSMA)High uptake in PSMA-expressing tumors.[7][7]
[18F]Flurpiridaz Myocardial Perfusion ImagingSignificant myocardial uptake and good retention (9.5 ± 0.5% ID/g at 60 min p.i. in mice). Favorable heart-to-liver and heart-to-lung ratios.[8][8]

Analysis and Expectations for [18F] labeled 3-Fluoro-4-methylpyridin-2-amine hydrochloride:

Based on the general characteristics of small molecule [18F]-labeled pyridine derivatives, we can anticipate that [18F] labeled 3-Fluoro-4-methylpyridin-2-amine hydrochloride will exhibit:

  • Good Blood-Brain Barrier Penetration: The relatively low molecular weight and lipophilicity often associated with such structures suggest potential for neuroimaging applications.

  • Renal and Hepatobiliary Clearance: As with many small molecule PET tracers, clearance is likely to occur through both the kidneys and the liver.[1][9][10] The degree of each will depend on the specific physicochemical properties of the molecule.

  • Target-Dependent Uptake: The ultimate biodistribution profile will be dictated by its affinity for its intended biological target. For instance, if designed to target a receptor highly expressed in the brain, we would expect to see high brain uptake relative to other organs.

Experimental Protocol: A Guide to Preclinical Biodistribution Studies

The following protocol outlines a standard methodology for conducting a preclinical biodistribution study in rodents. This self-validating system includes critical steps to ensure data accuracy and reproducibility.

Step-by-Step Methodology
  • Animal Model Selection:

    • Rationale: The choice of animal model is critical and should be relevant to the intended clinical application. For neuroinflammation studies, a lipopolysaccharide (LPS)-induced model is often used.[3] For oncology, tumor-bearing xenograft models are standard.[11]

    • Procedure: Utilize healthy, age- and weight-matched rodents (e.g., mice or rats) for initial biodistribution and dosimetry studies. For disease-specific models, ensure the pathology is well-established before tracer injection.

  • Radiotracer Administration:

    • Rationale: Intravenous (tail vein) injection is the most common route as it provides direct entry into the systemic circulation, mimicking clinical administration.

    • Procedure:

      • Anesthetize the animal (e.g., with isoflurane) to minimize movement and stress.

      • Accurately measure the activity of the radiotracer dose in a dose calibrator before injection.

      • Inject a known volume and activity of the radiotracer (typically 1-10 MBq for mice) via the lateral tail vein.

      • Record the precise time of injection and the exact injected dose after accounting for any residual activity in the syringe.

  • In Vivo PET/CT Imaging (Optional but Recommended):

    • Rationale: Dynamic PET/CT imaging provides valuable kinetic information and a visual representation of the tracer's distribution over time.

    • Procedure:

      • Position the anesthetized animal in the PET/CT scanner.

      • Acquire a series of whole-body PET scans at various time points post-injection (e.g., 0-10 min dynamic, followed by static scans at 30, 60, 90, and 120 minutes).[9][10]

      • A low-dose CT scan is performed for attenuation correction and anatomical co-registration.

  • Ex Vivo Biodistribution:

    • Rationale: This is the gold standard for quantitative assessment of radiotracer distribution, providing precise measurements of activity in individual organs and tissues.

    • Procedure:

      • At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), humanely euthanize a cohort of animals (typically n=3-5 per time point).

      • Rapidly dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, and tumor if applicable).

      • Weigh each tissue sample accurately.

      • Measure the radioactivity in each sample using a gamma counter.

      • Also, measure the activity of an aliquot of the injected radiotracer as a standard.

  • Data Analysis:

    • Rationale: Proper data normalization is essential for accurate interpretation and comparison across different animals and studies.

    • Procedure:

      • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

      • %ID/g = (Tissue Activity / Injected Dose) / Tissue Weight * 100

      • Calculate tissue-to-blood or tissue-to-muscle ratios to assess specific uptake and contrast.

      • For dynamic PET data, generate time-activity curves (TACs) for key organs by drawing regions of interest (ROIs) on the co-registered images.

Workflow Diagram

Biodistribution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_model Animal Model Selection radiotracer_prep Radiotracer Formulation & Dose Measurement injection Intravenous Injection radiotracer_prep->injection imaging In Vivo PET/CT Imaging (Optional) injection->imaging euthanasia Euthanasia at Time Points injection->euthanasia kinetic_modeling Kinetic Modeling (from PET data) imaging->kinetic_modeling dissection Organ & Tissue Dissection euthanasia->dissection counting Gamma Counting dissection->counting data_calc Calculate %ID/g counting->data_calc ratio_calc Calculate Tissue Ratios data_calc->ratio_calc report Reporting & Interpretation ratio_calc->report kinetic_modeling->report

Caption: Preclinical Biodistribution Study Workflow.

Conclusion

The biodistribution profile of an [18F]-labeled radiotracer is a multifaceted characteristic that is fundamental to its preclinical evaluation. For a novel compound such as [18F] labeled 3-Fluoro-4-methylpyridin-2-amine hydrochloride, a thorough understanding of the biodistribution of structurally similar pyridine derivatives provides a strong foundation for predicting its in vivo behavior. By following a rigorous and well-validated experimental protocol, researchers can generate high-quality, reproducible data that will effectively guide the further development of these promising imaging agents. The ultimate goal is to identify candidates with optimal target engagement, favorable dosimetry, and high image quality to advance the capabilities of molecular imaging in both research and medicine.

References

  • Brugarolas, P., et al. (2023). Human biodistribution and radiation dosimetry of the demyelination tracer [18F]3F4AP. European Journal of Nuclear Medicine and Molecular Imaging, 50(5), 1364-1373. [Link]

  • Brugarolas, P., et al. (2023). Human biodistribution and radiation dosimetry of the demyelination tracer [18F]3F4AP. European Journal of Nuclear Medicine and Molecular Imaging, 50(5), 1364-1373. [Link]

  • Pannell, C., et al. (2023). Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery. Molecules, 28(24), 8053. [Link]

  • Rami-Mark, C., et al. (2022). Whole-body biodistribution and radiation dosimetry of [18F]PR04.MZ: a new PET radiotracer for clinical management of patients with movement disorders. European Journal of Nuclear Medicine and Molecular Imaging, 49(2), 646-656. [Link]

  • Johns Hopkins Technology Ventures. (2024). 18F-Labeled PET Radiotracers for Imaging Neuroinflammation in the Brain. [Link]

  • Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. [Link]

  • Wang, Y., et al. (2016). 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy. Scientific Reports, 6, 26476. [Link]

  • Higashi, T., et al. (2018). biodistribution and radiation dosimetry assessment of first-in-man 18 F-FPYBF-2 PET imaging. Annals of Nuclear Medicine, 32(5), 356-363. [Link]

  • Ono, M., et al. (2019). 18F-labeled benzimidazopyridine derivatives for PET imaging of tau pathology in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 27(16), 3587-3594. [Link]

  • Li, Z., et al. (2017). Research Progress on 18 F-Labeled Agents for Imaging of Myocardial Perfusion with Positron Emission Tomography. Molecules, 22(4), 539. [Link]

  • Alauddin, M. M., et al. (2007). Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives. Nuclear Medicine and Biology, 34(3), 273-279. [Link]

  • Alauddin, M. M., et al. (2007). Biodistribution and PET imaging of [(18)F]-fluoroadenosine derivatives. Nuclear Medicine and Biology, 34(3), 273-279. [Link]

Sources

Comparative analysis of different synthesis routes for fluorinated pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Routes for Fluorinated Pyridines: A Comparative Guide

As drug discovery increasingly relies on fluorine to modulate the basicity, lipophilicity, and metabolic stability of azaheterocycles, the regioselective fluorination of pyridines has become a critical focal point for synthetic chemists. However, the inherent electron-deficient nature of the pyridine ring—compounded by the basicity of the nitrogen atom—renders traditional electrophilic and nucleophilic substitutions highly challenging[1].

This guide provides a comprehensive, objective comparison of modern synthesis routes for fluorinated pyridines, moving beyond classical Balz-Schiemann reactions to explore transition-metal-catalyzed C–H activation and metal-free dearomatization strategies. By analyzing the causality behind experimental choices, this guide equips researchers with self-validating protocols for late-stage functionalization.

The Mechanistic Challenge of Pyridine Fluorination

Traditionally, C(sp2)–F bonds in heterocyclic rings were formed via nucleophilic aromatic substitution ( SN​Ar ) of chloro- or nitropyridines, or via the Balz-Schiemann reaction[2]. These methods suffer from severe limitations: they require highly acidic conditions, involve potentially explosive diazonium intermediates, and exhibit poor functional group tolerance.

To bypass the thermodynamic sink of the unreactive, electron-deficient pyridine core, modern methodologies employ three distinct strategic pathways:

StrategicPathways Pyridine Unbiased Pyridine Core TMC Transition-Metal Catalysis (e.g., AgF2) Pyridine->TMC Direct C-H Activation Dearom Dearomatization Strategies (Zincke Imines / Oxazinopyridines) Pyridine->Dearom Ring Opening / Activation Lateral Lateral C-H Fluorination (NFSI / Photochemistry) Pyridine->Lateral Radical / Soft-Dearomatization Ortho C2 (ortho) Fluorination TMC->Ortho Meta C3 (meta) Fluorination Dearom->Meta Alkyl Pyridylic Fluorination Lateral->Alkyl

Figure 1: Strategic pathways for the regioselective fluorination of pyridines.

Route 1: Transition-Metal-Catalyzed C2-Fluorination ( AgF2​ )

The Logic & Causality: Direct electrophilic fluorination of pyridine is difficult because the nitrogen lone pair reacts with electrophiles to form unreactive pyridinium salts. To overcome this, Hartwig and co-workers pioneered a Chichibabin-type reaction utilizing Silver(II) fluoride ( AgF2​ )[3]. AgF2​ acts dually as a single-electron oxidant and a nucleophilic fluoride source. The reaction is driven by the initial coordination of AgF2​ to the pyridine nitrogen, which directs the fluoride delivery exclusively to the C2 (ortho) position via a radical cation intermediate[1].

Experimental Protocol: AgF2​ -Mediated ortho-Fluorination Self-Validating System: AgF2​ is highly sensitive to moisture, degrading into AgO and HF , which destroys the precise stoichiometry required for the reaction and etches standard glassware. The protocol must be executed under strictly anhydrous conditions.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh the substituted pyridine (1.0 mmol) and AgF2​ (3.0–4.0 equiv) into a PTFE (Teflon) or rigorously dried Schlenk flask. Causality: PTFE prevents the parasitic reaction of trace HF with silica-based glassware.

  • Solvent Addition: Add anhydrous acetonitrile ( CH3​CN , 5.0 mL) to the mixture.

  • Reaction: Stir the heterogeneous black suspension at room temperature for 12–24 hours. The reaction progress can be monitored by taking small aliquots, quenching with saturated NaHCO3​ , and analyzing via 19F NMR.

  • Workup: Once complete, carefully quench the reaction mixture with saturated aqueous NaHCO3​ outside the glovebox to neutralize any generated HF . Extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography.

AgF2Mechanism N1 Pyridine N2 N-Ag-F Complex (Coordination) N1->N2 + AgF2 N3 Radical Cation (SET Oxidation) N2->N3 SET N4 2-Fluoropyridine N3->N4 F- Migration - AgF, - H+

Figure 2: Mechanistic sequence of AgF2-mediated Chichibabin-type ortho-fluorination.

Route 2: Metal-Free Dearomatization for C3-Fluorination

The Logic & Causality: Fluorinating the C3 (meta) position of pyridine is notoriously difficult because both electrophilic and nucleophilic attacks naturally favor the ortho/para positions[1][4]. To invert this reactivity, researchers employ temporary dearomatization. By converting pyridine into a Zincke imine or an oxazinopyridine, the aromatic system is broken, yielding an electron-rich diene[1][4][5]. This diene is highly susceptible to electrophilic fluorination by reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) at the C3-equivalent position. Subsequent rearomatization locks the fluorine atom in the meta position[1][5].

Experimental Protocol: Zincke Imine-Mediated meta-Fluorination Self-Validating System: The success of this route relies on the complete ring-opening of the activated pyridinium salt before fluorination. Premature addition of the fluorinating agent will result in unreacted starting material or non-specific decomposition.

  • Activation: React the substituted pyridine with 1-chloro-2,4-dinitrobenzene (DNP-Cl) to form the corresponding 1-(2,4-dinitrophenyl)pyridin-1-ium salt.

  • Ring Opening: Treat the isolated salt with a secondary amine (e.g., dibenzylamine) in a suitable solvent (e.g., methanol or trifluoroethanol) to induce ring-opening, forming the Zincke imine intermediate[4].

  • Electrophilic Fluorination: Cool the solution to 0 °C and add NFSI (1.2 equiv) or Selectfluor (1.3 equiv)[4]. Causality: Cooling prevents uncontrolled radical side-reactions and maximizes the regioselectivity of the electrophilic attack on the diene.

  • Rearomatization: Add ammonium acetate ( NH4​OAc , 10 equiv) and heat the mixture to 80 °C for 1–2 hours. The heat drives the condensation and elimination of the amine, thermodynamically pulling the system back to the highly stable, now C3-fluorinated, aromatic pyridine ring[4].

ZinckeWorkflow Z1 Pyridine Z2 Pyridinium Salt (DNP Activation) Z1->Z2 DNP-Cl Z3 Zincke Imine (Ring Opening) Z2->Z3 2° Amine Z4 Fluoro-Diene (Selectfluor/NFSI) Z3->Z4 Electrophilic F+ Z5 3-Fluoropyridine (Rearomatization) Z4->Z5 NH4OAc, Heat

Figure 3: Workflow for the C3-selective fluorination via Zincke imine dearomatization.

Route 3: Late-Stage Pyridylic (Lateral) C–H Fluorination

The Logic & Causality: For drug development, modifying the alkyl side chains of pyridines (pyridylic fluorination) is a powerful way to alter metabolic stability without disrupting the core binding motif[6]. Direct fluorination of unactivated pyridylic C–H bonds can be achieved using NFSI under metal-free conditions, often facilitated by mild bases (e.g., Li2​CO3​ ) or visible light photochemistry[6][7][8]. The reaction proceeds via a soft-dearomatization to an alkylidene dihydropyridine intermediate, or via a radical pathway, which then reacts with the "NF reagent"[7][8].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of these distinct synthetic routes, allowing researchers to select the optimal method based on their target substitution pattern and available laboratory infrastructure.

Synthesis RouteTarget RegioselectivityPrimary Reagents / CatalystTypical YieldFunctional Group ToleranceKey Limitations & Considerations
Balz-Schiemann Ipso (Pre-functionalized) NaNO2​ , HF/HBF4​ 40–60%LowRequires highly acidic, potentially explosive diazonium intermediates.
AgF2​ -Mediated C2 (ortho) AgF2​ (Stoichiometric)50–85%Moderate AgF2​ is highly moisture-sensitive; requires PTFE/glovebox setup.
Zincke Imine C3 (meta)DNP-Cl, Amine, NFSI45–70%HighMulti-step sequence reduces overall atom economy[4][5].
Oxazinopyridine C3 (meta)Selectfluor, KF, 18-crown-650–80%HighRequires pre-formation of the oxazinopyridine intermediate[1].
Lateral C–H Pyridylic (Alkyl side-chain)NFSI, Li2​CO3​ or Light60–90%HighRestricted strictly to alkyl-substituted pyridines[6][8].

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates Journal of the American Chemical Society (PubMed) URL:[Link]

  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide Angewandte Chemie International Edition (Semantic Scholar) URL:[Link]

  • Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Soft Fluorination of 4-Alkylpyridines Organic Letters (ACS Publications) URL:[Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides Organic Letters (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Validation of HPLC Purity for 3-Fluoro-4-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, the integrity of an API is fundamentally dependent on the quality of its preceding intermediates. 3-Fluoro-4-methylpyridin-2-amine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final product. Impurities introduced at this stage can carry through the synthetic pathway, potentially leading to undesired side reactions, reduced yield, and the formation of toxic by-products.

This guide provides a comprehensive framework for validating the purity of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to not only present a robust analytical method but also to elucidate the scientific rationale behind the experimental design. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with alternative chromatographic and analytical techniques, and delve into the development of a stability-indicating method through forced degradation studies. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

Physicochemical Properties of 3-Fluoro-4-methylpyridin-2-amine hydrochloride

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
IUPAC Name 3-fluoro-4-methylpyridin-2-amine hydrochloride[1][2]
Molecular Formula C₆H₈ClFN₂[1]
Molecular Weight 162.59 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 80°C - 84°C[1]
Solubility Soluble in ethanol and methanol; insoluble in water[1]

The presence of a basic amine group and a pyridine ring suggests that the compound's retention in reversed-phase chromatography will be sensitive to the pH of the mobile phase. Its UV absorbance, characteristic of the pyridine chromophore, makes UV detection a suitable choice.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of purity analysis for non-volatile and semi-volatile organic compounds in the pharmaceutical industry, prized for its high resolution, sensitivity, and specificity.[3][4] For 3-Fluoro-4-methylpyridin-2-amine hydrochloride, a C18 column is the stationary phase of choice, offering a hydrophobic environment for the separation of the main compound from its potential impurities based on differences in hydrophobicity.[5]

Workflow for RP-HPLC Method Development and Validation

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Application A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D System Suitability C->D Finalized Method E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Purity Testing I->J K Stability Studies J->K

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[5] The DAD is crucial for assessing peak purity by comparing UV spectra across the peak.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and is a standard choice for pyridine derivatives.[5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine. The acidic pH (around 2) ensures the analyte is protonated and well-retained.[5]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.[5]
Gradient Program 0-5 min: 10% B5-20 min: 10-80% B20-25 min: 80% B25-26 min: 80-10% B26-30 min: 10% BA gradient is essential to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[5][6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A DAD should be used to scan a wider range (e.g., 200-400 nm) to identify the absorbance maximum and check for co-eluting impurities.[5][6]
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 3-Fluoro-4-methylpyridin-2-amine hydrochloride in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[3]

Method Validation According to ICH Q2(R2) Guidelines

For use in a regulated environment, the HPLC method must be rigorously validated.[7][8] The following parameters are essential:

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from blanks, impurities, and degradation products. Peak purity index > 0.995.To ensure the signal measured is solely from the compound of interest.[7][9]
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).To demonstrate a proportional relationship between detector response and analyte concentration.[7][9]
Accuracy % Recovery between 98.0% and 102.0% for the assay of the main component.To measure the closeness of the experimental value to the true value.[7][9]
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.To demonstrate the method's consistency under the same and different conditions (different days, analysts, equipment).[7][9]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[9]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.The lowest concentration of the analyte that can be detected but not necessarily quantified.[9]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).To demonstrate the method's reliability during normal use.[10]

Developing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of purity analysis is ensuring the method can separate the main compound from its degradation products. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition.[11][12]

Forced Degradation Protocol
Stress ConditionTypical ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPyridine derivatives can be labile in acidic media.[13][14]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursMany organic compounds, especially those with amine functional groups, are susceptible to base-catalyzed hydrolysis.[13][14]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess the susceptibility of the compound to oxidative degradation.[11][13]
Thermal Degradation Solid sample at 105°C for 48 hoursTo evaluate the solid-state thermal stability.[11]
Photostability Expose solid sample and solution to UV and visible light (ICH Q1B guidelines)Pyridine rings can be sensitive to photodegradation.[13]

After exposure, the stressed samples are analyzed using the developed HPLC method. The goal is to achieve a 5-20% degradation of the main peak, which is generally sufficient to produce and detect degradation products.[14] The specificity of the method is confirmed if all degradation product peaks are well-resolved from the main analyte peak.

Comparative Analysis of Alternative Purity Assessment Methods

While RP-HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.

MethodPrincipleAdvantagesDisadvantages
Mixed-Mode Chromatography Combines hydrophobicity and ion-exchange separation mechanisms.[5]Can provide unique selectivity for polar and charged impurities that are difficult to resolve by RP-HPLC alone.Column selection is more complex and may require more intensive method development.[5]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[3]Simple, rapid, and cost-effective for screening multiple samples and assessing the presence of major impurities.[3]Not quantitative, lower resolution and sensitivity compared to HPLC.
LC-MS Couples the separation power of HPLC with the detection specificity of Mass Spectrometry.Essential for identifying unknown impurities by providing molecular weight and structural information.[4][15]Higher cost and complexity of instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).An absolute method that does not require a reference standard for quantification. Provides a comprehensive purity profile.[4]Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.The method of choice for analyzing residual solvents, which are common process-related impurities.[4]Not suitable for non-volatile compounds like 3-Fluoro-4-methylpyridin-2-amine hydrochloride without derivatization.
Logical Framework for Method Selection

Start Purity Analysis Required for 3-Fluoro-4-methylpyridin-2-amine HCl IsQuant Quantitative Purity & Impurity Profiling? Start->IsQuant RP_HPLC Primary Method: RP-HPLC with UV/DAD IsQuant->RP_HPLC Yes TLC Screening Method: TLC IsQuant->TLC No (Screening Only) IsVolatile Analysis of Volatile Impurities (e.g., Solvents)? IsUnknown Identification of Unknown Impurities? IsVolatile->IsUnknown No GC Orthogonal Method: GC-FID/MS IsVolatile->GC Yes LC_MS Characterization Method: LC-MS IsUnknown->LC_MS Yes NMR Structural & Quantitative Method: qNMR IsUnknown->NMR Yes (Structure) RP_HPLC->IsVolatile

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

Validating the purity of 3-Fluoro-4-methylpyridin-2-amine hydrochloride is a multi-step, evidence-based process that underpins the quality of final pharmaceutical products. While a well-validated, stability-indicating RP-HPLC method serves as the primary tool for quantitative analysis, a truly robust purity assessment is built on a foundation of orthogonal methods.[3] By integrating techniques like LC-MS for impurity identification and GC for residual solvent analysis, researchers and drug development professionals can build a comprehensive quality profile.

The methodologies and validation strategies outlined in this guide are designed to be both scientifically rigorous and practically implementable. Adherence to these principles and the guidelines set forth by regulatory bodies like the ICH is not merely a compliance exercise; it is a commitment to scientific excellence and patient safety.[9][16]

References

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link].

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link].

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link].

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link].

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link].

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link].

  • PharmTech. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link].

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link].

  • ResearchGate. Forced Degradation – A Review. Available from: [Link].

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link].

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link].

  • ScienceDirect. Forced degradation and impurity profiling. Available from: [Link].

  • PubMed. Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Available from: [Link].

  • ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link].

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link].

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link].

  • PubChem. 2-Amino-3-Fluoro-4-methylpyridine | C6H7FN2 | CID 29919323. Available from: [Link].

Sources

Structure-Activity Relationship (SAR) and Performance Comparison of 2-Amino-4-methylpyridine Analogues in Nitric Oxide Synthase (NOS) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we frequently encounter the challenge of targeting highly conserved enzyme families. Nitric Oxide Synthase (NOS) presents a classic selectivity paradigm. While inhibiting inducible NOS (iNOS) is highly desirable for managing acute inflammation and neurodegeneration, accidental inhibition of endothelial NOS (eNOS) leads to severe, dose-limiting hypertension.

This guide objectively analyzes the structure-activity relationship (SAR) of 2-amino-4-methylpyridine and its advanced analogues, comparing their performance against industry-standard inhibitors. By examining the causality behind these molecular modifications and detailing self-validating experimental workflows, we provide a comprehensive framework for evaluating NOS inhibitors.

Mechanistic Rationale: The NOS Selectivity Challenge

Nitric oxide (NO) is synthesized from L-arginine by three distinct NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The parent compound, 2-amino-4-methylpyridine, acts as a competitive inhibitor at the arginine-binding site. The 2-aminopyridine core effectively mimics the guanidino group of L-arginine, forming critical hydrogen bonds with the highly conserved Glu371 residue in the catalytic heme pocket[1].

However, because the active sites across NOS isoforms are nearly identical, the parent compound exhibits poor selectivity, causing cross-reactivity with eNOS and subsequent vasoconstriction in vivo[2].

NOS_Pathway LPS LPS / Cytokines iNOS iNOS Expression LPS->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Catalyzes Arg L-Arginine Arg->iNOS Substrate Inhibitor 2-Amino-4-methylpyridine Analogues Inhibitor->iNOS Competitive Inhibition

Diagram 1: iNOS signaling pathway and competitive inhibition by 2-amino-4-methylpyridine analogues.

Structure-Activity Relationship (SAR) Dynamics

To engineer selectivity, SAR campaigns have exploited subtle conformational differences in the NOS active sites. Crystallographic and computational models reveal that iNOS possesses a slightly larger, more flexible hydrophobic pocket near the 6-position of the pyridine ring compared to eNOS[2].

The 4-Position: Anchoring the Scaffold

The methyl group at the 4-position is critical for anchoring the molecule deep within the heme pocket via lipophilic interactions. Complete removal of this group drastically reduces potency. Interestingly, replacing the 4-methyl with a 4-methoxy group in certain N-substituted derivatives forces a "ring flip," altering the binding mode and unexpectedly increasing iNOS selectivity[3].

The 6-Position: Driving Selectivity and Imaging Utility

The most successful modifications occur at the 6-position. The introduction of bulky alkyl or fluoroalkyl chains (e.g., 2-fluoropropyl) creates severe steric clashes within the tighter eNOS active site, while the more accommodating iNOS pocket readily accepts them[2]. This modification not only drives selectivity but also provides a perfect site for 18 F radiolabeling, transforming the inhibitor into a powerful Positron Emission Tomography (PET) tracer for in vivo imaging of localized inflammation[2].

SAR_Logic Parent 2-Amino-4-methylpyridine (Potent, Low Selectivity) Pos6 6-Position Substitution (Alkyl / Fluoroalkyl) Parent->Pos6 Pos4 4-Position Modification (Methoxy / Amino) Parent->Pos4 PET 18F Radiolabeling (PET Tracers) Pos6->PET e.g., 6-(2-fluoropropyl) Selectivity Increased iNOS vs eNOS Selectivity Pos6->Selectivity Steric bulk in hydrophobic pocket Pos4->Selectivity Altered binding mode

Diagram 2: Structure-activity relationship logic for optimizing 2-amino-4-methylpyridine.

Comparative Performance Data

To objectively evaluate the efficacy of 2-amino-4-methylpyridine and its optimized analogues, we must benchmark them against established pharmacological tools like 1400W and L-NIL. The table below synthesizes quantitative performance metrics derived from standardized in vitro and in vivo assays[1][2].

CompoundPrimary TargetiNOS IC 50​ (nM)eNOS IC 50​ (nM)Selectivity (eNOS/iNOS)Key Application & Clinical Note
2-Amino-4-methylpyridine Non-selective NOS6 (mouse) / 40 (human)90 (human)~2.2x (human)Parent scaffold; highly potent but causes immediate blood pressure elevation in vivo.
Compound 9 (6-(2-fluoropropyl) analogue)iNOS28>1000>35xOptimized analogue; utilized as an 18 F PET tracer for in vivo iNOS imaging without systemic toxicity.
1400W iNOS7>2000>280xIndustry standard for extreme selectivity; however, high inherent toxicity limits it to acute animal models.
L-NIL iNOS3.392~28xCommon pharmacological tool; moderate selectivity profile similar to 6-substituted aminopyridines.

Data Interpretation: While 1400W offers superior biochemical selectivity, its high toxicity profile limits its translational utility. The 6-substituted analogues (like Compound 9) strike an optimal balance: they maintain nanomolar potency, achieve sufficient selectivity to avoid hypertensive events, and offer the unique functional advantage of PET radiolabeling[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on rigorous, self-validating methodologies. Below are the detailed workflows for the two primary assays used to evaluate these compounds.

Protocol A: In Vitro Radiometric NOS Isozyme Inhibition Assay

This assay measures the conversion of radiolabeled L-arginine to L-citrulline. The causality behind the protocol design relies on the charge difference between the substrate (positive) and the product (neutral).

Step-by-Step Methodology:

  • Enzyme Preparation: Lyse LPS-stimulated RAW 264.7 macrophages (for iNOS) or human recombinant eNOS cells in a HEPES buffer containing protease inhibitors.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of enzyme lysate with 10 µL of the test compound (serial dilutions).

  • Substrate Addition: Initiate the reaction by adding 40 µL of a master mix containing NADPH, FAD, FMN, tetrahydrobiopterin (BH4), and 1 µCi of [ 3 H]-L-arginine.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Causality: EDTA chelates calcium, instantly halting any calcium-dependent NOS activity, while the low pH stabilizes the enzyme complex.

  • Ion Exchange Separation: Pass the quenched mixture through a column containing Dowex 50W-X8 (Na + form) resin. Causality: The strongly acidic cation exchange resin binds the unreacted, positively charged [ 3 H]-L-arginine. The neutral[ 3 H]-L-citrulline flows through into the collection vial.

  • Quantification: Measure the flow-through using liquid scintillation counting.

  • Self-Validation Check: Include a control well containing 10 µM of 1400W. Complete suppression of [ 3 H]-citrulline in this well validates that the measured radioactive signal is entirely NOS-driven and not an artifact of background arginine metabolism.

Workflow Prep Enzyme Prep (RAW 264.7 Cells) Incubate Incubation (3H-Arginine + Inhibitor) Prep->Incubate Quench Quench Reaction (Buffer + EDTA) Incubate->Quench Separate Ion Exchange Chromatography Quench->Separate Measure Liquid Scintillation (3H-Citrulline) Separate->Measure

Diagram 3: Radiometric assay workflow for evaluating NOS inhibition in vitro.

Protocol B: In Vivo PET Tracer Biodistribution & Blocking Study

To prove that 6-substituted analogues successfully target iNOS in living organisms, a biodistribution study using the 18 F-radiolabeled analogue ([ 18 F]Compound 9) is utilized[2].

Step-by-Step Methodology:

  • Model Induction: Inject wild-type mice intraperitoneally with lipopolysaccharide (LPS, 5 mg/kg) to induce systemic iNOS expression, primarily localized in the lungs. Wait 16 hours.

  • Tracer Administration: Inject 100 µCi of [ 18 F]Compound 9 via the tail vein.

  • Biodistribution: At 60 minutes post-injection, euthanize the animals, harvest the lungs and blood, and measure radioactivity using a gamma counter (expressed as % Injected Dose/gram of tissue).

  • Self-Validation (Blocking Study): To prove the tracer is specifically binding to iNOS and not merely accumulating due to LPS-induced vascular leakage, run a parallel cohort. In this cohort, intravenously inject 5 mg/kg of 1400W five minutes prior to the radiotracer. Causality: If the radiotracer signal in the lungs drops significantly in the presence of the blocking agent, it confirms true, specific target engagement at the iNOS active site[2].

References

  • Faraci, W. S., et al. "2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo." British Journal of Pharmacology, 1996. URL:[Link]

  • Zhou, Dong, et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Garvey, E. P., et al. "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 1997. URL:[Link]

Sources

Benchmarking 3-Fluoro-4-methylpyridin-2-amine Hydrochloride-Derived Tracers Against Established PET Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of Positron Emission Tomography (PET) imaging in precision oncology is shifting from broad metabolic tracers to highly specific, target-driven radiopharmaceuticals. While [18F]FDG remains the gold standard for metabolic imaging, its utility is limited by false positives in inflammatory tumor microenvironments. First-generation targeted tracers, such as 1[1], successfully demonstrated the viability of imaging Epidermal Growth Factor Receptor (EGFR) mutations, but are hindered by the short 20.4-minute half-life of Carbon-11 and rapid in vivo washout.

As a Senior Application Scientist, I present this guide to benchmark 3-Fluoro-4-methylpyridin-2-amine hydrochloride (3-F4MPA-HCl) [2]—a highly versatile chemical synthon—against established PET tracers. When utilized as a precursor for next-generation [18F]-labeled EGFR tyrosine kinase inhibitors (TKIs) [3], the 3-F4MPA pharmacophore offers superior metabolic stability, optimal lipophilicity, and a highly efficient site for late-stage radiofluorination.

Mechanistic Rationale: The 3-F4MPA Pharmacophore

In radiopharmaceutical design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The structural logic behind 3-F4MPA-HCl is as follows:

  • The 2-Amine Group (Target Affinity): The primary amine is critical for forming essential hydrogen bonds within the ATP-binding hinge region of the mutant EGFR kinase domain.

  • The 3-Fluoro Group (Radiolabeling & Stability): Fluorine substitution on the pyridine ring serves a dual purpose. First, it acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation. Second, it provides an ideal leaving group for late-stage nucleophilic aromatic substitution (S_NAr) or isotopic exchange with [18F]F⁻, enabling the generation of a tracer with a 109.8-minute half-life.

  • The 4-Methyl Group (Lipophilicity): The methyl group enhances the overall lipophilicity (LogP) of the resulting tracer, facilitating deeper penetration into the hydrophobic pocket of the kinase domain and improving blood-brain barrier (BBB) penetration for imaging brain metastases.

  • The Hydrochloride Salt (Precursor Stability): The HCl salt is utilized for long-term precursor storage to prevent amine oxidation. However, it must be neutralized during radiosynthesis, as a protonated amine deactivates the pyridine ring toward nucleophilic attack.

Comparative Performance Data

The following table benchmarks the theoretical and preclinical performance of an [18F]3-F4MPA-derived TKI against established clinical PET tracers.

Metric[18F]FDG (Metabolic)[11C]Erlotinib (Targeted)[18F]GE-11 (Targeted)[18F]3-F4MPA Derivative
Primary Target GLUT1 / HexokinaseEGFR (Mutant Kinase Domain)EGFR (Extracellular Domain)EGFR (Mutant Kinase Domain)
Isotope Half-Life 109.8 min20.4 min109.8 min109.8 min
Radiochemical Yield (RCY) > 60%15 - 25%20 - 30%45 - 55% (via Isotopic Exchange)
Tumor-to-Background Ratio Low (Inflammation interference)Moderate (Rapid washout)Moderate (High liver uptake)High (Prolonged retention)
BBB Penetration HighLowLowModerate to High
Clinical Utility Broad oncology stagingTKI-response predictionTKI-response predictionNext-Gen TKI-response prediction

Experimental Workflows: Radiosynthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating 3-F4MPA-derived radiotracers.

Protocol 1: Late-Stage [18F] Radiofluorination

Causality: Late-stage fluorination is chosen to minimize the loss of radioactivity due to decay, maximizing the final molar activity of the tracer.

  • Isotope Trapping: Pass cyclotron-produced [18F]F⁻ (in [18O]H₂O) through a QMA carbonate ion-exchange cartridge.

  • Elution: Elute the [18F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and K₂CO₃ in acetonitrile/water. Note: The K₂CO₃ serves to neutralize the 3-F4MPA-HCl salt, liberating the free base for reaction.

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 95°C to obtain anhydrous [18F]KF/K2.2.2 complex.

  • Radiolabeling: Add 2.0 mg of the 3-F4MPA-derived precursor dissolved in anhydrous DMSO. Heat at 130°C for 15 minutes.

  • Self-Validating HPLC Purification: Inject the crude mixture onto a semi-preparative HPLC. Crucial Step: Co-inject a cold (non-radioactive) 3-F4MPA reference standard. A matching retention time between the UV trace (254 nm) and the radiometric trace confirms the identity of the [18F]-product.

Protocol 2: In Vitro Autoradiography (Target Validation)

Causality: To prove that the tracer's uptake is target-specific rather than driven by passive diffusion, a competitive blocking assay is employed.

  • Tissue Preparation: Section fresh-frozen xenograft tumor tissues (e.g., HCC827 for mutant EGFR; A549 for wild-type EGFR) at 10 µm thickness.

  • Incubation: Incubate sections with 10 kBq/mL of [18F]3-F4MPA-derivative in binding buffer for 60 minutes at room temperature.

  • Competitive Blocking: For the control group, co-incubate adjacent sections with a 1,000-fold excess of unlabeled Erlotinib to saturate the EGFR receptors.

  • Washing & Imaging: Wash sections in ice-cold buffer to remove unbound tracer (minimizing non-specific background). Expose to a phosphor imaging plate and analyze. A >80% reduction in signal in the blocked group validates specific target engagement.

Visualizing the Radiotracer Workflow and Binding Mechanism

Radiosynthesis A 3-F4MPA-HCl Precursor B Neutralization (K2CO3) A->B Liberate Free Base C [18F] Fluorination (130°C, 15 min) B->C [18F]F-, K2.2.2 D Radio-HPLC Purification C->D RCY > 45% E Preclinical PET Validation D->E Formulation

Workflow of[18F]3-F4MPA radiosynthesis and preclinical PET validation.

BindingMechanism EGFR Mutant EGFR Kinase Domain (L858R / T790M) Tracer [18F]3-F4MPA Derivative Hinge Kinase Hinge Region (Hydrogen Bonding) Tracer->Hinge 2-Amine Interaction Pocket Hydrophobic Pocket (Van der Waals) Tracer->Pocket 4-Methyl Interaction Hinge->EGFR Pocket->EGFR

Binding mechanism of 3-F4MPA derivatives to the mutant EGFR kinase domain.

References

  • Development of [11C]erlotinib Positron Emission Tomography for In Vivo Evaluation of EGF Receptor Mutational Status. Clinical Cancer Research. AACR Journals. Available at:[Link]

  • 2-Amino-3-Fluoro-4-methylpyridine | C6H7FN2 | CID 29919323. PubChem. National Institutes of Health. Available at:[Link]

  • Amino-substituted heteroaryls for treating cancers with EGFR mutations (US12037346B2).Google Patents. Nuvalent, Inc.

Sources

The Reproducibility Advantage: A Comparative Guide to 3-Fluoro-4-methylpyridin-2-amine Hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

In the highly rigorous field of targeted oncology and kinase inhibitor development, the 2-aminopyridine motif is a cornerstone "hinge binder." It anchors the inhibitor to the ATP-binding pocket of kinases via dual hydrogen bonds with the backbone residues of the hinge region[1]. However, unsubstituted 2-aminopyridines frequently suffer from high basicity, leading to poor membrane permeability and high P-glycoprotein (P-gp) efflux.

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, medicinal chemists have turned to halogenated analogs. Among these, 3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 2913245-25-5) has emerged as a structurally optimal and highly reproducible building block. This guide objectively compares its performance against alternative analogs and provides a self-validating experimental framework for its integration into drug discovery workflows.

Mechanistic Causality: Why the 3-Fluoro-4-Methyl Substitution?

The selection of a hinge-binding fragment is never arbitrary; it is governed by strict electronic and steric causality.

  • Electronic Modulation (The 3-Fluoro Effect): The addition of a strongly electron-withdrawing fluorine atom at the 3-position significantly reduces the electron density on the pyridine nitrogen. This lowers the conjugate acid pKa from ~6.1 (in non-fluorinated analogs) to approximately 4.8. This reduction in basicity is the direct causal mechanism that restores forward permeability in Caco-2 cell monolayers and mitigates efflux ratios[2].

  • Steric Precision (The 4-Methyl Vector): While a 3-chloro substitution can also lower the pKa, chlorine's larger Van der Waals radius (1.75 Å vs. fluorine's 1.47 Å) often induces steric clashes within tight kinase hinge pockets. The combination of a 3-fluoro atom with a 4-methyl group provides an optimal steric vector that enhances hydrophobic interactions without disrupting the critical hydrogen-bonding network[3].

G A 2-Aminopyridine Core (Hinge Binder) B 3-Fluoro Substitution (Electron Withdrawing) A->B C 4-Methyl Substitution (Steric Vector) A->C D Lowered pKa (~4.8) Reduced Basicity B->D F Enhanced Hydrophobic Interaction C->F E Increased Caco-2 Permeability D->E G Optimized Kinase Inhibitor Profile E->G F->G

Mechanistic logic of 3-fluoro-4-methyl substitution on kinase inhibitor ADME profiles.

Objective Performance Comparison

To quantify the advantages of 3-Fluoro-4-methylpyridin-2-amine, we must compare it directly against its non-fluorinated and chlorinated counterparts, as well as evaluate the physical state of the reagent (Free Base vs. Hydrochloride Salt).

The data below synthesizes findings from foundational structure-activity relationship (SAR) studies, including the optimization of PI3Kβ and ALK inhibitors[1][2].

Table 1: Physicochemical and Pharmacokinetic Comparison
Property / Metric4-Methylpyridin-2-amine (Non-fluorinated)3-Chloro-4-methylpyridin-2-amine3-Fluoro-4-methylpyridin-2-amine
Pyridine pKa ~6.1 (Highly basic)~4.5 (Low basicity)~4.8 (Optimal basicity)
Caco-2 Permeability Low (High P-gp efflux)ModerateHigh (Low P-gp efflux)
Kinase Potency Baseline (1x)Reduced (Steric clash limits fit)Up to 6-fold increase
Reagent Stability (Free Base) Prone to oxidationModerateVolatile / Hygroscopic
Reagent Stability (HCl Salt) StableStableHighly Crystalline & Stable
The Hydrochloride Salt Advantage

While the free base form of 3-Fluoro-4-methylpyridin-2-amine (CAS: 1003710-35-7) is commercially available, it is prone to hygroscopicity and volatility depending on storage conditions. This variability introduces weighing errors that compound during high-throughput parallel synthesis. The hydrochloride salt (CAS: 2913245-25-5) is a highly crystalline solid that guarantees exact stoichiometric precision, ensuring batch-to-batch reproducibility.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

Integrating an HCl salt into a cross-coupling reaction requires strict stoichiometric control. If the salt is not properly neutralized in situ, the amine remains protonated, nucleophilicity drops to zero, and the catalytic cycle fails.

The following protocol details a self-validating Buchwald-Hartwig amination to couple 3-Fluoro-4-methylpyridin-2-amine hydrochloride to a heteroaryl chloride core.

Step-by-Step Methodology

Step 1: Moisture Control and Reagent Validation

  • Causality: Excess moisture will quench the strong base intended to liberate the amine, leaving the reagent in its unreactive protonated state.

  • Action: Perform a Karl Fischer (KF) titration on the 1,4-dioxane solvent. Ensure water content is <50 ppm.

Step 2: Stoichiometric Salt Freeing

  • Action: In a glovebox, charge a Schlenk flask with the heteroaryl chloride core (1.0 eq) and 3-Fluoro-4-methylpyridin-2-amine hydrochloride (1.2 eq).

  • Causality: Add exactly 2.4 equivalents of Sodium tert-butoxide (NaOtBu). Why 2.4? 1.2 eq is consumed immediately to neutralize the HCl salt and liberate the free amine in situ. The remaining 1.2 eq acts as the requisite base for the palladium catalytic cycle.

Step 3: Catalyst Ligation & Internal Standard Addition

  • Action: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq). Add exactly 0.5 eq of biphenyl as an internal standard.

  • Causality: The internal standard allows for the decoupling of reaction conversion from isolation yield, creating a self-validating system. If the isolated yield is low but LC-MS shows high conversion relative to biphenyl, the loss occurred during workup, not the reaction.

Step 4: Coupling and Kinetic Monitoring

  • Action: Seal the flask, remove from the glovebox, and heat to 100°C for 12 hours.

  • Validation: At 2 hours and 12 hours, pull a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Calculate the ratio of product peak area to the biphenyl internal standard peak area.

Step 5: Workup

  • Action: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove palladium black and inorganic salts, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Salt Freeing Neutralize HCl salt with 1.0 eq Base Step3 3. Cross-Coupling 100°C, 12h, Inert Atmosphere Step1->Step3 Step2 2. Catalyst Activation Pd2(dba)3 + Xantphos Step2->Step3 Step4 4. Reaction Monitoring LC-MS with Internal Standard Step3->Step4 Step5 5. Workup & Purification Flash Chromatography Step4->Step5

Self-validating Buchwald-Hartwig cross-coupling workflow for HCl salt building blocks.

Conclusion

For drug development professionals targeting kinase-driven pathologies, the choice of hinge binder dictates the downstream success of the entire scaffold. [4] provides a mathematically proven advantage in lowering pKa to restore permeability while avoiding the steric penalties associated with heavier halogens. By utilizing the hydrochloride salt variant and employing moisture-controlled, stoichiometrically precise protocols, researchers can ensure absolute reproducibility from early SAR screening to late-stage scale-up.

References

  • Perreault, S., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 2020 Apr 13;11(6):1236–1243.[Link]

  • Hirai, H., et al. "Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs." International Journal of Molecular Sciences, 2023; 24(6): 5821.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29919323, 2-Amino-3-Fluoro-4-methylpyridine." PubChem, 2024.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-methylpyridin-2-amine hydrochloride: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for handling 3-Fluoro-4-methylpyridin-2-amine hydrochloride, a compound of interest in modern synthesis. While a specific Safety Data Sheet (SDS) for this exact salt may not always be readily available, a robust safety plan can be constructed by analyzing its structural components: a fluorinated aminopyridine core and a hydrochloride salt. This approach, grounded in established chemical safety principles, ensures the protection of laboratory personnel and the integrity of our research.

This document moves beyond a simple checklist, offering a procedural guide that explains the causality behind each safety recommendation. By understanding the why, we empower ourselves to make informed decisions and foster a culture of safety and scientific integrity.

Hazard Profile: An Evidence-Based Assessment

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a substituted pyridine derivative. Pyridine and its analogues are known for their potential physiological effects and require careful handling.[1] The presence of a fluoro- group and an amine, along with its formulation as a hydrochloride salt, informs our hazard assessment.

Based on data from structurally similar compounds, we must assume 3-Fluoro-4-methylpyridin-2-amine hydrochloride presents the following hazards:

  • Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][3][6]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye irritation or irreversible eye damage.[2][3][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

The Core of Safety: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a thorough hazard assessment.[8][9][10][11] For 3-Fluoro-4-methylpyridin-2-amine hydrochloride, a multi-layered PPE approach is not just recommended; it is essential.

Given the high risk of severe eye irritation or damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory at all times when handling the solid or its solutions. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes or fine dust.[8] All eye protection must meet the ANSI Z87.1 standard.[8]

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions, performing reactions under pressure, or handling larger quantities (over 1 liter).[8][11]

  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from splashes.[8]

  • Chemical-Resistant Gloves: Glove selection is critical. Latex gloves are not appropriate for handling many chemicals, including pyridine derivatives.[1] Nitrile or neoprene gloves provide better protection. For tasks with a higher risk of exposure or when handling the substance for extended periods, double-gloving is recommended.[11] Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.[5]

Table 1: Glove Selection for Handling 3-Fluoro-4-methylpyridin-2-amine hydrochloride

TaskPrimary GloveSecondary Glove (Optional)Rationale
Weighing solid compoundNitrileN/AProvides sufficient protection against incidental contact with small amounts of solid.
Preparing solutionsNitrileThicker Nitrile or NeopreneIncreased protection against splashes and potential solvent permeation.
Transferring large volumes (>100 mL)NeopreneNitrile (as inner glove)Neoprene offers enhanced resistance for higher-risk tasks. Double-gloving provides backup protection.
Cleaning contaminated glassware/spillsHeavy-duty NitrileN/AThicker material provides greater durability and resistance to chemical exposure during cleanup.

All work with 3-Fluoro-4-methylpyridin-2-amine hydrochloride that could generate dust or aerosols must be performed within a certified chemical fume hood.[1][10] If, for any reason, engineering controls are insufficient or unavailable for a specific task, respiratory protection is required.

  • NIOSH-Approved Respirator: A NIOSH-approved N95 particulate respirator may be sufficient for weighing small quantities of powder if a fume hood is not feasible, but this is strongly discouraged.[11] For any situation with potential for significant aerosol generation, a half-mask or full-face respirator with appropriate cartridges should be used in accordance with a formal respiratory protection program.[12][13][14]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for minimizing exposure.

  • Chemical Fume Hood: All manipulations of 3-Fluoro-4-methylpyridin-2-amine hydrochloride, including weighing, transfers, and solution preparation, must occur inside a properly functioning and certified chemical fume hood.[1][10]

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[10][15]

  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using an analytical balance outside the hood, use a tared, sealed container to transport the material to and from the balance to minimize the risk of releasing dust.

  • Transfers: Use a spatula or powder funnel to perform transfers. Avoid any actions that could create dust clouds.

  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing and aerosol formation.

  • Mixing: Use a magnetic stir bar or gentle swirling to dissolve the solid. If sonication is required, ensure the vessel is capped.

  • Storage: Keep all containers tightly closed when not in use.[1][15][16]

Visualizing the PPE Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Begin work with 3-Fluoro-4-methylpyridin-2-amine hydrochloride fume_hood Is all work performed inside a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Chemical Splash Goggles - FR Lab Coat - Nitrile Gloves fume_hood->base_ppe Yes add_respirator STOP WORK Consult EHS Respirator Required fume_hood->add_respirator No task_type What is the task? base_ppe->task_type weighing Weighing Solid task_type->weighing solution Making/Transferring Solutions task_type->solution disposal Proceed to Disposal Plan weighing->disposal add_faceshield Add Face Shield solution->add_faceshield add_faceshield->disposal

Caption: PPE selection workflow for handling the target compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Pyridine-containing compounds are classified as hazardous waste and must be disposed of accordingly.[17][18] Under no circumstances should this material or its containers be disposed of in standard trash or poured down the drain.[18]

  • Waste Segregation: Collect all waste containing 3-Fluoro-4-methylpyridin-2-amine hydrochloride, including contaminated solids, solutions, and disposable labware (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[15]

  • Container Requirements: The waste container must be made of a compatible material (e.g., glass or polyethylene), be leak-proof with a screw-top cap, and kept closed when not in use.[15]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "3-Fluoro-4-methylpyridin-2-amine hydrochloride," and any other constituents of the waste stream (e.g., solvents).[18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, well-ventilated space with secondary containment.[15][18]

  • Contaminated PPE: Heavily contaminated gloves and bench paper should be placed in the hazardous waste container. Lab coats that become contaminated should be professionally laundered by a service equipped to handle hazardous materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[18]

By adhering to these rigorous safety and handling protocols, we can confidently work with 3-Fluoro-4-methylpyridin-2-amine hydrochloride, ensuring our own safety and that of our colleagues while advancing our scientific objectives.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Iowa State University. [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Labbox Export. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • (3-fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride Information. NextSDS. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Hazard Summary for Pyridine. New Jersey Department of Health. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.